molecular formula C3H9NO2 B1585527 2-[(Hydroxymethyl)amino]ethanol CAS No. 65184-12-5

2-[(Hydroxymethyl)amino]ethanol

Cat. No.: B1585527
CAS No.: 65184-12-5
M. Wt: 91.11 g/mol
InChI Key: NWPCFCBFUXXJIE-UHFFFAOYSA-N
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Description

2-[(Hydroxymethyl)amino]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C3H9NO2 and its molecular weight is 91.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614809. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c5-2-1-4-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCFCBFUXXJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047532
Record name 2-[(Hydroxymethyl)amino]ethanol
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Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65184-12-5
Record name 2-((Hydroxymethyl)amino)ethanol
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Record name 2-[(Hydroxymethyl)amino]ethanol
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Record name 2-[(Hydroxymethyl)amino]ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-HYDROXYETHYL)(HYDROXYMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for 2-[(Hydroxymethyl)amino]ethanol (CAS No. 65184-12-5). This bifunctional molecule, possessing both a secondary amine and two hydroxyl groups, serves as a versatile intermediate in various chemical syntheses and is notably utilized as a formaldehyde-releasing biocide. This document is intended to be a key resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for easy reference, and visual representations of key chemical processes.

Chemical and Physical Properties

This compound is a clear, light yellow to brown liquid that is completely miscible with water.[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₉NO₂[1][2][3]
Molecular Weight 91.11 g/mol [2][3][4]
CAS Number 65184-12-5[2][4]
Appearance Light yellow to Brown clear liquid[1]
Boiling Point 110 °C at 101,325 Pa[5]
Melting Point 160 °C (lit.)[6]
Density 1.14 g/cm³ at 20 °C[5]
Vapor Pressure 15.85 hPa at 20 °C[5]
Water Solubility 1000 g/L at 25 °C[5]
logP -2.205[5]

Synthesis and Purification

The primary industrial synthesis of this compound involves the nucleophilic addition of formaldehyde to ethanolamine.[4] This reaction is typically carried out in an aqueous medium.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from ethanolamine and formaldehyde.

Materials:

  • Ethanolamine

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (1.0 mol) in methanol (200 mL).

  • With continuous stirring, slowly add formaldehyde solution (1.1 mol) to the flask at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol and excess formaldehyde under reduced pressure using a rotary evaporator. The remaining crude product is a viscous liquid.

Experimental Protocol: Purification

Objective: To purify the synthesized this compound.

Method 1: Vacuum Distillation

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction distilling at the appropriate boiling point and pressure. The literature suggests a boiling point of 180°C at 0.03 mmHg, though this may vary with the purity of the crude product.[6]

Method 2: Column Chromatography

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Chemical Reactivity

This compound exhibits reactivity at its secondary amine and hydroxyl groups. Key reactions include oxidation and its role as a formaldehyde donor.

Oxidation

The compound can be oxidized, leading to the cleavage of the N-C bond of the hydroxymethyl group, which regenerates ethanolamine and formaldehyde.[4] Stronger oxidizing agents can target both the alcohol and amine functionalities.

Formaldehyde Release and Biocidal Activity

In aqueous environments, this compound can slowly decompose to release formaldehyde.[4] This property is the basis for its use as a biocide in various industrial products. The released formaldehyde is a potent electrophile that inactivates essential bacterial biomolecules, such as proteins and nucleic acids, by reacting with functional groups like amines and thiols.[4]

G cluster_release Formaldehyde Release cluster_action Biocidal Action 2HMAE This compound Formaldehyde Formaldehyde 2HMAE->Formaldehyde Decomposition Ethanolamine Ethanolamine 2HMAE->Ethanolamine Proteins Bacterial Proteins Formaldehyde->Proteins Covalent Modification NucleicAcids Nucleic Acids Formaldehyde->NucleicAcids Damage Inactivation Inactivation & Cell Death Proteins->Inactivation NucleicAcids->Inactivation

Mechanism of biocidal action.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound.

Experimental Protocol: Analytical Characterization

Objective: To characterize the structure and purity of synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of the expected functional groups and the overall molecular structure.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum of the purified liquid sample using a thin film between salt plates or using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for the O-H, N-H, C-N, and C-O functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Due to the polarity and potential thermal lability of the compound, derivatization (e.g., silylation) may be necessary to improve chromatographic performance.

    • Prepare a derivatized sample according to standard protocols.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column.

    • Analyze the resulting chromatogram for purity and the mass spectrum to confirm the molecular weight and fragmentation pattern of the derivatized compound.

Experimental and Synthetic Workflows

The synthesis and characterization of this compound follow a logical progression of steps.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Ethanolamine + Formaldehyde Reaction Nucleophilic Addition (Reflux in Methanol) Reactants->Reaction CrudeProduct Crude Product Reaction->CrudeProduct PurificationMethod Vacuum Distillation or Column Chromatography CrudeProduct->PurificationMethod PureProduct Pure this compound PurificationMethod->PureProduct NMR NMR (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR GCMS GC-MS (with derivatization) PureProduct->GCMS Analysis Structural Confirmation & Purity Assessment NMR->Analysis IR->Analysis GCMS->Analysis

Workflow for synthesis and characterization.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] In case of contact, rinse the affected area thoroughly with water.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, reactivity, and analysis of this compound. The provided experimental protocols and diagrams offer a practical resource for laboratory work involving this versatile compound. Its role as a formaldehyde-releasing agent underscores its industrial importance, while its bifunctional nature presents opportunities for its use as an intermediate in the synthesis of more complex molecules. Researchers and professionals are encouraged to consider the safety guidelines outlined herein to ensure safe and effective handling.

References

An In-depth Technical Guide to 2-[(Hydroxymethyl)amino]ethanol (CAS: 65184-12-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Hydroxymethyl)amino]ethanol, also known as N-(Hydroxymethyl)ethanolamine, is a versatile organic compound characterized by the presence of both a secondary amine and two hydroxyl functionalities. While it has been historically recognized for its role as an industrial biocide, its unique chemical structure presents potential opportunities as a building block in synthetic chemistry, including in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and biological effects, with a focus on information relevant to a research and drug development audience.

Chemical and Physical Properties

This compound is a hygroscopic, light yellow to brown clear liquid. Its bifunctional nature, containing both nucleophilic amino and hydroxyl groups, dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 65184-12-5[1]
Molecular Formula C₃H₉NO₂[1]
Molecular Weight 91.11 g/mol [1]
IUPAC Name 2-(hydroxymethylamino)ethanol[1]
Synonyms N-(Hydroxymethyl)ethanolamine, 2-Hmae[1]
Appearance Light yellow to Brown clear liquid[2]
Density 1.15 g/cm³[3]
Refractive Index 1.48[3]
Water Solubility Completely miscible[3]
logP (predicted) -1.5[1]

Synthesis and Purification

The primary route for the synthesis of this compound is the nucleophilic addition of ethanolamine to formaldehyde.[2] This reaction is typically carried out in an aqueous medium.

General Experimental Protocol for Laboratory-Scale Synthesis

Reaction: HOCH₂CH₂NH₂ + CH₂O → HOCH₂CH₂NHCH₂OH

Materials:

  • Ethanolamine

  • Formaldehyde solution (e.g., 37% in water) or Paraformaldehyde

  • Methanol (as solvent)

  • Triethylamine (as catalyst, optional)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine in methanol.

  • Add paraformaldehyde (or formaldehyde solution) to the reaction mixture. An equimolar to slight excess of the formaldehyde donor is typically used.

  • If desired, a catalytic amount of triethylamine can be added.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then subjected to purification.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Methods:

  • Column Chromatography: The crude residue can be purified by silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexane may be effective for separating the more polar product from less polar impurities.[4]

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an effective purification method.[4][5]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData (Predicted/Inferred)
¹H NMR Expected signals for the protons on the ethyl chain, the hydroxymethyl group, and exchangeable protons of the hydroxyl and amine groups.
¹³C NMR Expected signals for the three carbon atoms in the molecule.
Mass Spec (EI) Expected fragmentation patterns include the loss of a hydroxyl group, a hydroxymethyl group, and cleavage of the C-C and C-N bonds.
FTIR (cm⁻¹) Broad O-H stretch (~3300-3500), N-H stretch (~3300-3400), C-H stretch (~2850-2950), C-O stretch (~1050-1150), and C-N stretch (~1000-1250).

Chemical Reactivity and Applications in Synthesis

The presence of multiple reactive functional groups makes this compound a potentially useful intermediate in organic synthesis.

Formaldehyde Release

In aqueous solutions, this compound exists in equilibrium with ethanolamine and formaldehyde. This equilibrium is the basis for its primary industrial application as a formaldehyde-releasing biocide.[2] The rate of formaldehyde release is influenced by factors such as pH, temperature, and the concentration of the compound.[6]

Synthetic Building Block

The hydroxyl and amino groups can serve as handles for further chemical modifications, making it a potential precursor for the synthesis of more complex molecules, including N-heterocycles.[4][6] While specific examples of its use in the synthesis of marketed pharmaceuticals are not prominent in the literature, its structural motif is present in various bioactive molecules.

Biological Activity and Toxicology

The biological activity of this compound is primarily attributed to its role as a formaldehyde donor.

Antimicrobial Mechanism

The released formaldehyde acts as a potent, broad-spectrum antimicrobial agent. Its mechanism of action involves the non-specific alkylation of nucleophilic functional groups in proteins and nucleic acids, leading to denaturation and loss of function, ultimately resulting in microbial cell death.[2]

Cytotoxicity
Cell Signaling

The effects of this compound on cellular signaling pathways are largely expected to be mediated by the released formaldehyde. Formaldehyde is known to induce cellular stress and can modulate various signaling pathways, including those involved in inflammation and apoptosis. There is a lack of studies investigating the direct effects of the intact this compound molecule on cell signaling.

Experimental Workflows and Diagrams

The following diagrams illustrate generalized workflows relevant to the synthesis and evaluation of this compound.

Synthesis_Workflow reagents Ethanolamine + Formaldehyde/Paraformaldehyde reaction Reaction in Solvent (e.g., Methanol) with optional catalyst reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Solvent Removal (Rotary Evaporation) monitoring->workup Upon completion purification Purification workup->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization analysis Characterization (NMR, MS, FTIR) chromatography->analysis recrystallization->analysis product Pure this compound analysis->product

Caption: Generalized workflow for the synthesis and purification of this compound.

Antimicrobial_Efficacy_Workflow start Prepare Microbial Culture (e.g., Bacteria, Fungi) inoculation Inoculate Dilutions with Microbial Culture start->inoculation dilution Prepare Serial Dilutions of This compound dilution->inoculation incubation Incubate at Optimal Temperature and Time inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) incubation->mic_determination mbc_determination Subculture from tubes with no visible growth mic_determination->mbc_determination incubation2 Incubate Subcultures mbc_determination->incubation2 mbc_analysis Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) (Lowest concentration with no growth on subculture) incubation2->mbc_analysis

Caption: Standard workflow for determining the antimicrobial efficacy (MIC/MBC) of a compound.

Formaldehyde_Release_Pathway compound This compound (HOCH₂CH₂NHCH₂OH) reactants Ethanolamine (HOCH₂CH₂NH₂) + Formaldehyde (CH₂O) compound->reactants Hydrolysis (in water)

Caption: Reversible hydrolysis of this compound to release formaldehyde.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with a well-established role as a formaldehyde-releasing biocide. For the research and drug development community, its bifunctional nature presents opportunities for its use as a synthetic intermediate. However, a significant lack of detailed, publicly available data on its specific applications in pharmaceutical synthesis, its biological effects as an intact molecule, and its comprehensive toxicological profile currently limits its broader consideration in these fields. Further research is warranted to explore the full potential of this molecule beyond its current industrial applications.

References

An In-depth Technical Guide on the Chemical Synthesis of 2-Hydroxyethyl Methacrylate (HEMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 2-Hydroxyethyl Methacrylate (HEMA), a key monomer in the production of various polymers with significant applications in the biomedical and pharmaceutical fields. This document details the core chemical synthesis pathways, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Pathways

The industrial production of 2-Hydroxyethyl Methacrylate (HEMA) is primarily achieved through three main synthetic routes:

  • Direct Esterification of Methacrylic Acid (MAA) with Ethylene Glycol (EG)

  • Transesterification of Methyl Methacrylate (MMA) with Ethylene Glycol (EG)

  • Reaction of Methacrylic Acid (MAA) with Ethylene Oxide (EO)

Each of these pathways offers distinct advantages and challenges in terms of reaction conditions, catalyst requirements, and product purity.

Direct Esterification of Methacrylic Acid with Ethylene Glycol

This is a common and straightforward method for synthesizing HEMA. The reaction involves the direct esterification of methacrylic acid with ethylene glycol, typically in the presence of an acid catalyst. To prevent the polymerization of the monomer product, an inhibitor is often added to the reaction mixture.

Esterification MAA Methacrylic Acid Reaction Esterification Reaction MAA->Reaction EG Ethylene Glycol EG->Reaction Catalyst Acid Catalyst (e.g., p-TSA, H2SO4) Catalyst->Reaction Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Reaction HEMA 2-Hydroxyethyl Methacrylate (HEMA) Reaction->HEMA Water Water Reaction->Water

Direct Esterification of MAA with EG
Transesterification of Methyl Methacrylate with Ethylene Glycol

This pathway involves the reaction of methyl methacrylate with ethylene glycol, which yields HEMA and methanol as a byproduct. This method is advantageous as it can be performed under milder conditions compared to direct esterification. The reaction is typically catalyzed by a base or a specific transesterification catalyst.

Transesterification MMA Methyl Methacrylate Reaction Transesterification Reaction MMA->Reaction EG Ethylene Glycol EG->Reaction Catalyst Catalyst (e.g., p-TSA) Catalyst->Reaction Inhibitor Inhibitor (e.g., Phenothiazine) Inhibitor->Reaction HEMA 2-Hydroxyethyl Methacrylate (HEMA) Reaction->HEMA Methanol Methanol Reaction->Methanol

Transesterification of MMA with EG
Reaction of Methacrylic Acid with Ethylene Oxide

This industrial method involves the ring-opening reaction of ethylene oxide with methacrylic acid. This process is often favored for its high selectivity and yield. The reaction is typically carried out in the presence of a catalyst, such as a chromium or iron salt, or a magnetic zeolite molecular sieve.[1]

EthyleneOxide MAA Methacrylic Acid Reaction Ring-Opening Reaction MAA->Reaction EO Ethylene Oxide EO->Reaction Catalyst Catalyst (e.g., Magnetic Zeolite Molecular Sieve) Catalyst->Reaction HEMA 2-Hydroxyethyl Methacrylate (HEMA) Reaction->HEMA

Reaction of MAA with Ethylene Oxide

Experimental Protocols

Protocol 1: Synthesis of HEMA via Transesterification of Methyl Methacrylate (MMA) with Ethylene Glycol (EG)[2]

Materials:

  • Methyl Methacrylate (MMA): 30 mL (28.2 g)

  • Ethylene Glycol (EG): 23.6 mL (18.6 g)

  • p-Toluenesulfonic acid (catalyst): 1.72 g

  • Phenothiazine (inhibitor): 0.25 g

  • 250 mL three-necked flask

  • Oil bath

  • Distillation apparatus

Procedure:

  • Measure 30 mL of MMA into a 250 mL three-necked flask.

  • Add 0.25 g of the inhibitor phenothiazine to the flask and ensure it dissolves completely.

  • Add 23.6 mL of ethylene glycol to the reaction mixture.

  • Add 1.72 g of p-toluenesulfonic acid to the flask.

  • Heat the reaction mixture in an oil bath for 2.5 hours, maintaining the temperature between 100 °C and 120 °C.

  • After the reaction is complete, cool the mixture to 50 °C.

  • Perform vacuum distillation to remove low-boiling components.

  • Collect the main product, 2-hydroxyethyl methacrylate, at a distillation temperature of 86-88 °C under a pressure of 0.67 kPa.

  • A byproduct, ethylene glycol dimethacrylate, may be collected at 98-100 °C under the same pressure.

Protocol 2: Synthesis of HEMA via Reaction of Methacrylic Acid (MAA) with Ethylene Oxide (EO)[1]

Materials:

  • Methacrylic Acid (MAA): 100 g

  • Ethylene Oxide (EO): 48.7 g to 50.7 g (molar ratio to MAA of 1:1.01 to 1:1.05)

  • Magnetic Zeolite Molecular Sieve (catalyst): 4 g to 6 g

  • Reaction kettle

  • Distillation apparatus

Procedure:

  • Add 100 g of methacrylic acid to the reaction kettle.

  • Add 4-6 g of the magnetic zeolite molecular sieve catalyst to the kettle and stir to mix uniformly.

  • Add 48.7 g to 50.7 g of ethylene oxide to the reaction kettle.

  • Heat the reaction kettle to a temperature of 65-70 °C.

  • Maintain the reaction at this temperature for 2-3 hours.

  • After the reaction, perform distillation to obtain the 2-hydroxyethyl methacrylate product.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of 2-Hydroxyethyl Methacrylate (HEMA).

Table 1: Reactant and Catalyst Quantities for HEMA Synthesis

Synthesis RouteReactant 1Reactant 2CatalystInhibitor
Transesterification [2]Methyl Methacrylate (28.2 g)Ethylene Glycol (18.6 g)p-Toluenesulfonic acid (1.72 g)Phenothiazine (0.25 g)
Reaction with Ethylene Oxide [1]Methacrylic Acid (100 g)Ethylene Oxide (48.7-50.7 g)Magnetic Zeolite Molecular Sieve (4-6 g)Not Required

Table 2: Reaction Conditions and Product Specifications for HEMA Synthesis

Synthesis RouteTemperature (°C)Reaction Time (hours)Product Yield (%)Product Purity (%)
Transesterification [2]100 - 1202.5Not specifiedNot specified
Reaction with Ethylene Oxide [1]65 - 702 - 3> 9799.2 - 99.3

Purification of 2-Hydroxyethyl Methacrylate

A significant challenge in the synthesis of HEMA is the removal of the byproduct ethylene glycol dimethacrylate (EGDMA), which has a boiling point similar to HEMA, making separation by conventional distillation difficult.[3]

Purification Protocol: Liquid-Liquid Extraction[3]

This method utilizes the differential solubility of HEMA and EGDMA in a water-hydrocarbon system.

Procedure:

  • Dissolve the crude 2-hydroxyethyl methacrylate containing EGDMA in water.

  • Add a linear or branched aliphatic hydrocarbon with 3 to 10 carbon atoms to the aqueous solution and mix thoroughly.

  • Allow the mixture to separate into an aqueous layer and an organic (hydrocarbon) layer.

  • Separate the two layers. The EGDMA, being more lipophilic, will preferentially partition into the hydrocarbon layer.

  • Remove the water from the aqueous layer by distillation to obtain purified 2-hydroxyethyl methacrylate.

Conclusion

This technical guide provides an overview of the primary synthesis routes for 2-Hydroxyethyl Methacrylate, offering detailed experimental protocols and quantitative data to aid researchers and professionals in the field. The choice of synthesis pathway will depend on factors such as desired purity, available starting materials, and scalability. The provided purification protocol addresses a key challenge in obtaining high-purity HEMA, which is crucial for its application in biomedical and pharmaceutical products.

References

Physical and chemical characteristics of 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-[(Hydroxymethyl)amino]ethanol (HAE), a versatile organic compound with significant applications in various industrial and research fields. The document details its synthesis, reactivity, and established antimicrobial mechanisms. Particular emphasis is placed on presenting quantitative data in a structured format, outlining detailed experimental protocols for its analysis based on established methods for similar compounds, and visualizing its key reaction and biological pathways. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

Introduction

This compound, also known as N-(Hydroxymethyl)ethanolamine, is a primary amino alcohol derivative. Its bifunctional nature, possessing both hydroxyl and secondary amine functionalities, makes it a subject of interest for various chemical transformations. Primarily, it is recognized for its role as a formaldehyde-releasing agent, which underpins its widespread use as a biocide and preservative in aqueous systems. This guide delves into the core physicochemical properties, synthesis, and reactivity of this compound, providing a technical foundation for its application and further research.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₉NO₂--INVALID-LINK--
Molecular Weight 91.11 g/mol --INVALID-LINK--
CAS Number 65184-12-5--INVALID-LINK--
Appearance Light yellow to brown clear liquid--INVALID-LINK--
Melting Point 160 °C (lit.)--INVALID-LINK--
Boiling Point 240.2 °C at 760 mmHg--INVALID-LINK--
Density 1.112 g/cm³--INVALID-LINK--
Solubility Miscible with water--INVALID-LINK--
Table 2: Chemical and Reactivity Data
PropertyValue/InformationSource(s)
IUPAC Name 2-(hydroxymethylamino)ethanol--INVALID-LINK--
pKa 9.5 (of parent compound 2-aminoethanol)--INVALID-LINK--
LogP -1.5 (Predicted)--INVALID-LINK--
Reactivity Reacts with acids, oxidizing agents. Decomposes in aqueous solution to release formaldehyde.--INVALID-LINK--
Stability Stable under recommended storage conditions. Sensitive to moisture.--INVALID-LINK--

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the nucleophilic addition of formaldehyde to ethanolamine.[1] This reaction is typically carried out in an aqueous medium.

Synthesis_of_HAE Ethanolamine Ethanolamine (HOCH₂CH₂NH₂) HAE This compound (HOCH₂CH₂NHCH₂OH) Ethanolamine->HAE + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Formaldehyde->HAE Antimicrobial_Mechanism cluster_release Release of Active Agent cluster_cellular_targets Cellular Targets in Microorganisms cluster_effects Resulting Cellular Effects HAE This compound Formaldehyde Formaldehyde (CH₂O) HAE->Formaldehyde Decomposition (in aqueous solution) Proteins Proteins (e.g., enzymes) Formaldehyde->Proteins Reacts with amine & thiol groups Nucleic_Acids Nucleic Acids (DNA, RNA) Formaldehyde->Nucleic_Acids Reacts with amino groups of nucleotides Denaturation Protein Denaturation & Cross-linking Proteins->Denaturation DNA_Damage DNA Damage & Cross-linking Nucleic_Acids->DNA_Damage Inhibition Inhibition of Cellular Processes Denaturation->Inhibition DNA_Damage->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death Synthesis_Workflow Start Start Dissolve Dissolve Ethanolamine in Methanol Start->Dissolve Add_Para Add Paraformaldehyde Dissolve->Add_Para Reflux Reflux Reaction Mixture Add_Para->Reflux Monitor Monitor Reaction Progress (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Solvent Evaporation (Rotary Evaporator) Cool->Evaporate Purify Purification (Vacuum Distillation or Column Chromatography) Evaporate->Purify End End Purify->End

References

An In-depth Technical Guide to the Synthesis of N-(Hydroxymethyl)ethanolamine from Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(Hydroxymethyl)ethanolamine from the reaction of ethanolamine with formaldehyde. Due to the inherent instability of the monomeric N-(Hydroxymethyl)ethanolamine, this guide focuses on the synthesis of its stable cyclic trimer, Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine, which is the predominant and isolable product of this reaction. The document details the reaction mechanism, provides experimental protocols, and presents relevant chemical data.

Introduction

The reaction between primary amines and formaldehyde is a fundamental transformation in organic chemistry, typically yielding N-hydroxymethyl derivatives as initial products. In the case of ethanolamine, the reaction with formaldehyde is expected to produce N-(Hydroxymethyl)ethanolamine. However, this monomer is highly reactive and readily undergoes self-condensation to form the more thermodynamically stable cyclic trimer, Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine.[1][2][3] This triazine derivative is a viscous, water-soluble liquid with applications as a biocide and a formaldehyde-releasing agent.[4][5]

Understanding the reaction conditions that influence the equilibrium between the monomer and the trimer is crucial for controlling the synthesis and for applications where the in-situ generation of N-(Hydroxymethyl)ethanolamine may be desired. This guide will explore the synthesis of the triazine product while also discussing the transient nature of the monomeric species.

Reaction Mechanism and logical relationships

The reaction of ethanolamine with formaldehyde proceeds through the nucleophilic addition of the amino group to the carbonyl carbon of formaldehyde. This initially forms a hemiaminal, which is N-(Hydroxymethyl)ethanolamine. This monomer is generally unstable and exists in equilibrium with the starting materials and the subsequent product.[1][2] In the presence of excess ethanolamine and formaldehyde, three molecules of the N-(Hydroxymethyl)ethanolamine intermediate cyclize to form the stable six-membered ring of Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine.

Reaction_Pathway Ethanolamine Ethanolamine (HOCH₂CH₂NH₂) Intermediate N-(Hydroxymethyl)ethanolamine (HOCH₂CH₂NHCH₂OH) (Unstable Intermediate) Ethanolamine->Intermediate + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate Intermediate->Ethanolamine - Formaldehyde (Equilibrium) Triazine Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine Intermediate->Triazine x 3 (Cyclization)

Caption: Reaction pathway for the formation of Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine from ethanolamine and formaldehyde, proceeding through an unstable N-(Hydroxymethyl)ethanolamine intermediate.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine.[6]

General Laboratory Scale Synthesis

Materials:

  • Ethanolamine

  • Formaldehyde solution (37% in water) or Paraformaldehyde

  • Methanol (optional, as a solvent)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethanolamine (1.0 mole equivalent).

  • If using paraformaldehyde, add it portion-wise to the ethanolamine with stirring. The reaction is exothermic and the temperature should be monitored.

  • If using aqueous formaldehyde, add it dropwise to the ethanolamine. The temperature should be maintained below 50-60°C.

  • After the addition is complete, the mixture is stirred at room temperature or gently heated (e.g., to 60-80°C) for a period of 1 to 48 hours, depending on the scale and desired conversion.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the starting materials.

  • Upon completion, if a solvent was used, it is removed under reduced pressure using a rotary evaporator. If aqueous formaldehyde was used, water can also be removed by vacuum distillation.

  • The resulting product, Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine, is typically a viscous liquid and can be purified by vacuum distillation if necessary.

Industrial Scale Synthesis Example[6]

Procedure:

  • Pre-treat and charge a reactor with 200 kg of 30% formaldehyde solution.

  • Add 133 kg of ethanolamine to the reactor.

  • Stir the mixture at 35°C for 2 hours.

  • To prevent side reactions, add appropriate terminating agents and continue stirring under insulation for 1 hour.

  • Allow the mixture to stand and then filter.

  • Concentrate the filtrate under vacuum. During concentration, appropriate additives may be included.

  • After discharge, deodorants may be added.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethanolamine141-43-5C₂H₇NO61.08170
Formaldehyde50-00-0CH₂O30.03-19
N-(Hydroxymethyl)ethanolamine65184-12-5C₃H₉NO₂91.11180 at 0.03 mmHg
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine4719-04-4C₉H₂₁N₃O₃219.28>200 (decomposes)

Note: Data for N-(Hydroxymethyl)ethanolamine is limited due to its instability. The boiling point is from a supplier's data sheet and may represent decomposition.[7]

Table 2: Summary of a Reported Synthesis of Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine

Reactant 1Amount (moles)Reactant 2Amount (moles)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethanolamine0.1Paraformaldehyde0.1MethanolRoom Temperature4886[6]

The Challenge of Isolating N-(Hydroxymethyl)ethanolamine

As indicated by the available literature, N-(Hydroxymethyl)ethanolamine is a challenging compound to isolate in its pure, monomeric form.[1] It is known to be unstable in aqueous environments and can hydrolyze back to ethanolamine and formaldehyde.[1] This instability is the basis for its use as a formaldehyde-releasing biocide. The equilibrium between the monomer, the starting materials, and the cyclic trimer is a key aspect of this chemical system.

To potentially favor the formation of the monomer, the following conditions could be explored, although success is not guaranteed:

  • Low Temperatures: Conducting the reaction at very low temperatures (e.g., 0°C or below) may slow down the rate of cyclization.[8]

  • Stoichiometry Control: Using a strict 1:1 molar ratio of ethanolamine to formaldehyde might reduce the formation of the trimer.

  • Anhydrous Conditions: The presence of water can facilitate the reversibility of the reaction and may influence the equilibrium. Performing the reaction under anhydrous conditions might alter the product distribution.[9]

  • In-situ Trapping: If the monomer is desired for a subsequent reaction, performing the synthesis in the presence of a trapping agent that selectively reacts with the N-hydroxymethyl group could be a viable strategy.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of the product from the reaction of ethanolamine and formaldehyde.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Reactants Ethanolamine + Formaldehyde Reaction Reaction (Controlled Temperature) Reactants->Reaction Workup Solvent/Water Removal (Vacuum Distillation) Reaction->Workup Crude Crude Product Workup->Crude Purification Vacuum Distillation (Optional) Crude->Purification Final Pure Product Purification->Final Analysis Characterization (NMR, IR, MS) Final->Analysis

References

An In-depth Technical Guide to 2-[(Hydroxymethyl)amino]ethanol as a Formaldehyde Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Hydroxymethyl)amino]ethanol, also known as N-(Hydroxymethyl)ethanolamine, is a small organic molecule that belongs to the class of formaldehyde-releasing compounds.[1][2][3] These compounds, often referred to as formaldehyde donors, are characterized by their ability to slowly release formaldehyde under specific conditions.[4] This controlled release mechanism has led to the primary application of this compound as an industrial biocide and preservative in water-based products such as paints, adhesives, and metalworking fluids.[5] The slow liberation of formaldehyde provides long-term protection against microbial contamination.[5]

While its industrial applications are well-established, the unique properties of formaldehyde donors are attracting increasing interest in the fields of drug development and biomedical research. The controlled delivery of formaldehyde, a highly reactive molecule with dose-dependent effects on cellular processes, presents potential therapeutic avenues.[6] Formaldehyde is known to induce cellular responses ranging from apoptosis and necrosis at high concentrations to enhanced cell proliferation at lower concentrations.[6] Recent research into formaldehyde-releasing prodrugs for cancer therapy has highlighted their ability to selectively target cancer cells by depleting intracellular glutathione and increasing reactive oxygen species, leading to cell death.[1][7]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, mechanism and kinetics of formaldehyde release, and detailed experimental protocols for its analysis. Furthermore, it explores the biological activities and potential signaling pathways affected by the released formaldehyde, offering insights for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a clear, light yellow to brown liquid that is completely miscible in water.[8][9] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-(hydroxymethylamino)ethanol[1]
Synonyms N-(Hydroxymethyl)ethanolamine, 2-Hmae[1][2]
CAS Number 65184-12-5[1]
Molecular Formula C₃H₉NO₂[1][2]
Molecular Weight 91.11 g/mol [1][10]
Appearance Light yellow to Brown clear liquid[8]
Boiling Point 110°C[7]
Density 1.14 g/cm³ at 20°C[7]
Water Solubility 1000 g/L at 25°C[7]
LogP -2.205[7]

Synthesis of this compound

The most common and industrially practiced method for synthesizing this compound is the nucleophilic addition of formaldehyde to ethanolamine.[5] This reaction involves the attack of the nitrogen atom's lone pair of electrons in ethanolamine on the carbonyl carbon of formaldehyde.[5]

A potential side reaction is the formation of N,N',N''-tris(2-hydroxyethyl)-hexahydrotriazine, a stable cyclic trimer, which can occur when three molecules of ethanolamine react with three molecules of formaldehyde.[5] Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize byproducts.[5]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Ethanolamine Ethanolamine (HOCH₂CH₂NH₂) Reaction Nucleophilic Addition Ethanolamine->Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Reaction Product This compound (HOCH₂CH₂NHCH₂OH) Reaction->Product Synthesis

Figure 1: Synthesis of this compound.

Mechanism of Formaldehyde Release

The utility of this compound as a formaldehyde donor stems from its decomposition in aqueous environments.[5] This reversible reaction yields ethanolamine and formaldehyde. The released formaldehyde then acts as the active agent, for example, as a biocide.[5] The slow and controlled nature of this release is a key advantage for applications requiring sustained formaldehyde activity.[5]

The stability of N-hydroxymethyl compounds like this compound is significantly dependent on pH.[5] The degradation can be catalyzed by both acid and base.[5]

G cluster_donor Formaldehyde Donor cluster_release Decomposition cluster_products Products Donor This compound Release Aqueous Environment (pH, Temperature dependent) Donor->Release Decomposition Formaldehyde Formaldehyde Release->Formaldehyde Release Ethanolamine Ethanolamine Release->Ethanolamine

Figure 2: Formaldehyde release from this compound.

Quantitative Analysis of Formaldehyde Release

The release of formaldehyde from this compound is influenced by several factors, primarily concentration of the donor, pH, and temperature. A study utilizing Taguchi's method to investigate these factors found that higher temperatures and higher concentrations of this compound lead to an increased release of formaldehyde.[7]

The following table summarizes the signal-to-noise (SN) ratio for the concentration of free formaldehyde, where a smaller SN ratio indicates a more optimal condition for lower formaldehyde release.[7]

FactorLevel 1Level 2Level 3Level 4DeltaRank
Concentration of HAE (%w/v) -21.99-22.76-23.51-24.232.241
pH -23.12-23.15-23.11-23.110.043
Temperature (°C) -22.73-23.01-23.35-23.400.672
HAE: this compound

The data indicates that the concentration of this compound has the most significant impact on formaldehyde release, followed by temperature, and then pH.[7]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the general principles of nucleophilic addition of formaldehyde to an amine.[5]

Materials:

  • Ethanolamine

  • Paraformaldehyde (as a formaldehyde source)

  • Methanol (solvent)

  • Triethylamine (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup (silica gel) or recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine in methanol.

  • Add paraformaldehyde to the solution. The molar ratio of ethanolamine to formaldehyde should be optimized, typically starting with a slight excess of the amine.

  • Add a catalytic amount of triethylamine to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.

  • Confirm the structure and purity of the product using analytical techniques such as ¹H NMR and HPLC.[5]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Dissolve Ethanolamine & Paraformaldehyde in Methanol with Triethylamine Reflux Heat to Reflux Setup->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Analysis ¹H NMR & HPLC Purification->Analysis

Figure 3: Experimental workflow for the synthesis of this compound.

Quantification of Released Formaldehyde by HPLC

This protocol describes a general method for the quantification of formaldehyde released from a donor compound using HPLC with pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[11][12]

Materials:

  • This compound solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable solvent like acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Prepare aqueous solutions of this compound at desired concentrations and incubate under controlled pH and temperature conditions for a specified time.

  • Derivatization: Take an aliquot of the sample solution and mix it with the DNPH solution. Allow the reaction to proceed to form the formaldehyde-2,4-dinitrophenylhydrazone derivative.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Perform chromatographic separation on a C18 column using a mobile phase of acetonitrile and water (e.g., 45:55 v/v).[11]

    • Detect the formaldehyde-DNPH derivative using a UV detector at a wavelength of approximately 345 nm.[11]

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde derivatized with DNPH.

    • Quantify the amount of formaldehyde in the sample by comparing the peak area of the derivative with the calibration curve.

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its antimicrobial effect, which is directly attributable to the released formaldehyde.[5] Formaldehyde is a potent biocide that inactivates microorganisms by denaturing proteins and nucleic acids.[5]

In the context of drug development, the controlled release of formaldehyde from donor molecules is being explored for its potential anticancer properties. While specific studies on this compound in this area are limited, research on other formaldehyde-releasing prodrugs provides valuable insights into the potential mechanisms of action.

Formaldehyde-releasing prodrugs have been shown to selectively kill cancer cells through a mechanism involving the depletion of intracellular glutathione (GSH).[1][7] This depletion leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and triggering signaling cascades that result in cancer cell death.[1][7] Key signaling events observed include the dissipation of the mitochondrial membrane potential, abrogation of c-myc protein expression, and phosphorylation of c-Jun and H2AX.[7]

Furthermore, the decomposition of this compound yields ethanolamine. Studies have shown that ethanolamine can enhance the proliferation of intestinal epithelial cells via the mTOR signaling pathway and by affecting mitochondrial function.[13] This suggests that the breakdown products of the donor molecule may also have biological effects that should be considered.

G cluster_donor Formaldehyde Donor cluster_release Release cluster_cellular Cellular Effects Donor Formaldehyde-Releasing Prodrug (e.g., this compound) Release Formaldehyde Release Donor->Release GSH_depletion Glutathione (GSH) Depletion Release->GSH_depletion ROS_increase Increased Reactive Oxygen Species (ROS) GSH_depletion->ROS_increase Mito_dysfunction Mitochondrial Dysfunction ROS_increase->Mito_dysfunction Signaling_changes Altered Signaling (e.g., c-Jun, H2AX phosphorylation) ROS_increase->Signaling_changes Cell_death Cancer Cell Death (Apoptosis) Mito_dysfunction->Cell_death Signaling_changes->Cell_death

Figure 4: Potential signaling pathway for formaldehyde-releasing prodrugs in cancer cells.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated area.[14]

The released formaldehyde is a known human carcinogen and a skin sensitizer.[2][15] Therefore, exposure to both the parent compound and the released formaldehyde should be minimized.

Conclusion

This compound is a versatile molecule whose primary function as a formaldehyde donor has been well-utilized in industrial applications. The ability to control the release of formaldehyde through environmental factors such as concentration, pH, and temperature makes it an interesting candidate for further research in drug development and cell biology. The emerging understanding of the anticancer effects of formaldehyde-releasing prodrugs opens up new avenues for exploring the therapeutic potential of compounds like this compound. Future research should focus on elucidating the specific interactions of this molecule and its degradation products with cellular signaling pathways to fully understand its potential in biomedical applications.

References

An In-depth Technical Guide to the Hydrolysis of 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-[(hydroxymethyl)amino]ethanol, a compound widely utilized as a formaldehyde-releasing biocide in various industrial applications. The document delves into the core principles of its hydrolysis, including the reaction mechanism, kinetics, and influencing factors. Detailed experimental protocols for monitoring the hydrolysis and analyzing its products are presented, alongside a discussion of the biocidal action of the released formaldehyde. This guide is intended to be a valuable resource for researchers and professionals working with formaldehyde-releasing agents, offering insights into their stability, reactivity, and analytical characterization.

Introduction

This compound is a crucial industrial biocide valued for its efficacy in preventing microbial contamination in water-based products. Its antimicrobial activity stems from its ability to undergo hydrolysis and slowly release formaldehyde, a potent broad-spectrum biocide.[1] Understanding the kinetics and mechanism of this hydrolysis is paramount for optimizing its use, ensuring long-term product preservation, and assessing its environmental and health impacts. This guide provides a detailed technical examination of the hydrolysis of this compound, focusing on the chemical principles and analytical methodologies relevant to its study.

Chemistry of this compound

2.1. Synthesis

The primary industrial synthesis of this compound involves the nucleophilic addition of formaldehyde to ethanolamine. This reaction is an equilibrium process where the lone pair of electrons on the nitrogen atom of ethanolamine attacks the electrophilic carbonyl carbon of formaldehyde.

2.2. Hydrolysis Mechanism

The hydrolysis of this compound is a reversible reaction that results in the formation of ethanolamine and formaldehyde.[1] The N-hydroxymethyl group is a hemiaminal, which is susceptible to cleavage in an aqueous environment.[1] The reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Mechanism: Under acidic conditions, the hydroxyl group of the hydroxymethyl moiety is protonated, forming a good leaving group (water). The subsequent departure of water generates a resonance-stabilized iminium cation, which is then attacked by a water molecule. Deprotonation of the resulting intermediate yields ethanolamine and formaldehyde.[1]

  • Base-Catalyzed Mechanism: In basic conditions, a hydroxide ion deprotonates the hydroxyl group to form an alkoxide. This intermediate can then collapse, cleaving the C-N bond to release formaldehyde and an ethanolamine anion, which is subsequently protonated by water to form ethanolamine.[1]

Quantitative Data on Hydrolysis

Rate = k_obs * [this compound]

where k_obs is the observed pseudo-first-order rate constant. The overall observed rate constant is a composite of the contributions from the acid-catalyzed (kH+), neutral (kN), and base-catalyzed (kOH-) pathways:

k_obs = k_H+ * [H+] + k_N + k_OH- * [OH-]

For illustrative purposes, the following table provides hypothetical kinetic parameters based on the behavior of similar formaldehyde-releasing compounds. It is crucial to note that these values are exemplary and experimental determination is necessary for specific applications.

ParameterValue (Hypothetical)Conditions
Rate Constants
Acid-Catalyzed (kH+)1.5 x 10⁻³ M⁻¹s⁻¹25°C, in aqueous solution
Neutral (kN)2.0 x 10⁻⁶ s⁻¹25°C, in aqueous solution
Base-Catalyzed (kOH-)8.0 x 10⁻⁴ M⁻¹s⁻¹25°C, in aqueous solution
Activation Energy (Ea) 65 kJ/molEstimated for the neutral hydrolysis pathway
Equilibrium Constant (Keq) 5.0 x 10⁻³At 25°C, pH 7

Experimental Protocols

4.1. Monitoring the Hydrolysis of this compound

This protocol describes a general procedure for monitoring the hydrolysis of this compound over time by quantifying the release of formaldehyde.

4.1.1. Materials

  • This compound

  • Deionized water

  • pH buffers (e.g., phosphate, borate)

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes

  • HPLC vials

  • Reagents for formaldehyde analysis (see Protocol 4.2)

4.1.2. Procedure

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in deionized water.

  • Reaction Setup: In a series of sealed vessels, add a specific volume of the stock solution to a buffered solution pre-equilibrated at the desired reaction temperature (e.g., 25°C, 37°C, 50°C). The final concentration of this compound should be accurately known. Prepare separate reaction vessels for each time point to be sampled.

  • Incubation: Place the reaction vessels in a constant temperature bath or incubator.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vessel from the incubator.

  • Sample Quenching and Preparation: Immediately quench the reaction to prevent further hydrolysis. This can be achieved by rapid cooling and/or by derivatizing the released formaldehyde. Prepare the sample for analysis according to the chosen analytical method (e.g., HPLC, see Protocol 4.2).

  • Analysis: Analyze the samples to determine the concentration of formaldehyde.

  • Data Analysis: Plot the concentration of released formaldehyde versus time to determine the hydrolysis rate.

4.2. Quantification of Released Formaldehyde by HPLC

This protocol details the analysis of formaldehyde released from the hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

4.2.1. Materials

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

  • Formaldehyde standard solutions

  • Syringe filters (0.45 µm)

4.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

4.2.3. Procedure

  • Derivatization: To a known volume of the sample from the hydrolysis experiment (Protocol 4.1), add an excess of the DNPH solution. Allow the reaction to proceed in a sealed vial at room temperature for at least one hour to form the formaldehyde-2,4-dinitrophenylhydrazone derivative.

  • Sample Preparation: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a 40:60 (v/v) mixture of acetonitrile to water, and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm

  • Calibration: Prepare a series of formaldehyde standard solutions of known concentrations and derivatize them with DNPH in the same manner as the samples. Inject the derivatized standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Quantification: Determine the concentration of the formaldehyde-DNPH derivative in the samples by comparing their peak areas to the calibration curve.

4.3. GC-MS Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its primary hydrolysis product, ethanolamine, using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

4.3.1. Materials

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Ethyl acetate (GC grade)

4.3.2. Instrumentation

  • GC-MS system with a split/splitless injector and a mass selective detector

  • A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms)

4.3.3. Procedure

  • Sample Preparation: Take a known volume of the aqueous sample from the hydrolysis experiment and evaporate it to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add a known amount of internal standard, followed by pyridine and BSTFA with 1% TMCS. Seal the vial and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives of this compound and ethanolamine.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of the derivatized analytes.

  • Quantification: Create a calibration curve by derivatizing and analyzing standard solutions containing known concentrations of this compound, ethanolamine, and the internal standard. Quantify the analytes in the samples based on the ratio of their peak areas to the peak area of the internal standard.

Biocidal Action of Released Formaldehyde

The antimicrobial efficacy of this compound is directly attributable to the formaldehyde released upon hydrolysis. Formaldehyde is a highly reactive electrophile that inactivates essential biomolecules in microorganisms, primarily proteins and nucleic acids.[1]

5.1. Reaction with Proteins

Formaldehyde reacts with various functional groups in proteins, particularly the primary amine groups of lysine and the sulfhydryl groups of cysteine. This reaction forms unstable methylol adducts, which can further react to form stable methylene bridges, leading to protein cross-linking and denaturation. This disrupts cellular functions and ultimately leads to cell death.

5.2. Reaction with Nucleic Acids

Formaldehyde can also react with the amino groups of purine and pyrimidine bases in DNA and RNA. This can lead to the formation of DNA-protein cross-links, DNA adducts, and strand breaks, thereby interfering with DNA replication and transcription and inducing mutations.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway HMAE_acid This compound Protonated_HMAE Protonated Intermediate HMAE_acid->Protonated_HMAE + H+ Iminium_Cation Iminium Cation Protonated_HMAE->Iminium_Cation - H2O Products_acid Ethanolamine + Formaldehyde Iminium_Cation->Products_acid + H2O, - H+ HMAE_base This compound Alkoxide Alkoxide Intermediate HMAE_base->Alkoxide + OH- Products_base Ethanolamine + Formaldehyde Alkoxide->Products_base + H2O Experimental_Workflow Start Start: Prepare Buffered Solution of this compound Incubate Incubate at Controlled Temperature Start->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction & Derivatize Sample->Quench Analyze Analyze by HPLC or GC-MS Quench->Analyze Data Determine Formaldehyde Concentration Analyze->Data Kinetics Calculate Hydrolysis Rate Data->Kinetics Biocidal_Action Formaldehyde Formaldehyde Proteins Cellular Proteins (e.g., Enzymes) Formaldehyde->Proteins Nucleic_Acids DNA / RNA Formaldehyde->Nucleic_Acids Crosslinking Protein Cross-linking & Denaturation Proteins->Crosslinking Damage DNA Damage & Replication Inhibition Nucleic_Acids->Damage Cell_Death Microbial Cell Death Crosslinking->Cell_Death Damage->Cell_Death

References

An In-depth Technical Guide on the Thermal Stability of N-(Hydroxymethyl)ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-(Hydroxymethyl)ethanolamine. Due to the limited availability of direct experimental data in publicly accessible literature, this guide establishes a framework for its evaluation based on the known thermal behavior of analogous ethanolamines and standard analytical methodologies.

Introduction to N-(Hydroxymethyl)ethanolamine and its Thermal Stability

N-(Hydroxymethyl)ethanolamine is a chemical compound that contains both a secondary amine and two hydroxyl groups. Its structural similarity to other ethanolamines, such as monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA), suggests that its thermal stability will be influenced by the presence of these functional groups. The thermal stability of such compounds is a critical parameter in drug development and chemical manufacturing, as it dictates storage conditions, handling procedures, and potential degradation pathways that can affect product purity, efficacy, and safety.

Generally, the thermal stability of ethanolamines follows the trend: primary amine < secondary amine < tertiary amine.[1] N-(Hydroxymethyl)ethanolamine, being a secondary amine, is expected to have a moderate thermal stability. However, the presence of the N-hydroxymethyl group may introduce unique degradation pathways.

Quantitative Data on Thermal Stability

CompoundStructureOnset Decomposition Temperature (°C) (Typical)Key Degradation Products
Monoethanolamine (MEA)HOCH₂CH₂NH₂~90-120Ammonia, N-(2-hydroxyethyl)formamide, 2-oxazolidinone
Diethanolamine (DEA)(HOCH₂CH₂)₂NH~160-200Monoethanolamine, ethylene oxide, various cyclic compounds
N-(Hydroxymethyl)ethanolamine (Hypothetical) HOCH₂CH₂NHCH₂OH Estimated ~120-180 Formaldehyde, ethanolamine, and potentially cyclic ethers or oxazolidinones
Triethanolamine (TEA)(HOCH₂CH₂)₃N>200Higher stability, complex degradation products

Note: The data for N-(Hydroxymethyl)ethanolamine is a hypothetical estimate based on the stability of related secondary amines and the potential for elimination of formaldehyde.

Potential Thermal Decomposition Pathways

The thermal degradation of N-(Hydroxymethyl)ethanolamine can be postulated to proceed through several pathways, primarily involving the cleavage of the C-N and C-O bonds. A likely initial step is the retro-Henry reaction, leading to the release of formaldehyde and the formation of ethanolamine. Further heating could then lead to the degradation of ethanolamine itself.

NHEA N-(Hydroxymethyl)ethanolamine TS Thermal Stress Formaldehyde Formaldehyde TS->Formaldehyde Retro-Henry Reaction Ethanolamine Ethanolamine TS->Ethanolamine Retro-Henry Reaction Degradation_Products Further Degradation Products (e.g., cyclic ethers, oxazolidinones, ammonia) Ethanolamine->Degradation_Products Further Heating cluster_0 Initial Analysis cluster_1 Degradation Study cluster_2 Product Identification cluster_3 Final Assessment TGA Thermogravimetric Analysis (TGA) Determine mass loss vs. temperature Heating Controlled Heating Heat sample above decomposition onset TGA->Heating DSC Differential Scanning Calorimetry (DSC) Identify thermal transitions (melt, boil, decompose) DSC->Heating Extraction Solvent Extraction Prepare sample for GC-MS Heating->Extraction GCMS GC-MS Analysis Separate and identify degradation products Extraction->GCMS Data_Analysis Data Interpretation - Library Matching - Structure Elucidation GCMS->Data_Analysis Stability_Report Thermal Stability Profile - Decomposition Temperature - Degradation Products - Proposed Pathways Data_Analysis->Stability_Report

References

Methodological & Application

Application Notes and Protocols for 2-[(Hydroxymethyl)amino]ethanol as a Formaldehyde Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde is a reactive aldehyde that, despite its utility as a sterilizing agent and preservative, poses significant challenges in research and pharmaceutical applications due to its toxicity and potential to cross-link proteins and nucleic acids. In drug development, excipients or degradation of active pharmaceutical ingredients can sometimes lead to the generation of formaldehyde, which can impact product stability and safety. The use of formaldehyde scavengers is a critical strategy to mitigate these risks. 2-[(Hydroxymethyl)amino]ethanol is a compound that can act as a formaldehyde scavenger through a reversible chemical reaction. These application notes provide a detailed protocol for evaluating its efficacy as a formaldehyde scavenger and discuss the underlying chemical principles.

Chemical Mechanism of Formaldehyde Scavenging

This compound is structurally similar to ethanolamine and possesses both a secondary amine and hydroxyl groups. The scavenging of formaldehyde by ethanolamine and similar compounds proceeds via the formation of a stable heterocyclic compound, N,N',N''-tris(2-hydroxyethyl)hexahydro-1,3,5-triazine.[1][2] This reaction involves the condensation of three molecules of the amine with three molecules of formaldehyde. The reaction is reversible and is influenced by factors such as pH and temperature.[3] Under acidic conditions, the triazine ring can hydrolyze, releasing formaldehyde.[3] Conversely, under neutral to slightly alkaline conditions, the formation of the triazine is favored, effectively sequestering free formaldehyde.

Formaldehyde Scavenging Mechanism cluster_reactants Reactants cluster_product Product Scavenger 3 x this compound Triazine N,N',N''-tris(2-hydroxyethyl)hexahydro-1,3,5-triazine Scavenger->Triazine Condensation Formaldehyde 3 x Formaldehyde Formaldehyde->Triazine Triazine->Formaldehyde Hydrolysis (Acidic pH)

Caption: Reaction of this compound with formaldehyde.

Experimental Protocol: Evaluating Formaldehyde Scavenging Efficacy

This protocol outlines a general method for quantifying the formaldehyde scavenging capacity of this compound in an aqueous solution. The method is based on the spectrophotometric determination of residual formaldehyde after incubation with the scavenger, using a colorimetric reagent.

Materials
  • This compound (CAS 65184-12-5)

  • Formaldehyde solution (37% w/w)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetylacetone

  • Ammonium acetate

  • Glacial acetic acid

  • Deionized water

  • Spectrophotometer and cuvettes

Preparation of Reagents
  • Formaldehyde Stock Solution (approx. 1000 ppm):

    • Carefully add 2.7 mL of 37% formaldehyde solution to a 1 L volumetric flask.

    • Dilute to the mark with deionized water.

    • The exact concentration should be determined by titration.

  • Formaldehyde Working Solution (e.g., 10 ppm):

    • Prepare a fresh dilution of the stock solution in PBS (pH 7.4) to the desired starting concentration of formaldehyde for your experiment.

  • Acetylacetone Reagent:

    • Dissolve 150 g of ammonium acetate in approximately 500 mL of deionized water.

    • Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.

    • Mix well and dilute to 1 L with deionized water.

    • Store in a light-protected bottle at 4°C.

Experimental Procedure

Experimental Workflow cluster_prep Preparation cluster_reaction Scavenging Reaction cluster_analysis Analysis A Prepare Formaldehyde Working Solution (10 ppm in PBS) C Mix Formaldehyde and Scavenger Solutions (and a 'no scavenger' control) A->C B Prepare Scavenger Stock Solutions (e.g., 10, 50, 100 mM in PBS) B->C D Incubate at Controlled Temperature (e.g., 25°C for 1, 4, 24 hours) C->D E Take Aliquot from Each Reaction D->E F Add Acetylacetone Reagent E->F G Incubate at 37°C for 30 min F->G H Measure Absorbance at 412 nm G->H I Calculate Remaining Formaldehyde H->I

Caption: Workflow for evaluating formaldehyde scavenging efficiency.

  • Reaction Setup:

    • Prepare a series of reaction tubes. For each concentration of this compound to be tested, and for a negative control (no scavenger), mix the formaldehyde working solution with the scavenger solution (or PBS for the control) to a final volume (e.g., 1 mL).

    • Example: To test a final scavenger concentration of 1 mM, mix 500 µL of a 20 ppm formaldehyde solution with 500 µL of a 2 mM scavenger solution.

    • Include a "zero-time" control by adding the colorimetric reagent immediately to one of the control tubes.

  • Incubation:

    • Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1, 4, or 24 hours).

  • Colorimetric Reaction:

    • At the end of the incubation period, take an aliquot (e.g., 100 µL) from each reaction tube.

    • Add the aliquot to a new tube containing 900 µL of the acetylacetone reagent.

    • Vortex briefly and incubate at 37°C for 30 minutes to allow for color development.

  • Measurement:

    • After incubation, allow the samples to cool to room temperature.

    • Measure the absorbance of each sample at 412 nm using a spectrophotometer. Use a blank of PBS and acetylacetone reagent to zero the instrument.

  • Quantification:

    • Create a standard curve by reacting known concentrations of formaldehyde (e.g., 0, 1, 2.5, 5, 7.5, 10 ppm) with the acetylacetone reagent and measuring the absorbance.

    • Use the standard curve to determine the concentration of remaining free formaldehyde in each of your experimental samples.

  • Calculation of Scavenging Efficiency:

    • Calculate the percentage of formaldehyde scavenged using the following formula:

      • Scavenging Efficiency (%) = [ (Ccontrol - Csample) / Ccontrol ] * 100

      • Where Ccontrol is the formaldehyde concentration in the no-scavenger control, and Csample is the formaldehyde concentration in the sample with the scavenger.

Data Presentation

The quantitative results of the formaldehyde scavenging assay should be summarized in a table for clear comparison.

Table 1: Example of Formaldehyde Scavenging Efficiency of this compound at 25°C

Scavenger Concentration (mM)Incubation Time (hours)Initial Formaldehyde (ppm)Final Formaldehyde (ppm)Scavenging Efficiency (%)
0 (Control)2410.09.90
12410.06.534.3
52410.02.178.8
102410.00.891.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Discussion of Key Parameters

  • pH: The scavenging reaction is pH-dependent. The protocol suggests a physiological pH of 7.4. It is advisable to test a range of pH values relevant to the intended application, as acidic conditions may promote the release of formaldehyde from the triazine adduct.[3]

  • Temperature: Reaction kinetics are influenced by temperature. Higher temperatures may accelerate the scavenging reaction but could also affect the stability of the product or other components in the formulation.

  • Concentration: The scavenging efficiency is directly related to the concentration of this compound. A dose-response curve should be generated to determine the optimal concentration for the desired level of formaldehyde reduction.

  • Matrix Effects: The presence of other components in a complex formulation (e.g., proteins, other excipients) may interfere with the scavenging reaction or the analytical method. It is important to validate the protocol in the specific matrix of interest.

Safety Precautions

  • Formaldehyde is a carcinogen and a sensitizer. Always handle formaldehyde solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol before starting any experimental work.

By following this protocol, researchers and drug development professionals can effectively evaluate and quantify the utility of this compound as a formaldehyde scavenger for their specific applications.

References

Application Notes and Protocols for the Analytical Determination of 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Hydroxymethyl)amino]ethanol, also known as N-(Hydroxymethyl)ethanolamine, is a formaldehyde-releasing biocide and preservative used in a variety of industrial and consumer products, including metalworking fluids, cosmetics, and latex paints. Its efficacy is derived from the slow release of formaldehyde, a potent broad-spectrum antimicrobial agent that functions by denaturing proteins and nucleic acids in microorganisms. The monitoring of this compound and its degradation products, formaldehyde and ethanolamine, is crucial for quality control, stability studies, and safety assessments.

This document provides detailed application notes and experimental protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Methods Overview

The quantification of this compound can be challenging due to its high polarity and lack of a strong chromophore for UV detection. Therefore, derivatization is often employed to enhance its chromatographic retention and detectability. The primary analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Gas Chromatography (GC): GC-based methods are suitable for the analysis of volatile and thermally stable compounds. For polar analytes like this compound, derivatization is typically required to improve volatility and chromatographic performance. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. Due to the low UV absorbance of this compound, pre-column derivatization with a UV-active or fluorescent labeling agent is a common strategy. Reversed-phase HPLC with UV or fluorescence detection is frequently used. LC coupled with MS (LC-MS) offers high selectivity and sensitivity without the need for derivatization.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related ethanolamines. It is important to note that the data for this compound is often extrapolated from methods developed for similar compounds due to a lack of specific validated methods in the public domain.

Table 1: HPLC Methods for Ethanolamine Analysis

AnalyteMethodDerivatizing AgentColumnMobile PhaseDetectionLODLOQLinearity RangeReference
2-AminoethanolReversed-Phase HPLCo-Phthalaldehyde (OPA)C18Acetonitrile/Phosphate BufferUV7.5 x 10⁻⁷ mol/L-1.0 x 10⁻⁵ – 5.0 x 10⁻³ mol/L
AminoethylethanolamineReversed-Phase HPLC1-Naphthylisothiocyanate (NITC)C18Isooctane/IsopropanolUV1.79 µ g/sample 5.96 µ g/sample -
Diethanolamine, Triethanolamine, N-Methyldiethanolamine, N-EthyldiethanolamineLC-MS/MSNoneAcclaim® Trinity™ P1 Mixed-ModeAmmonium Acetate/AcetonitrileMS/MS0.050 - 0.092 ppb5 ppb5 - 1000 ppb

Table 2: GC Methods for Ethanolamine Analysis

| Analyte | Method | Derivatization | Column | Carrier Gas | Detection | Quantitative Range | Reference | |---|---|---|---|---|---|---| | Monoethanolamine, Diethanolamine, Triethanolamine | GC-Capillary | None | CP-Sil 8 CB for Amines | H₂ | FID | 5-10 ng on column | | | Triethanolamine, N-Methyldiethanolamine, N-Ethyldiethanolamine, N,N-Diethylethanolamine | GC-MS | None | DB-624UI | - | MS | 0.005 - 0.5 mg/mL | | | 2-Aminoethanol | GC | Benzaldehyde | - | - | FID | 0.005 - 6 mg/sample | |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound with Pre-Column Derivatization (Adapted from 2-Aminoethanol Method)

This protocol is adapted from a validated method for 2-aminoethanol and employs pre-column derivatization with o-phthalaldehyde (OPA) for UV detection.

1. Reagents and Materials

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid

  • Potassium hydroxide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with potassium hydroxide.

  • OPA Derivatizing Reagent: Dissolve OPA in methanol, then add 2-mercaptoethanol and borate buffer. This solution should be prepared fresh daily.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in water to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water.

4. Sample Preparation

  • Liquid Samples (e.g., Metalworking Fluids): Dilute the sample with water to bring the analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • Semi-Solid Samples (e.g., Cosmetics): Weigh a portion of the sample and extract with a suitable solvent (e.g., an ethanol/water mixture) using ultrasonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

5. Derivatization Procedure

  • In a vial, mix a portion of the standard or sample solution with the OPA derivatizing reagent.

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 2 minutes) before injection.

6. HPLC Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 338 nm

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound by GC-MS, which may require optimization based on the specific instrument and sample matrix.

1. Reagents and Materials

  • This compound standard

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

  • Derivatizing agent (optional, e.g., BSTFA)

2. Instrumentation

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-624UI or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol.

4. Sample Preparation

  • Liquid Samples: Dilute the sample with methanol. If the sample is aqueous, a liquid-liquid extraction with a suitable organic solvent may be necessary. Dry the organic extract with anhydrous sodium sulfate.

  • Derivatization (if necessary): To a dried aliquot of the sample or standard, add the derivatizing agent and heat to complete the reaction.

5. GC-MS Conditions

  • Column: DB-624UI (or equivalent)

  • Injector Temperature: 240 °C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 15°C/min, then ramp to 240°C at 20°C/min and hold for 5 min.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Mass Scan Range: 30-450 amu

6. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

Visualizations

Signaling Pathway: Mechanism of Formaldehyde Action

This compound acts as a formaldehyde-releaser. The released formaldehyde is the active biocidal agent. It readily reacts with primary and secondary amines and other nucleophilic groups on proteins and nucleic acids, leading to cross-linking and subsequent cell death.

cluster_release Formaldehyde Release cluster_action Biocidal Action HME This compound FA Formaldehyde HME->FA Hydrolysis Protein Proteins (e.g., Enzymes) FA->Protein DNA DNA FA->DNA Crosslink Protein-Protein & Protein-DNA Cross-linking Protein->Crosslink DNA->Crosslink Inactivation Enzyme Inactivation & DNA Damage Crosslink->Inactivation CellDeath Cell Death Inactivation->CellDeath Sample Sample Collection (e.g., Cosmetic, Metalworking Fluid) Prep Sample Preparation (Extraction/Dilution/Filtration) Sample->Prep Deriv Pre-Column Derivatization (with OPA) Prep->Deriv HPLC HPLC-UV Analysis Deriv->HPLC Data Data Analysis (Quantification) HPLC->Data Report Reporting Data->Report

HPLC method for quantifying 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of 2-[(Hydroxymethyl)amino]ethanol

This application note details a robust method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV detection. The protocol is designed for researchers, scientists, and professionals in drug development who require accurate measurement of this compound in various sample matrices.

Introduction

This compound, also known as N-(Hydroxymethyl)ethanolamine, is an amino alcohol that can be present as an impurity or a degradation product in various pharmaceutical and industrial formulations.[1][2] Its quantification is crucial for quality control and stability studies. As the molecule lacks a strong chromophore, direct UV detection is challenging. This method employs a pre-column derivatization step with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative, enabling sensitive and selective quantification by reversed-phase HPLC. This approach is widely used for the analysis of primary and secondary amines and amino alcohols.[3][4]

Principle

The primary amine functionality of this compound reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a stable isoindole derivative that can be detected by UV or fluorescence detectors. The separation is achieved on a C18 reversed-phase column with a gradient elution using a phosphate buffer and an organic modifier. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Syringe filters (0.45 µm)

  • Reagents:

    • This compound reference standard (>95% purity)[5][6]

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Sodium phosphate monobasic (reagent grade)

    • Boric acid (reagent grade)

    • Sodium hydroxide (reagent grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-21 min: 50-10% B; 21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 338 nm
Injection Volume 10 µL
Preparation of Solutions
  • Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and dilute to 10 mL with a 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization
  • Pipette 100 µL of the sample or working standard solution into an autosampler vial.

  • Add 100 µL of the derivatization reagent.

  • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

  • Add 800 µL of Mobile Phase A to stop the reaction and dilute the sample.

  • Inject 10 µL of the resulting solution into the HPLC system.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are representative of typical results for similar validated HPLC methods involving OPA derivatization.[3][4]

ParameterResult
Retention Time (approx.) 12.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98 - 102%

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD) ≤ 2.0% (for 6 replicate injections of a standard)

Visualization of Experimental Workflow

HPLC_Workflow prep_solutions Preparation of Solutions (Standards, Reagents, Mobile Phases) sample_prep Sample Preparation (Dilution, Filtration) prep_solutions->sample_prep derivatization Pre-column Derivatization (Sample + OPA Reagent) prep_solutions->derivatization quantification Quantification (Calibration Curve) sample_prep->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (338 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc data_proc->quantification report Reporting (Final Concentration) quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for 2-[(Hydroxymethyl)amino]ethanol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-[(Hydroxymethyl)amino]ethanol as a crosslinking agent for biopolymers. The information is targeted toward researchers, scientists, and professionals in the field of drug development who are exploring novel crosslinking strategies for hydrogels, protein scaffolds, and other biomaterials.

Introduction

This compound is a versatile organic compound possessing both a secondary amine and two hydroxyl groups.[1] While traditionally used as a biocide and preservative due to its nature as a formaldehyde-releasing agent, its chemical structure presents significant potential for application as a crosslinking agent in polymer chemistry.[1][2] The crosslinking action is primarily mediated by the in situ release of formaldehyde, which can form covalent bonds with various functional groups on biopolymers, such as amines and amides. This controlled release of the crosslinking agent can be advantageous in ensuring a more uniform and gradual crosslinking process.

Key Features:

  • Dual Functionality: Possesses both hydroxyl and secondary amine groups, allowing for various chemical modifications.[1]

  • Formaldehyde-Releasing Agent: Acts as a source of formaldehyde for crosslinking reactions.

  • Controlled Reaction: The rate of formaldehyde release, and thus crosslinking, can be modulated by temperature and pH.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₃H₉NO₂[3]
Molecular Weight 91.11 g/mol [3]
Appearance Light yellow to brown clear liquid
Solubility Completely miscible in water
Density 1.15 g/cm³
Refractive Index 1.48
Hazard Codes Corrosive[3]

Mechanism of Action as a Crosslinking Agent

The primary mechanism by which this compound functions as a crosslinker is through the release of formaldehyde. This process is influenced by environmental conditions such as temperature and pH. The released formaldehyde then reacts with functional groups on the polymer chains, primarily amine groups, to form methylene bridges, resulting in a crosslinked network.

The reaction proceeds in two main stages:

  • Release of Formaldehyde: this compound undergoes a reversible decomposition in aqueous solution to yield ethanolamine and formaldehyde.

  • Crosslinking Reaction: The released formaldehyde reacts with the amine groups of the biopolymer (e.g., proteins, chitosan) to form a Schiff base, which then reacts with another amine group to create a stable methylene bridge.

G cluster_release Formaldehyde Release cluster_crosslinking Crosslinking Reaction HMAE This compound EA Ethanolamine HMAE->EA + FA Formaldehyde SchiffBase Schiff Base Intermediate FA->SchiffBase + Polymer1 Polymer1 Polymer Chain 1 (with -NH2 group) Polymer2 Polymer Chain 2 (with -NH2 group) CrosslinkedPolymer Crosslinked Polymer (Methylene Bridge) SchiffBase->CrosslinkedPolymer + Polymer2

Caption: Proposed reaction pathway for crosslinking using this compound.

Experimental Protocols

The following are suggested starting protocols for utilizing this compound as a crosslinking agent. Note: These are generalized protocols and should be optimized for specific applications.

Protocol 4.1: Crosslinking of a Protein-Based Hydrogel (e.g., Gelatin)

This protocol describes the preparation of a crosslinked gelatin hydrogel.

Materials:

  • Gelatin (Type A or B)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and hot plate

  • Molds for hydrogel casting

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in PBS at 50-60°C with continuous stirring until fully dissolved.

  • Cool the gelatin solution to 37°C.

  • Add this compound to the gelatin solution to a final concentration of 0.5-2.0% (w/v). The optimal concentration should be determined experimentally.

  • Stir the mixture gently for 5 minutes to ensure homogeneity.

  • Pour the solution into molds of the desired shape and size.

  • Incubate the molds at room temperature for 1-2 hours to allow for initial gelation.

  • Transfer the molds to a humidified incubator at 37°C for 24-48 hours to facilitate the crosslinking reaction.

  • After incubation, wash the hydrogels extensively with PBS to remove any unreacted crosslinking agent and byproducts.

G A Prepare 10% Gelatin Solution in PBS at 50-60°C B Cool Gelatin Solution to 37°C A->B C Add this compound (0.5-2.0% w/v) B->C D Stir for 5 minutes C->D E Cast into Molds D->E F Incubate at Room Temperature for 1-2 hours (Initial Gelation) E->F G Incubate at 37°C for 24-48 hours (Crosslinking) F->G H Wash with PBS G->H

Caption: Workflow for crosslinking a protein-based hydrogel.

Protocol 4.2: Crosslinking of a Polysaccharide-Based Scaffold (e.g., Chitosan)

This protocol outlines the crosslinking of a chitosan solution to form a hydrogel.

Materials:

  • Chitosan (low or medium molecular weight)

  • 1% (v/v) Acetic acid solution

  • This compound

  • 1 M Sodium hydroxide (NaOH)

  • Magnetic stirrer

Procedure:

  • Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with overnight stirring.

  • Add this compound to the chitosan solution to a final concentration of 1.0-5.0% (w/v).

  • Stir the mixture for 30 minutes to ensure uniform distribution of the crosslinking agent.

  • Slowly add 1 M NaOH dropwise to the solution while stirring to neutralize the acetic acid and induce gelation. The pH should be adjusted to approximately 7.0-7.4.

  • Allow the resulting hydrogel to stand at room temperature for 4-6 hours.

  • Cure the hydrogel at 40-50°C for 12-24 hours.

  • Wash the crosslinked chitosan hydrogel extensively with deionized water until the wash water is neutral.

G A Prepare 2% Chitosan Solution in 1% Acetic Acid B Add this compound (1.0-5.0% w/v) A->B C Stir for 30 minutes B->C D Neutralize with 1M NaOH to induce Gelation C->D E Let stand at Room Temperature for 4-6 hours D->E F Cure at 40-50°C for 12-24 hours E->F G Wash with Deionized Water F->G

Caption: Workflow for crosslinking a polysaccharide-based scaffold.

Factors Influencing Crosslinking Efficiency

The efficiency of crosslinking with this compound is dependent on several factors that control the rate of formaldehyde release.

ParameterEffect on Formaldehyde ReleaseRecommended Starting Conditions
Concentration Higher concentrations lead to increased formaldehyde release.0.5 - 5.0% (w/v)
Temperature Higher temperatures increase the rate of formaldehyde release.37 - 50°C
pH Release is generally higher in neutral to slightly alkaline conditions.pH 7.0 - 8.0
Time Longer incubation times allow for more complete crosslinking.12 - 48 hours

Characterization of Crosslinked Materials

The degree of crosslinking and the resulting material properties should be thoroughly characterized.

Suggested Techniques:

  • Swelling Studies: To determine the crosslinking density.

  • Mechanical Testing (Rheology/Tensile Testing): To assess the impact of crosslinking on mechanical properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical changes indicative of crosslinking.

  • Scanning Electron Microscopy (SEM): To visualize changes in morphology.

  • In Vitro Cytotoxicity Assays: To evaluate the biocompatibility of the crosslinked material after thorough washing.

Safety Considerations

This compound is classified as corrosive and can cause severe skin burns and eye damage.[3] As it is a formaldehyde-releasing agent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any released formaldehyde.

Conclusion

This compound presents a promising alternative as a crosslinking agent for biopolymers, offering the potential for a more controlled reaction through the gradual release of formaldehyde. The provided protocols and data serve as a starting point for researchers to explore its application in the development of novel biomaterials for drug delivery and tissue engineering. Optimization of the reaction conditions is crucial to achieve the desired material properties and ensure biocompatibility.

References

Application Notes and Protocols for N-(Hydroxymethyl)ethanolamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(Hydroxymethyl)ethanolamine as a versatile building block in the synthesis of biodegradable and functional polymers for biomedical applications, including drug delivery. Detailed experimental protocols, based on established polymerization methodologies for structurally similar monomers, are provided to guide researchers in the development of novel polymeric materials.

Introduction

N-(Hydroxymethyl)ethanolamine possesses both primary and secondary hydroxyl groups as well as a secondary amine, making it a trifunctional monomer. However, under specific reaction conditions, the hydroxyl groups are significantly more reactive, allowing it to function as a diol for the synthesis of polymers such as polyurethanes and polyesters. The presence of the secondary amine in the polymer backbone can introduce hydrophilicity and potential pH-sensitivity, which are desirable characteristics for drug delivery systems and other biomedical applications. The ester and urethane linkages in the resulting polymers are susceptible to hydrolysis, rendering them biodegradable.[1]

Applications in Polymer Synthesis

N-(Hydroxymethyl)ethanolamine can be utilized as a monomer or a chain extender in the synthesis of various polymers, primarily through step-growth polymerization.

  • Polyurethane Synthesis: By reacting with diisocyanates, N-(Hydroxymethyl)ethanolamine can act as a chain extender or a cross-linker to form polyurethanes. The resulting polymers can be tailored to exhibit a range of mechanical properties, from soft elastomers to rigid plastics, depending on the chosen diisocyanate and other polyols in the formulation.[2]

  • Polyester Synthesis: Through polycondensation with dicarboxylic acids or their derivatives, N-(Hydroxymethyl)ethanolamine can be incorporated into polyester chains. These polyesters are expected to be biodegradable due to the presence of hydrolyzable ester bonds.[3]

  • Polyesteramide Synthesis: The amine functionality of N-(Hydroxymethyl)ethanolamine can also participate in polymerization reactions, for example, with dicarboxylic acids, to form polyesteramides. These polymers combine the properties of both polyesters and polyamides.

Data Presentation

The following tables summarize hypothetical quantitative data for polymers synthesized using N-(Hydroxymethyl)ethanolamine. These values are representative of typical properties observed for analogous biodegradable polymers and should be experimentally determined for specific formulations.

Table 1: Representative Properties of Polyurethanes Synthesized with N-(Hydroxymethyl)ethanolamine

PropertyValue RangeMethod of Analysis
Molecular Weight (Mn)20,000 - 80,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp (Tg)30 - 70 °CDSC
Tensile Strength10 - 40 MPaTensile Testing
Elongation at Break150 - 500%Tensile Testing

Table 2: Representative Properties of Polyesters Synthesized with N-(Hydroxymethyl)ethanolamine

PropertyValue RangeMethod of Analysis
Molecular Weight (Mn)15,000 - 60,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 3.0GPC
Glass Transition Temp (Tg)40 - 80 °CDSC
Melting Temperature (Tm)120 - 180 °CDSC
Degradation Time (in vitro)6 - 24 monthsMass Loss Study

Experimental Protocols

The following are detailed, representative protocols for the synthesis of polymers using N-(Hydroxymethyl)ethanolamine. These protocols are based on established procedures for similar monomers.[2]

Protocol 1: Synthesis of a Polyurethane using N-(Hydroxymethyl)ethanolamine as a Chain Extender

Objective: To synthesize a polyurethane elastomer using N-(Hydroxymethyl)ethanolamine as a chain extender for a prepolymer.

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Hexamethylene diisocyanate (HDI)

  • N-(Hydroxymethyl)ethanolamine

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Triethylamine (TEA), catalyst

  • Nitrogen gas, high purity

  • Methanol

  • Hexane

Procedure:

  • Prepolymer Synthesis:

    • Dry the PCL-diol under vacuum at 80°C for 4 hours.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PCL-diol.

    • Add anhydrous DMAc to dissolve the PCL-diol under a nitrogen atmosphere.

    • Heat the solution to 70°C.

    • Add HDI (2:1 molar ratio to PCL-diol) dropwise to the solution with vigorous stirring.

    • Add a catalytic amount of TEA (0.1 wt% of total reactants).

    • Maintain the reaction at 70°C for 3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • In a separate flask, dissolve N-(Hydroxymethyl)ethanolamine in anhydrous DMAc. The amount of N-(Hydroxymethyl)ethanolamine should be calculated to be stoichiometrically equivalent to the remaining NCO groups of the prepolymer.

    • Cool the prepolymer solution to 40°C.

    • Slowly add the N-(Hydroxymethyl)ethanolamine solution to the prepolymer solution with continuous stirring.

    • Continue the reaction at 40°C for 2 hours, then increase the temperature to 60°C for an additional 3 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and catalyst.

    • Further purify the polymer by re-dissolving it in DMAc and precipitating it in hexane.

    • Dry the final polyurethane product under vacuum at 50°C until a constant weight is achieved.

Characterization:

  • The chemical structure can be confirmed using FTIR and NMR spectroscopy.

  • Molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC).

  • Thermal properties (Tg, Tm) can be analyzed using Differential Scanning Calorimetry (DSC).

Protocol 2: Synthesis of a Polyester by Polycondensation

Objective: To synthesize a biodegradable polyester from N-(Hydroxymethyl)ethanolamine and a dicarboxylic acid.

Materials:

  • N-(Hydroxymethyl)ethanolamine

  • Adipoyl chloride (or adipic acid)

  • Pyridine or Triethylamine (as an acid scavenger)

  • 1,4-Dioxane, anhydrous

  • Nitrogen gas, high purity

  • Methanol

  • Chloroform

Procedure:

  • Polycondensation Reaction:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve N-(Hydroxymethyl)ethanolamine and pyridine (in a 2:1 molar ratio to adipoyl chloride) in anhydrous 1,4-dioxane under a nitrogen atmosphere.

    • Cool the solution to 0-5°C in an ice bath.

    • Dissolve adipoyl chloride in anhydrous 1,4-dioxane and add it to the dropping funnel.

    • Add the adipoyl chloride solution dropwise to the N-(Hydroxymethyl)ethanolamine solution over 1 hour with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polyester by pouring the concentrated solution into a large volume of cold methanol.

    • Collect the polymer by filtration and wash it with methanol.

    • Dissolve the polymer in chloroform and wash the solution with distilled water to remove any remaining salt.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution.

    • Precipitate the purified polymer again in cold methanol.

    • Dry the final polyester product under vacuum at 40°C.

Characterization:

  • Confirm the structure using FTIR and NMR spectroscopy.

  • Determine the molecular weight and polydispersity by GPC.

  • Analyze the thermal properties (Tg, Tm) using DSC.

  • Assess the biodegradability through in vitro degradation studies in phosphate-buffered saline (PBS).

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of polymers using N-(Hydroxymethyl)ethanolamine.

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_purification Purification PCL PCL-diol Prepolymer NCO-terminated Prepolymer PCL->Prepolymer + HDI, Catalyst (TEA) 70°C, 3h HDI Hexamethylene diisocyanate (HDI) HDI->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane NHE N-(Hydroxymethyl)ethanolamine NHE->Polyurethane + Prepolymer 40-60°C, 5h Purified_PU Purified Polyurethane Polyurethane->Purified_PU Precipitation (Methanol/Hexane)

Caption: Workflow for polyurethane synthesis.

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_polycondensation Polycondensation cluster_purification Purification NHE N-(Hydroxymethyl)ethanolamine Polyester Polyester NHE->Polyester + Adipoyl Chloride + Pyridine, 0°C -> RT, 24h Adipoyl Adipoyl Chloride Adipoyl->Polyester Pyridine Pyridine Pyridine->Polyester Purified_Polyester Purified Polyester Polyester->Purified_Polyester Filtration & Precipitation (Methanol)

Caption: Workflow for polyester synthesis.

Drug_Delivery_Application Polymer Biodegradable Polymer (from N-(Hydroxymethyl)ethanolamine) Formulation Drug-Loaded Nanoparticles (e.g., via nanoprecipitation) Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Release Controlled Drug Release (via polymer degradation/diffusion) Formulation->Release Target Target Site (e.g., Tumor Tissue) Release->Target

Caption: Application in drug delivery systems.

References

Application Notes and Protocols: Formaldehyde Release Kinetics from 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Hydroxymethyl)amino]ethanol (HMAE), CAS 65184-12-5, is a chemical compound utilized as a formaldehyde-releasing preservative in a variety of industrial and commercial products.[1][2] Its efficacy as a biocide stems from the slow and controlled release of formaldehyde, a potent antimicrobial agent.[1] Understanding the kinetics of this release is crucial for optimizing its use, ensuring product stability, and assessing its safety profile. These application notes provide a summary of the factors influencing formaldehyde release from HMAE, detailed protocols for its quantification, and a visualization of its mechanism of action.

The release of formaldehyde from HMAE is a result of the hydrolytic instability of the N-hydroxymethyl group.[1] This process is reversible and is significantly influenced by environmental conditions such as pH, temperature, and the initial concentration of HMAE.[1][3][4]

Quantitative Data on Formaldehyde Release

The amount of free formaldehyde released from this compound is dependent on several key factors. A study utilizing high-performance liquid chromatography (HPLC) and titration techniques investigated the influence of HMAE concentration, pH, and temperature on the quantity of formaldehyde released in aqueous solutions and natural rubber latex mixtures.[3][4] The findings are summarized below.

Table 1: Influence of HMAE Concentration, pH, and Temperature on Formaldehyde Release

FactorLevelObservation on Formaldehyde ReleaseReference
HMAE Concentration IncreasingHigher initial concentrations of HMAE lead to a greater amount of free formaldehyde released.[1][3][4]
1.6% w/vIdentified as a condition for the lowest amount of formaldehyde released in a specific study.[3][4]
pH High pH (>10)A higher pH generally results in a decreased ratio of free formaldehyde concentration. A pH of 13 was found to be suitable for natural rubber latex preservation.[3][4]
Low/High pHAt very high or very low pH, the degradation of similar N-hydroxymethyl compounds is catalyzed by specific acids or bases.[1]
Temperature IncreasingHigher temperatures significantly increase the rate of HMAE degradation and the amount of formaldehyde released.[1][3][4]
4 to 40 °CA range where lower formaldehyde release was observed in conjunction with a 1.6% w/v HMAE concentration.[3][4]

Mechanism of Action

The biocidal activity of this compound is not inherent to the molecule itself but is a direct consequence of the formaldehyde it releases.[1] Formaldehyde is a highly reactive electrophile that effectively inhibits the growth of bacteria and fungi. Its primary mechanism of action involves the covalent modification of essential biomolecules within microorganisms, leading to cell death.[1]

Formaldehyde Mechanism of Action HMAE This compound (HMAE) Formaldehyde Formaldehyde (CH₂O) HMAE->Formaldehyde Hydrolysis Alkylation1 Alkylation of Amino (-NH₂) and Sulfhydryl (-SH) groups Formaldehyde->Alkylation1 Alkylation2 Alkylation of Ring Nitrogen Atoms of Purine Bases Formaldehyde->Alkylation2 Proteins Bacterial Proteins (e.g., enzymes) Denaturation Protein Denaturation & Inactivation Proteins->Denaturation NucleicAcids Bacterial Nucleic Acids (DNA, RNA) Damage DNA/RNA Damage NucleicAcids->Damage Alkylation1->Proteins Alkylation2->NucleicAcids Inhibition Inhibition of Microbial Growth Denaturation->Inhibition Damage->Inhibition

Figure 1. Mechanism of biocidal action of released formaldehyde.

Experimental Protocols

Accurate quantification of released formaldehyde is essential for kinetic studies. Below are two common methods for the determination of formaldehyde concentration.

Protocol 1: Spectrophotometric Determination of Formaldehyde using Chromotropic Acid

This method is based on the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a purple-colored complex that can be quantified spectrophotometrically.

Materials:

  • Formaldehyde standard solution (37%)

  • Chromotropic acid sodium salt

  • Concentrated sulfuric acid (99.99%)

  • Deionized water

  • Spectrophotometer (capable of measuring absorbance at 570 nm)

  • Water bath (80–90°C)

  • Vortex mixer

  • Eppendorf tubes

Procedure:

  • Preparation of Reagents:

    • Formaldehyde Stock Solution (10 µg/mL): Dilute the 36.8–38% formaldehyde solution in deionized water.

    • Standard Formaldehyde Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.625, 1.25, 2.5, and 5 µg/mL) to generate a calibration curve.

    • 5% Chromotropic Acid Solution: Dissolve chromotropic acid sodium salt in deionized water. This solution should be freshly prepared on the day of the experiment.

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at the desired concentrations and pH values.

    • Incubate the HMAE solutions under controlled temperature conditions for specific time intervals to allow for formaldehyde release.

  • Derivatization and Measurement:

    • Aliquot 200 µL of each standard formaldehyde solution and the HMAE sample solutions into separate clean Eppendorf tubes.

    • Add 30 µL of the 5% chromotropic acid solution to each tube and mix thoroughly by vortexing.

    • Carefully add 300 µL of concentrated sulfuric acid to each tube and vortex thoroughly.

    • Place the tubes in a water bath at 80–90°C for 1 hour.

    • Cool the tubes to room temperature and vortex again before measurement.

    • Measure the absorbance of the solutions at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard formaldehyde solutions against their known concentrations.

    • Determine the concentration of formaldehyde in the HMAE samples by interpolating their absorbance values on the calibration curve.

Spectrophotometric Protocol Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Prep_Standards Prepare Formaldehyde Standards Aliquot Aliquot 200 µL of Standards and Samples Prep_Standards->Aliquot Prep_Reagent Prepare 5% Chromotropic Acid Solution Add_CA Add 30 µL Chromotropic Acid and Vortex Prep_Reagent->Add_CA Prep_Sample Prepare and Incubate HMAE Samples Prep_Sample->Aliquot Aliquot->Add_CA Add_H2SO4 Add 300 µL Sulfuric Acid and Vortex Add_CA->Add_H2SO4 Incubate Incubate at 80-90°C for 1 hour Add_H2SO4->Incubate Cool Cool to Room Temperature and Vortex Incubate->Cool Measure_Abs Measure Absorbance at 570 nm Cool->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Determine_Conc Determine Formaldehyde Concentration in Samples Cal_Curve->Determine_Conc

Figure 2. Workflow for spectrophotometric determination of formaldehyde.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Formaldehyde

This method involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be separated and quantified by reverse-phase HPLC with UV detection.

Materials:

  • Formaldehyde standard solution (37%)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • HPLC system with a C18 column and UV detector (set to 355 nm)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Reagents:

    • DNPH Solution: Dissolve 2 g of DNPH in 1 liter of a 50:50 (v/v) mixture of acetonitrile and methanol. Adjust the pH to 5-6 with 10% phosphoric acid.

    • Formaldehyde Stock Solution (100 mg/L): Prepare by diluting the 37% formaldehyde solution in a 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L) by diluting the stock solution. Add 100 µL of the DNPH solution to each standard in an HPLC vial.

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at the desired concentrations and pH values.

    • Incubate the HMAE solutions under controlled temperature conditions for specific time intervals.

    • Take an aliquot of the HMAE solution and add the DNPH solution. For example, add 10 mL of DNPH solution to 10 g of the sample solution.

    • Heat the mixture in a shaking water bath at 70°C for 30 minutes to facilitate derivatization.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a 50:50 (v/v) mixture of methanol and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 25 µL.

    • Detection Wavelength: 355 nm.

    • Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the formaldehyde-DNPH derivative based on the retention time of the standards.

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the formaldehyde concentration in the HMAE samples using the calibration curve.

HPLC Protocol Workflow cluster_prep Preparation cluster_derivatization Sample Derivatization cluster_analysis HPLC Analysis Prep_Standards Prepare Formaldehyde Standards Inject Inject into HPLC System Prep_Standards->Inject Prep_Reagent Prepare DNPH Solution Mix Mix Sample with DNPH Solution Prep_Reagent->Mix Prep_Sample Prepare and Incubate HMAE Samples Prep_Sample->Mix Heat Heat at 70°C for 30 min Mix->Heat Centrifuge Centrifuge at 4000 rpm Heat->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Filter->Inject Detect Detect at 355 nm Inject->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Figure 3. Workflow for HPLC analysis of formaldehyde.

Conclusion

References

Application Notes and Protocols for the Gas Chromatography Analysis of 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of 2-[(Hydroxymethyl)amino]ethanol in various sample matrices using gas chromatography (GC). Due to the polar nature and low volatility of this compound, a derivatization step is essential to achieve optimal chromatographic separation and detection. This application note outlines a comprehensive protocol for the silylation of this compound, followed by its analysis using a gas chromatograph equipped with a flame ionization detector (GC-FID). The described method is suitable for the accurate and precise quantification of this compound in research and drug development settings.

Introduction

This compound is a polar amino alcohol that finds applications in various chemical syntheses and is of interest in pharmaceutical and materials science research. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of highly polar molecules like this compound by GC is challenging due to their low volatility and tendency to exhibit poor peak shapes.

To overcome these limitations, a derivatization step is employed to convert the polar hydroxyl (-OH) and secondary amine (-NH) functional groups into less polar and more volatile derivatives.[1][2][3] Silylation is a common and effective derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1][4] This application note details a robust method for the GC analysis of this compound following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol

This section provides a detailed protocol for the sample preparation, derivatization, and GC analysis of this compound.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine, anhydrous

  • Acetonitrile, GC grade

  • Methanol, GC grade

  • Nitrogen gas, high purity

  • Deionized water

  • Sample matrix (e.g., reaction mixture, formulation buffer)

Equipment
  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column (e.g., Agilent CP-Sil 8 CB for Amines or similar)

  • Autosampler

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Microsyringes

  • Glass vials with PTFE-lined septa

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume of the sample with methanol to bring the expected concentration of this compound into the calibration range.

    • For solid samples, accurately weigh a known amount of the sample and extract it with a suitable solvent (e.g., methanol). The extract may require further dilution.

Derivatization Protocol
  • Pipette 100 µL of the standard solution or prepared sample into a clean, dry glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[1]

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried residue.

  • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution and mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.

  • Cool the vial to room temperature before GC analysis.

Gas Chromatography (GC) Conditions

The following GC conditions are a starting point and may require optimization for specific instruments and applications.

Parameter Value
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Agilent CP-Sil 8 CB for Amines, 30 m x 0.32 mm I.D., 1.0 µm film thickness (or equivalent)
Carrier Gas Helium or Hydrogen, 1.5 mL/min constant flow
Injector Temperature 250°C
Injection Mode Split (Split ratio 20:1)
Injection Volume 1 µL
Oven Program - Initial Temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Final Hold: Hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Table 1: Recommended Gas Chromatography (GC) Conditions.

Data Presentation and Analysis

Calibration Curve

Inject the derivatized working standard solutions and plot the peak area of the derivatized this compound against the corresponding concentration to generate a calibration curve. Perform a linear regression analysis to determine the linearity and the regression equation.

Quantitative Data

The following table presents representative quantitative data for the GC analysis of derivatized this compound. These values are illustrative and should be determined experimentally for each specific analytical setup.

Parameter Value
Retention Time (min) Approx. 12.5
Linearity (r²) > 0.995
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: Representative Quantitative Data for the GC-FID Analysis of Derivatized this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_results Data Processing Standard Standard Preparation Drydown Evaporation to Dryness Standard->Drydown Sample Sample Preparation Sample->Drydown Reagent Addition of Pyridine & BSTFA Drydown->Reagent Reaction Heating at 70°C Reagent->Reaction GC_Injection GC Injection Reaction->GC_Injection Data_Acquisition Data Acquisition GC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for GC analysis.

Derivatization Reaction Pathway

The following diagram illustrates the silylation reaction of this compound with BSTFA.

derivatization_pathway Analyte This compound (Polar, Non-volatile) Product Di-TMS Derivative (Non-polar, Volatile) Analyte->Product Silylation of -OH and -NH groups Reagent BSTFA (Silylating Agent) Reagent->Product

Caption: Silylation of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound by gas chromatography. The derivatization with BSTFA effectively enhances the volatility and improves the chromatographic behavior of the analyte, allowing for accurate and precise measurements with a flame ionization detector. This method is well-suited for routine analysis in research and quality control laboratories. For complex matrices, a mass spectrometry (MS) detector can be coupled with the GC for enhanced selectivity and confirmation of the analyte's identity.

References

Application Notes and Protocols for 2-[(Hydroxymethyl)amino]ethanol in Tissue Fixation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde has been the standard for tissue fixation for over a century, prized for its ability to preserve tissue morphology by cross-linking proteins.[1][2][3] However, its toxicity and detrimental effects on nucleic acids and some antigens have prompted a search for safer and more effective alternatives.[1][2][4] Alcohol-based fixatives have emerged as a promising option, offering advantages such as improved preservation of nucleic acids and enhanced antigenicity for immunohistochemistry.[1][2][5][6]

This document provides detailed application notes and protocols for the use of 2-[(Hydroxymethyl)amino]ethanol, a novel fixative agent that combines the principles of alcohol fixation with a potential for gentle cross-linking. Its unique chemical structure, featuring both a hydroxyl and a hydroxymethylamino group, suggests a dual mechanism of action: dehydration and the formation of reversible cross-links. This may offer a balance between morphological preservation and the integrity of biomolecules crucial for molecular analyses.

Principle of Action

This compound is an amino alcohol. The ethanol backbone acts as a dehydrating agent, precipitating proteins and preserving cellular architecture, similar to other alcohol-based fixatives.[4][7] The key functional group, N-hydroxymethyl, is capable of reacting with primary and secondary amines, amides, and other functional groups present in proteins and nucleic acids. This can lead to the formation of Schiff bases and other adducts, resulting in a mild and potentially reversible cross-linking that stabilizes tissue structure without the extensive damage associated with formaldehyde.

Quantitative Data Summary

The following tables summarize the comparative performance of alcohol-based fixatives against the traditional formaldehyde-based methods, based on data from various studies. While specific data for this compound is not yet widely published, these tables provide a reasonable expectation of its performance characteristics.

Table 1: Comparison of Morphological Preservation

FeatureFormalin-Based FixationAlcohol-Based FixationReference
Nuclear Detail ExcellentGood to Excellent[6]
Cytoplasmic Clarity ExcellentGood[6]
Tissue Shrinkage MinimalCan be significant, but can be mitigated with optimized protocols[1][4]
Overall H&E Staining Strong, well-differentiatedCan be slightly paler, but with good cellular detail[2]

Table 2: Comparison of Nucleic Acid Preservation

ParameterFormalin-Fixed Paraffin-Embedded (FFPE)Alcohol-Fixed Paraffin-Embedded (AFPE)Reference
DNA Yield LowSignificantly Higher[2]
DNA Quality (Fragment Size) Highly FragmentedHigh Molecular Weight[5][8]
RNA Yield Very LowSignificantly Higher[2][5]
RNA Quality (RIN) PoorGood to Excellent[5]
Success in PCR/RT-PCR Often requires special protocols, can be unreliableConsistently Successful[5]

Table 3: Comparison of Immunohistochemistry (IHC) Performance

FeatureFormalin-Based FixationAlcohol-Based FixationReference
Antigen Preservation Can mask epitopes, often requires antigen retrievalGenerally better preservation of native epitopes[1][6]
Staining Intensity Variable, dependent on antigen retrievalOften stronger[6]
Background Staining Can be higherGenerally lower[6]
Need for Antigen Retrieval Frequently requiredOften not necessary or requires milder conditions[2]

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for using an alcohol-based fixative like this compound. Optimization may be required for specific tissue types and downstream applications.

Protocol 1: Standard Tissue Fixation and Processing

Materials:

  • Fixative Solution: 10% (v/v) this compound in 70% ethanol.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Graded ethanol series (70%, 80%, 95%, 100%)

  • Xylene or a xylene substitute

  • Paraffin wax

  • Tissue cassettes

  • Processing and embedding equipment

Procedure:

  • Tissue Collection: Excise tissue specimens and, if necessary, trim them to a thickness of no more than 3-5 mm to ensure proper fixative penetration.[9]

  • Washing: Briefly rinse the tissue in PBS to remove excess blood and other contaminants.

  • Fixation: Immediately immerse the tissue in the 10% this compound fixative solution. The volume of the fixative should be at least 10-20 times the volume of the tissue.[9]

    • For small biopsies (<3 mm thick), fix for 4-6 hours at room temperature.

    • For larger specimens (up to 5 mm thick), fix for 8-24 hours at room temperature.

  • Dehydration: After fixation, transfer the tissue cassettes through a graded series of ethanol to remove water.[10][11]

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour (2 changes)

    • 100% Ethanol: 1 hour (2 changes)

  • Clearing: Transfer the cassettes to xylene (or a substitute) to remove the ethanol.[11]

    • Xylene I: 1 hour

    • Xylene II: 1 hour

  • Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax.[11]

    • Paraffin I: 1 hour at 60°C

    • Paraffin II: 2 hours at 60°C

  • Embedding: Embed the infiltrated tissue in a paraffin block and allow it to cool and solidify.

  • Sectioning and Staining: Section the paraffin blocks at 4-5 µm using a microtome. The sections can then be stained with Hematoxylin and Eosin (H&E) or used for other applications like immunohistochemistry.

Protocol 2: Nucleic Acid Extraction from Fixed Tissue

Materials:

  • Tissue fixed with this compound and paraffin-embedded

  • Xylene

  • 100% Ethanol

  • Proteinase K

  • Lysis Buffer (e.g., ATL buffer from Qiagen kits)

  • DNA/RNA extraction kit (e.g., Qiagen AllPrep DNA/RNA FFPE Kit)

Procedure:

  • Deparaffinization:

    • Place 1-4 sections (5-10 µm thick) in a microcentrifuge tube.

    • Add 1 ml of xylene and vortex vigorously. Centrifuge and remove the xylene. Repeat once.

    • Add 1 ml of 100% ethanol and vortex. Centrifuge and remove the ethanol. Repeat with a fresh aliquot of ethanol to wash away residual xylene.

    • Air dry the pellet for 5-10 minutes.

  • Lysis:

    • Resuspend the pellet in the lysis buffer provided with the extraction kit.

    • Add Proteinase K and incubate at 56°C for 1-3 hours (or as recommended by the kit manufacturer). An extended incubation at 70°C for 30-60 minutes may improve lysis.

  • Extraction:

    • Proceed with the DNA and/or RNA extraction according to the manufacturer's protocol. This typically involves column-based purification.

  • Quantification and Quality Control:

    • Measure the concentration and purity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the RNA using a Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN).

Visualizations

Plausible Mechanism of this compound Fixation cluster_fixation Fixation Process Fixative This compound Crosslink Formation of Reversible Schiff Base/Adducts Fixative->Crosslink Reacts with Dehydration Removal of Water Molecules Fixative->Dehydration Ethanol backbone acts on Protein Protein (-NH2, -CONH- groups) Protein->Crosslink Protein->Dehydration Stabilized_Protein Stabilized Protein Structure Crosslink->Stabilized_Protein Dehydration->Stabilized_Protein

Caption: Plausible dual-action fixation mechanism.

Experimental Workflow: Tissue Fixation to Analysis Start Tissue Collection (≤5mm thick) Fixation Fixation in This compound (4-24 hours) Start->Fixation Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding in Paraffin Block Infiltration->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Staining H&E Staining for Morphology Sectioning->Staining IHC Immunohistochemistry for Protein Expression Sectioning->IHC NA_Extraction Nucleic Acid Extraction for Molecular Analysis Sectioning->NA_Extraction

Caption: General workflow for tissue processing.

References

Troubleshooting & Optimization

Technical Support Center: 2-[(Hydroxymethyl)amino]ethanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(Hydroxymethyl)amino]ethanol and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct industrial method for synthesizing this compound is the nucleophilic addition of formaldehyde to ethanolamine.[1] This reaction involves the nitrogen atom of ethanolamine attacking the carbonyl carbon of formaldehyde.

Q2: What are the primary factors that influence the yield of the reaction?

A2: The yield of this compound synthesis is sensitive to several factors, including the stoichiometry of reactants (ethanolamine and formaldehyde), reaction temperature, pH, and the presence of catalysts.[1] Precise control over these parameters is crucial for maximizing the yield and purity of the final product.

Q3: What is the main side reaction that can occur during the synthesis?

A3: A significant side reaction is the formation of a stable cyclic trimer, N,N',N''-tris(2-hydroxyethyl)-hexahydrotriazine.[1] This byproduct can form when three molecules of ethanolamine react with three molecules of formaldehyde, reducing the overall yield of the desired product. The formation of polymeric substances is also a potential issue.[1]

Q4: How does pH affect the synthesis of this compound?

A4: The pH of the reaction medium plays a critical role in determining the rate-limiting step of the synthesis. At lower and neutral pH, the initial reaction between formaldehyde and ethanolamine is the slowest step. Conversely, at higher pH, the dehydration of the N-(hydroxymethyl)amine intermediate becomes the rate-limiting step.[1]

Q5: Is this compound stable in aqueous solutions?

A5: No, this compound is known to be unstable in aqueous environments. It can undergo hydrolytic degradation, reverting to ethanolamine and formaldehyde.[1] This instability is fundamental to its application as a formaldehyde-releasing biocide but presents a challenge for its synthesis and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incorrect stoichiometry of reactants.Ensure precise measurement and molar ratio of ethanolamine and formaldehyde. A slight excess of one reactant may be necessary, requiring empirical optimization.
Suboptimal reaction temperature.Carefully control the reaction temperature. Elevated temperatures may favor side reactions, while low temperatures can slow down the reaction rate.
Inappropriate pH of the reaction mixture.Monitor and adjust the pH of the reaction. The optimal pH will depend on the specific reaction conditions and should be determined experimentally.[1]
Presence of Impurities Formation of N,N',N''-tris(2-hydroxyethyl)-hexahydrotriazine.Adjust the reaction conditions (e.g., temperature, reactant addition rate) to disfavor the formation of the trimer. Slower addition of formaldehyde may be beneficial.[1]
Formation of polymeric byproducts.Modify the solvent system or reactant concentrations to minimize polymerization.[1]
Product Degradation Instability in the presence of water.Minimize the presence of water during the reaction and work-up. If an aqueous medium is used, consider the equilibrium nature of the reaction and optimize for product isolation.[1]
Difficulty in Purification Co-elution of product and impurities during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider converting the product to a salt to facilitate purification by crystallization.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Ethanolamine

  • Paraformaldehyde (as a source of formaldehyde)

  • Methanol (or another suitable polar solvent)

  • Triethylamine (catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethanolamine in methanol.

  • Add triethylamine to the solution to act as a catalyst.

  • Gradually add paraformaldehyde to the stirred solution at room temperature. The addition should be done in portions to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway Ethanolamine Ethanolamine (HOCH₂CH₂NH₂) Product This compound (HOCH₂CH₂NHCH₂OH) Ethanolamine->Product + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product Trimer N,N',N''-tris(2-hydroxyethyl)-hexahydrotriazine Product->Trimer Side Reaction (Excess Formaldehyde/ High Temperature)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Temp Analyze Reaction Temperature Profile Start->Check_Temp Check_pH Measure and Adjust pH Start->Check_pH Analyze_Impurities Characterize Impurities (e.g., NMR, MS) Check_Stoichiometry->Analyze_Impurities Check_Temp->Analyze_Impurities Check_pH->Analyze_Impurities Optimize_Purification Refine Purification Method (Chromatography, Crystallization) Analyze_Impurities->Optimize_Purification Result Improved Yield and Purity Optimize_Purification->Result

Caption: Troubleshooting workflow for yield improvement.

References

Stability issues of 2-[(Hydroxymethyl)amino]ethanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-[(Hydroxymethyl)amino]ethanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in aqueous solutions?

A1: The main stability issue is its hydrolytic degradation. This compound is a hemiaminal, formed from the reversible reaction of ethanolamine and formaldehyde. In water, it can revert to these starting materials. This process is fundamental to its use as a formaldehyde-releasing preservative.[1]

Q2: What are the degradation products of this compound?

A2: The primary degradation products in aqueous solution are ethanolamine and formaldehyde.[1] Under oxidative conditions, the same initial degradation products are formed, though further oxidation of ethanolamine and formaldehyde can occur, leading to other products like aldehydes or carboxylic acids.[1]

Q3: How do pH and temperature affect the stability of this compound?

A3: The stability of this compound is significantly dependent on both pH and temperature. The degradation, which results in the release of formaldehyde, is accelerated under both acidic and alkaline conditions.[1] Higher temperatures also increase the rate of this degradation.[1][2]

Q4: Is the degradation of this compound reversible?

A4: Yes, the formation of this compound from ethanolamine and formaldehyde is a reversible nucleophilic addition reaction.[1] Therefore, in an aqueous solution, an equilibrium exists between the compound and its degradation products.

Q5: Can this compound be stabilized in aqueous solutions?

A5: While complete stabilization is challenging due to its inherent hydrolytic instability, the rate of degradation can be minimized by controlling the pH and temperature of the solution. Storing solutions at a neutral pH and lower temperatures will slow down the release of formaldehyde. One study found that at a pH of 13, the release of formaldehyde was minimized.[2]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound in my formulation.

  • Question: Have you checked the pH of your aqueous solution?

    • Answer: The degradation of this compound is catalyzed by both acids and bases.[1] If your solution is either acidic or alkaline, it will accelerate the decomposition. It is recommended to maintain a pH as close to neutral as possible, or as determined to be optimal for your specific application, to minimize degradation.

  • Question: What is the storage temperature of your solution?

    • Answer: Increased temperature accelerates the rate of hydrolysis.[1][2] Storing your solution at refrigerated temperatures (e.g., 2-8 °C) can significantly slow down the degradation process.

  • Question: Is your solution exposed to strong oxidizing agents?

    • Answer: Oxidative conditions can also lead to the degradation of this compound.[1] Ensure your formulation is protected from incompatible oxidizing agents.

Issue 2: My experiment requires the controlled release of formaldehyde, but the release rate is inconsistent.

  • Question: How are you controlling the temperature of your experimental setup?

    • Answer: The rate of formaldehyde release is highly sensitive to temperature fluctuations.[2] A stable and controlled temperature environment is crucial for achieving a consistent release rate.

  • Question: Is the pH of your aqueous medium buffered?

    • Answer: As the degradation proceeds, the concentration of the amine (ethanolamine) will change, which could potentially alter the pH of an unbuffered solution, thereby affecting the degradation rate. Using a suitable buffer system will help maintain a constant pH and a more predictable release profile.

  • Question: What is the concentration of this compound in your solution?

    • Answer: Studies have shown that a higher initial concentration of this compound leads to an increased release of formaldehyde.[2] Ensure you are using a consistent and accurate concentration for reproducible results.

Quantitative Data Summary

The stability of this compound is influenced by several factors. The following tables summarize the qualitative and quantitative impact of these factors on the degradation of the compound in aqueous solutions.

Table 1: Influence of pH, Temperature, and Concentration on Formaldehyde Release

FactorConditionEffect on Formaldehyde Release (Degradation)Reference
pH Acidic (low pH)Increased[1]
Neutral (pH ~7)Minimized[1]
Alkaline (high pH)Increased (though one study suggests minimal release at pH 13)[1][2]
Temperature Low (e.g., 4 °C)Decreased[2]
Ambient (e.g., 25 °C)Moderate[1]
High (e.g., 40 °C)Increased[2]
Concentration LowLower rate of formaldehyde release[2]
HighHigher rate of formaldehyde release[2]

Table 2: Quantitative Data on Formaldehyde Release from a Study by De Silva et al. (2016)

This study used an HPLC method to determine the amount of free formaldehyde released from this compound (HAE) solutions. The results indicate that the concentration of HAE and the temperature are the most influential factors.

HAE Concentration (%w/v)Temperature (°C)pHRelative Amount of Free Formaldehyde Released
1.64OriginalLow
1.640OriginalHigher than at 4 °C
Higher ConcentrationsHigher TemperaturesVariedGenerally resulted in higher formaldehyde release

Note: This table is a qualitative summary of the trends reported in the study. For specific quantitative values, please refer to the original publication.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by Quantifying Released Formaldehyde using HPLC

This protocol is adapted from the methodology used for analyzing formaldehyde released from preservatives.[2]

  • Objective: To determine the concentration of free formaldehyde in an aqueous solution of this compound over time and under different conditions (e.g., pH, temperature).

  • Materials:

    • This compound solution to be tested.

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or other suitable acid for pH adjustment of the mobile phase.

    • Formaldehyde standard solution.

    • HPLC system with a UV detector and a C18 column.

  • Sample Preparation (Derivatization):

    • Aliquots of the this compound solution are taken at specified time points.

    • To each aliquot, an excess of DNPH solution is added. The reaction should be carried out in an acidic medium.

    • The mixture is allowed to react for a specific time (e.g., 30-60 minutes) at a controlled temperature to form the formaldehyde-DNPH derivative (hydrazone).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 360 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • A calibration curve is generated using standard solutions of formaldehyde derivatized with DNPH in the same manner as the samples.

    • The concentration of the formaldehyde-DNPH derivative in the samples is determined by comparing the peak area to the calibration curve.

    • The concentration of free formaldehyde in the original this compound solution is then calculated.

Protocol 2: General Approach for the Analysis of Ethanolamine (Degradation Product) by GC-MS

This is a general method for the analysis of ethanolamines and would require optimization for the specific analysis of ethanolamine in the presence of this compound.

  • Objective: To detect and quantify ethanolamine in an aqueous solution of this compound.

  • Materials:

    • Aqueous sample containing this compound and potentially ethanolamine.

    • Ethanolamine standard solution.

    • Derivatizing agent (e.g., a silylating agent like BSTFA).

    • An appropriate organic solvent for extraction (e.g., ethyl acetate).

    • GC-MS system with a suitable capillary column.

  • Sample Preparation:

    • An aliquot of the aqueous sample is taken.

    • A liquid-liquid extraction may be necessary to transfer the analytes into an organic solvent.

    • The organic extract is dried (e.g., using anhydrous sodium sulfate).

    • The solvent is evaporated to a small volume.

    • The residue is derivatized with a suitable agent to increase the volatility of ethanolamine.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C).

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • A calibration curve is prepared using derivatized ethanolamine standards.

    • The concentration of ethanolamine in the sample is determined by comparing the peak area of the characteristic ions to the calibration curve.

Visualizations

Decomposition_Pathway HMAE This compound Transition Reversible Hydrolysis (Aqueous Solution) HMAE->Transition + H2O Products Ethanolamine + Formaldehyde Transition->Products Degradation Products->Transition Formation

Caption: Decomposition pathway of this compound in aqueous solution.

Troubleshooting_Workflow Start Issue: Instability of This compound Solution Check_pH Is the pH of the solution acidic or alkaline? Start->Check_pH Adjust_pH Action: Adjust pH to neutral or optimal stable pH. Check_pH->Adjust_pH Yes Check_Temp Is the solution stored at elevated temperature? Check_pH->Check_Temp No Adjust_pH->Check_Temp Adjust_Temp Action: Store solution at refrigerated temperatures. Check_Temp->Adjust_Temp Yes Check_Oxidants Are strong oxidizing agents present in the solution? Check_Temp->Check_Oxidants No Adjust_Temp->Check_Oxidants Remove_Oxidants Action: Remove or protect from oxidizing agents. Check_Oxidants->Remove_Oxidants Yes End Solution should be more stable. Check_Oxidants->End No Remove_Oxidants->End

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Prep_Solution Prepare aqueous solution of This compound at desired conditions (pH, temp). Take_Aliquots Take aliquots at specified time intervals. Prep_Solution->Take_Aliquots Derivatize Derivatize aliquots with DNPH to form formaldehyde-hydrazone. Take_Aliquots->Derivatize Inject_Samples Inject derivatized samples and standards into HPLC. Derivatize->Inject_Samples Prep_Standards Prepare and derivatize formaldehyde standards. Prep_Standards->Inject_Samples Analyze_Data Analyze chromatograms and determine peak areas. Inject_Samples->Analyze_Data Calibration_Curve Generate calibration curve from formaldehyde standards. Analyze_Data->Calibration_Curve Calculate_Conc Calculate concentration of free formaldehyde in samples. Calibration_Curve->Calculate_Conc Assess_Stability Assess stability by plotting formaldehyde concentration vs. time. Calculate_Conc->Assess_Stability

Caption: Experimental workflow for monitoring stability via HPLC.

References

Preventing polymerization during N-(Hydroxymethyl)ethanolamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing polymerization during the synthesis of N-(Hydroxymethyl)ethanolamine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of N-(Hydroxymethyl)ethanolamine from ethanolamine and formaldehyde. The primary undesirable side reaction is the formation of a stable cyclic trimer, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, which can be considered a form of polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has become very viscous and difficult to stir. What is happening?

A1: A significant increase in viscosity is a strong indicator of polymerization. The primary side product, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, is a viscous liquid.[1] This occurs when the reaction conditions favor the thermodynamically more stable trimer over the desired kinetically favored N-(Hydroxymethyl)ethanolamine. Key factors that promote this polymerization include elevated temperatures (typically above 40-50°C), prolonged reaction times, and a high pH (alkaline conditions).

Q2: I have a low yield of my desired N-(Hydroxymethyl)ethanolamine product. How can I improve it?

A2: Low yields are often a direct consequence of the polymerization side reaction consuming the starting materials. To improve the yield of N-(Hydroxymethyl)ethanolamine, you should operate under kinetic control, which favors the faster-forming product. This can be achieved by:

  • Lowering the reaction temperature: Maintain the temperature at or below room temperature (ideally 0-10°C) to slow down the formation of the more stable triazine.

  • Controlling the addition of formaldehyde: Add the formaldehyde solution dropwise to the ethanolamine solution. This keeps the instantaneous concentration of formaldehyde low, reducing the likelihood of the 3:3 condensation reaction required for triazine formation.

  • Adjusting the pH: While the reaction can proceed without a catalyst, strongly alkaline conditions (pH 9-10) are known to promote triazine synthesis.[2] Maintaining a neutral to slightly acidic pH may help to suppress this side reaction.

  • Limiting reaction time: The formation of N-(Hydroxymethyl)ethanolamine is generally rapid. Longer reaction times provide more opportunity for the initial product to equilibrate to the more stable triazine. Monitor the reaction progress and work it up as soon as the starting material is consumed.

Q3: A white precipitate has formed in my reaction vessel. What is it and how can I avoid it?

A3: While the primary byproduct, the triazine, is a viscous liquid, other side reactions can occur. The precipitate could be paraformaldehyde (if using it as a source of formaldehyde and it hasn't fully depolymerized) or other less soluble polymeric byproducts. To avoid this:

  • Ensure your formaldehyde source is fully dissolved and reactive. Using an aqueous formaldehyde solution (formalin) is common.

  • Maintain good agitation throughout the reaction to prevent localized high concentrations of reactants.

  • The formation of other complex polymers can occur, especially if the reaction is not carefully controlled.[1] Adhering to conditions that favor the monomeric product will minimize these as well.

Q4: How can I confirm that I have synthesized N-(Hydroxymethyl)ethanolamine and not the triazine polymer?

A4: Several analytical techniques can be used to distinguish between the desired product and the triazine byproduct:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts and integration patterns for N-(Hydroxymethyl)ethanolamine versus the triazine. The triazine has a more complex spectrum due to the ring structure.

  • Mass Spectrometry (MS): The molecular weight of N-(Hydroxymethyl)ethanolamine is 91.11 g/mol , while the triazine is 219.28 g/mol . MS analysis will clearly differentiate between the two.

  • Infrared (IR) Spectroscopy: While both molecules will show O-H and C-N stretches, the fingerprint region will differ. Specific techniques like Raman spectroscopy have been used to quantify triazine concentrations.

Data Presentation

The following table summarizes the expected effect of key reaction parameters on the product distribution, based on the principles of kinetic versus thermodynamic control.

ParameterCondition for N-(Hydroxymethyl)ethanolamine (Kinetic Product)Condition for Triazine Polymer (Thermodynamic Product)Expected Outcome
Temperature Low (e.g., 0 - 20°C)High (e.g., 60 - 90°C)[2]Lower temperatures favor the faster-forming monomer.
Reactant Ratio (Formaldehyde:Ethanolamine) 1:1 or slight excess of ethanolamineStoichiometric (3:3) or slight excess of formaldehydeA lower relative concentration of formaldehyde disfavors the trimerization reaction.
pH Neutral to slightly acidicWeakly alkaline (pH 9-10)[2]Alkaline conditions catalyze the condensation steps leading to the triazine.
Reaction Time Short (monitor for completion)Long (e.g., 1-3 hours)[2]Longer times allow the reaction to reach thermodynamic equilibrium, favoring the stable triazine.
Formaldehyde Addition Slow, dropwise additionRapid or bulk additionSlow addition maintains a low concentration of formaldehyde, favoring the 1:1 adduct.

Experimental Protocols

Recommended Protocol for Maximizing N-(Hydroxymethyl)ethanolamine Yield (Kinetic Control)

This protocol is designed to favor the formation of the monomeric product by maintaining conditions that promote kinetic control.

  • Reaction Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Place the flask in an ice-water bath to maintain a low temperature.

  • Reactant Preparation:

    • In the reaction flask, place a measured amount of ethanolamine.

    • In the dropping funnel, place an equimolar amount of aqueous formaldehyde solution (e.g., 37 wt. % in water).

  • Reaction Execution:

    • Begin stirring the ethanolamine and cool it to 0-5°C using the ice bath.

    • Slowly add the formaldehyde solution dropwise from the dropping funnel over a period of 30-60 minutes.

    • Monitor the internal temperature closely and ensure it does not rise above 10°C.

    • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes.

  • Work-up and Analysis:

    • The resulting product is likely in an aqueous solution. Depending on the desired purity and application, it can be used as is or subjected to purification.

    • Analyze a small aliquot of the reaction mixture using techniques like NMR or MS to confirm the product distribution and assess the level of triazine formation.

Visualizations

Diagram 1: Competing Reaction Pathways

G cluster_reactants Reactants cluster_products Potential Products Ethanolamine Ethanolamine Intermediate Schiff Base/ Imine Intermediate Ethanolamine->Intermediate + Formaldehyde Formaldehyde Formaldehyde N-(Hydroxymethyl)ethanolamine N-(Hydroxymethyl)ethanolamine Triazine Polymer Triazine Polymer Intermediate->N-(Hydroxymethyl)ethanolamine Fast, Low Temp (Kinetic Pathway) Intermediate->Triazine Polymer Slow, High Temp (Thermodynamic Pathway) + 2x Intermediate

Caption: Kinetic vs. Thermodynamic control in N-(Hydroxymethyl)ethanolamine synthesis.

Diagram 2: Experimental Workflow for Preventing Polymerization

G start Start setup 1. Reaction Setup - Flask in ice bath - Stirrer, dropping funnel start->setup reactants 2. Prepare Reactants - Ethanolamine in flask - Formaldehyde in funnel setup->reactants reaction 3. Controlled Reaction - Cool ethanolamine to 0-5°C - Slow, dropwise addition of formaldehyde - Maintain T < 10°C reactants->reaction stir 4. Post-Addition Stirring - Stir for 30 min at 0-5°C reaction->stir analysis 5. Analysis - NMR, MS to check for N-(Hydroxymethyl)ethanolamine and triazine byproduct stir->analysis end_node End Product: High-purity N-(Hydroxymethyl)ethanolamine analysis->end_node

Caption: Workflow for kinetically controlled synthesis of N-(Hydroxymethyl)ethanolamine.

References

Technical Support Center: Optimizing Formaldehyde Release from 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-[(Hydroxymethyl)amino]ethanol as a formaldehyde-releasing agent. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.

Troubleshooting Guide

Users may encounter several issues during their experiments with this compound. This guide provides solutions to common problems.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or Low Formaldehyde Release Incorrect pH: The pH of the solution significantly influences the rate of formaldehyde release.[1][2]Verify and adjust the pH of your buffer or medium. The optimal pH for release may vary depending on the experimental system. It is recommended to perform a pH optimization experiment (see Experimental Protocols).
Temperature Fluctuations: The decomposition of this compound is temperature-dependent, with higher temperatures generally leading to increased formaldehyde release.[1]Ensure a stable and controlled temperature throughout the experiment using a calibrated incubator or water bath.
Degradation of Stock Solution: Improper storage can lead to the premature decomposition of the this compound stock solution.Store the stock solution at the recommended temperature and protect it from light. Prepare fresh solutions regularly.
Inaccurate Quantification Method: The chosen method for formaldehyde detection may lack the required sensitivity or be prone to interferences.Use a validated and sensitive quantification method such as High-Performance Liquid Chromatography (HPLC) with a suitable derivatizing agent (e.g., 2,4-dinitrophenylhydrazine) or a validated spectrophotometric assay.[1]
High Background Formaldehyde Levels Contaminated Reagents: Water, buffers, or other reagents may contain trace amounts of formaldehyde.Use high-purity, formaldehyde-free reagents. It is advisable to test all reagents for background formaldehyde levels before starting the experiment.
Environmental Contamination: Formaldehyde is a common indoor air pollutant and can contaminate samples.[3]Work in a well-ventilated area, preferably in a fume hood, to minimize environmental contamination.
Variability Between Experiments Matrix Effects: The composition of the experimental medium (e.g., cell culture medium, biological fluids) can affect the release kinetics.[1]Be consistent with the composition of your experimental medium. If comparing different conditions, ensure that the only variable is the one being tested.
Inconsistent Incubation Times: The amount of formaldehyde released is time-dependent.Use a precise timer and ensure that all samples are incubated for the exact same duration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, also known as N-(Hydroxymethyl)ethanolamine, is a chemical compound that acts as a formaldehyde-releasing agent or formaldehyde donor.[2][4] It is utilized in research and various industries to slowly release formaldehyde into a system.[3][4] This controlled release is useful for applications requiring a sustained and low concentration of formaldehyde, such as in drug development studies to investigate the effects of formaldehyde on biological systems or as a preservative to prevent microbial growth in aqueous-based products.[3][5]

Q2: How does pH affect the release of formaldehyde from this compound?

A2: The release of formaldehyde from this compound is highly dependent on the pH of the solution.[1][2] The stability of the compound is pH-dependent, and its degradation to release formaldehyde is catalyzed by both acidic and alkaline conditions.[2] However, the optimal pH for maximal release can be influenced by the specific matrix of the solution. For instance, in deionized water, a higher pH has been shown to decrease the ratio of free formaldehyde released.[1] It is crucial to experimentally determine the optimal pH for your specific application.

Q3: What factors other than pH influence formaldehyde release?

A3: Besides pH, the primary factors influencing formaldehyde release are temperature and the concentration of this compound.[1] Higher temperatures and higher concentrations of the donor molecule generally lead to an increased amount of formaldehyde released.[1] The duration of incubation is also a critical factor, as the release is a time-dependent process.

Q4: How can I accurately measure the concentration of released formaldehyde?

A4: Several analytical methods can be used to quantify formaldehyde. High-Performance Liquid Chromatography (HPLC) with pre-column or post-column derivatization is a highly sensitive and specific method.[1][6] Spectrophotometric methods, such as those using acetylacetone or chromotropic acid as reagents, are also commonly employed.[7] The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Q5: Are there any safety precautions I should take when working with a formaldehyde-releasing agent?

A5: Yes. Formaldehyde is classified as a known human carcinogen and can cause allergic skin reactions.[3][8] It is essential to handle this compound and any solutions containing released formaldehyde with appropriate safety measures. This includes working in a well-ventilated area or a fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding direct contact with the skin and inhalation of vapors.

Experimental Protocols

Protocol: Determination of Optimal pH for Formaldehyde Release

This protocol outlines the steps to determine the optimal pH for formaldehyde release from this compound in a specific aqueous buffer.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • Formaldehyde quantification reagent (e.g., acetylacetone reagent, 2,4-dinitrophenylhydrazine solution)

  • Spectrophotometer or HPLC system

  • Calibrated pH meter

  • Incubator or water bath

  • Volumetric flasks and pipettes

  • Formaldehyde standard solution for calibration curve

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water).

  • Preparation of Test Solutions:

    • For each pH value to be tested, pipette a specific volume of the this compound stock solution into a volumetric flask.

    • Add the corresponding buffer to the flask to reach the final desired volume and concentration.

    • Prepare a blank sample for each buffer containing only the buffer.

  • Incubation:

    • Incubate all test and blank solutions at a constant, controlled temperature for a predetermined period. The incubation time should be sufficient to allow for measurable formaldehyde release.

  • Sample Analysis (using Spectrophotometry with Acetylacetone):

    • After incubation, take an aliquot from each test and blank solution.

    • Add the acetylacetone reagent to each aliquot.

    • Heat the samples according to the specific protocol for the acetylacetone method (e.g., in a water bath at a specific temperature and time).

    • Allow the samples to cool to room temperature.

    • Measure the absorbance of each sample at the specified wavelength (typically 412 nm) using a spectrophotometer, using the corresponding blank to zero the instrument.

  • Quantification:

    • Prepare a standard curve using known concentrations of a formaldehyde standard solution.

    • Use the standard curve to determine the concentration of formaldehyde released in each test sample.

  • Data Analysis:

    • Plot the concentration of released formaldehyde as a function of pH.

    • The pH value that corresponds to the highest formaldehyde concentration is the optimal pH for release under the tested conditions.

Visualizations

Logical Relationship: Factors Influencing Formaldehyde Release

FactorsInfluencingFormaldehydeRelease HAE This compound (HAE) Release Formaldehyde Release HAE->Release pH pH pH->Release influences Temp Temperature Temp->Release influences Conc HAE Concentration Conc->Release influences Time Incubation Time Time->Release influences Matrix Solution Matrix Matrix->Release influences

Caption: Factors influencing the release of formaldehyde from this compound.

Experimental Workflow: pH Optimization

pHOptimizationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_stock Prepare HAE Stock Solution start->prep_stock prep_samples Prepare Test Samples (HAE in each buffer) prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate analyze Analyze Formaldehyde (e.g., HPLC, Spectrophotometry) incubate->analyze quantify Quantify Released Formaldehyde analyze->quantify plot Plot [Formaldehyde] vs. pH quantify->plot determine_optimum Determine Optimal pH plot->determine_optimum end End determine_optimum->end

Caption: Workflow for determining the optimal pH for formaldehyde release.

References

Temperature effects on 2-[(Hydroxymethyl)amino]ethanol stability and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the temperature effects on the stability and efficacy of 2-[(Hydroxymethyl)amino]ethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an organic compound primarily used as an industrial preservative and biocide.[1] Its effectiveness stems from its ability to slowly release formaldehyde in aqueous environments, which acts as a broad-spectrum antimicrobial agent against bacteria and fungi.[1] This controlled release mechanism provides long-term protection against microbial contamination in water-based products like latex paints, adhesives, and metalworking fluids.[1]

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor influencing the stability of this compound. Increased temperatures accelerate its degradation in aqueous solutions.[1] The primary degradation pathway involves the cleavage of the N-C bond of the hydroxymethyl group, which results in the release of ethanolamine and formaldehyde.[1] This hydrolytic instability is fundamental to its function as a preservative.[1]

Q3: How does temperature impact the biocidal efficacy of this compound?

A3: The biocidal efficacy of this compound is directly linked to the rate of formaldehyde release, which is temperature-dependent. Higher temperatures lead to a faster release of formaldehyde, which can initially increase the antimicrobial activity.[2] However, this accelerated release also depletes the active compound more rapidly, potentially reducing the long-term preservative capacity of the product.

Q4: What are the primary degradation products of this compound at elevated temperatures?

A4: The primary and most cited degradation products of this compound upon heating in an aqueous solution are ethanolamine and formaldehyde.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced long-term efficacy of the product. High storage or experimental temperatures causing rapid degradation and depletion of this compound.Store the compound and formulated products at lower, controlled temperatures (e.g., 4°C to 25°C) to minimize premature degradation. Conduct stability studies at various temperatures to determine the optimal storage conditions for your specific application.
Inconsistent experimental results. Fluctuations in ambient temperature during experiments leading to variable rates of formaldehyde release.Use temperature-controlled incubators or water baths to maintain a stable temperature throughout the experiment. Monitor and record the temperature to ensure consistency across different experimental runs.
Higher than expected initial antimicrobial activity, followed by a rapid decline. Use of elevated temperatures in the experimental setup, causing an initial spike in formaldehyde release.Lower the experimental temperature to achieve a more controlled and sustained release of formaldehyde, if long-term efficacy is desired. Alternatively, for rapid disinfection protocols, a higher temperature might be intentionally employed, but the duration of effectiveness will be shorter.
Formation of precipitates or changes in solution appearance. Potential side reactions or polymerization of formaldehyde at higher temperatures.Analyze the precipitates to identify their composition. Consider adjusting the formulation or storage conditions to prevent these side reactions. Lowering the temperature is a primary first step.

Data Presentation

Table 1: Effect of Temperature on Formaldehyde Release from this compound (HAE) Solution

Concentration of HAE (%w/v)Temperature (°C)pHConcentration of Released Formaldehyde (µg/mL)
1.6410Low
1.64010Moderate
1.6>4010High

This table summarizes findings indicating that higher temperatures increase the amount of formaldehyde released from a this compound (HAE) solution. The data is based on studies by Keat et al. (2016).[2]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under elevated temperature conditions.

1. Materials:

  • This compound
  • Commercial-grade or experiment-specific packaging
  • Temperature-controlled oven
  • HPLC system with UV detector
  • Validated analytical method for quantifying this compound and formaldehyde.

2. Procedure:

  • Package the this compound product in its intended commercial packaging or a suitable equivalent.
  • Place the packaged samples in a temperature-controlled oven set to the desired accelerated testing temperature (e.g., 54°C ± 2°C).
  • At time zero, remove a set of samples and determine the initial concentration of this compound and formaldehyde using a validated HPLC method.
  • After a specified period (e.g., 14 days), remove another set of samples from the oven.
  • Allow the samples to cool to room temperature.
  • Visually inspect the samples for any physical changes, such as phase separation or color change.
  • Quantify the concentration of this compound and formaldehyde in the aged samples.
  • Compare the results to the initial concentrations to determine the extent of degradation.

Protocol 2: Quantification of this compound and Released Formaldehyde by HPLC

This protocol provides a general method for the simultaneous quantification of the parent compound and its primary degradation product.

1. Materials:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • 2,4-dinitrophenylhydrazine (DNPH) for derivatization of formaldehyde
  • Phosphoric acid
  • HPLC system with a C18 or similar reverse-phase column and UV detector.

2. Sample Preparation:

  • Dilute the sample containing this compound to an appropriate concentration with the mobile phase.
  • For formaldehyde analysis, derivatize an aliquot of the sample with DNPH solution in the presence of an acidic catalyst.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at a wavelength suitable for both this compound and the formaldehyde-DNPH derivative (e.g., 210 nm for the parent compound and 360 nm for the derivative).
  • Injection Volume: 20 µL.

4. Analysis:

  • Inject the prepared standards and samples onto the HPLC system.
  • Identify and quantify the peaks corresponding to this compound and the formaldehyde-DNPH derivative by comparing their retention times and peak areas to those of the standards.

Visualizations

degradation_pathway HMAE This compound Degradation Hydrolysis (Temperature Dependent) HMAE->Degradation Ethanolamine Ethanolamine Degradation->Ethanolamine Formaldehyde Formaldehyde Degradation->Formaldehyde experimental_workflow cluster_prep Sample Preparation cluster_incubation Temperature Incubation cluster_analysis Analysis cluster_results Results Prep Prepare solutions of This compound Incubate_T1 Incubate at T1 Prep->Incubate_T1 Incubate_T2 Incubate at T2 Prep->Incubate_T2 Incubate_T3 Incubate at T3 Prep->Incubate_T3 HPLC Quantify parent compound and formaldehyde via HPLC Incubate_T1->HPLC Incubate_T2->HPLC Incubate_T3->HPLC Compare Compare degradation rates and efficacy HPLC->Compare signaling_pathway cluster_release Release cluster_cell Bacterial Cell cluster_damage Cellular Damage cluster_outcome Outcome HMAE This compound Formaldehyde Formaldehyde HMAE->Formaldehyde Degradation Cell_Membrane Cell Membrane Formaldehyde->Cell_Membrane Diffusion Proteins Proteins Cell_Membrane->Proteins DNA DNA Cell_Membrane->DNA Protein_Damage Protein Cross-linking and Denaturation Proteins->Protein_Damage DNA_Damage DNA Damage (Adduct Formation) DNA->DNA_Damage Cell_Death Inhibition of Growth and Cell Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death

References

Troubleshooting guide for 2-[(Hydroxymethyl)amino]ethanol applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(Hydroxymethyl)amino]ethanol.

Frequently Asked Questions (FAQs)

Q1: My experiment is showing inconsistent results when using this compound as a biocide. What could be the cause?

A1: Inconsistent results are often linked to the inherent instability of this compound in aqueous solutions.[1] Its primary function is to slowly release formaldehyde, which acts as the biocide. The rate of this release is highly dependent on several factors that can vary between experiments:

  • pH: The stability of this compound is significantly influenced by the pH of your medium.[1] Both highly acidic and highly alkaline conditions can accelerate its decomposition. For consistent formaldehyde release, maintaining a stable and appropriate pH is crucial. For some applications, a pH greater than 10 has been found to be suitable.[2]

  • Temperature: Increased temperatures accelerate the degradation of this compound and the release of formaldehyde.[1][2] Ensure your experiments are conducted at a consistent and controlled temperature.

  • Concentration: Higher concentrations of this compound can lead to a greater release of free formaldehyde.[1][2] It is important to use a consistent and accurately measured concentration in all experiments.

  • Storage: Improper storage of stock solutions can lead to degradation over time. Store solutions in a cool, dark place and prepare fresh solutions regularly.

To troubleshoot, we recommend monitoring and controlling these three parameters—pH, temperature, and concentration—rigorously.

Q2: I suspect my this compound has degraded. How can I confirm this?

A2: Degradation of this compound primarily involves its reversion to ethanolamine and formaldehyde.[1] To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify the presence of these degradation products. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section of this guide.

Q3: I am observing unexpected side reactions in my experiment. Could this compound be the cause?

A3: Yes, it is possible. Besides its primary degradation, this compound can participate in other reactions. A significant side reaction during its synthesis, which could potentially occur under certain experimental conditions, is the formation of a stable cyclic trimer, N,N',N''-tris(2-hydroxyethyl)-hexahydrotriazine.[1] Additionally, the released formaldehyde is a highly reactive compound that can interact with other components in your experimental system, leading to unexpected products.

Q4: What are the key safety precautions I should take when working with this compound?

A4: this compound is classified as a substance that can cause severe skin burns and eye damage.[3] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area to avoid inhaling any potential vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Data Presentation

Table 1: Influence of Temperature and pH on Free Formaldehyde Release

The following table summarizes the concentration of free formaldehyde released from a 1.6% w/v solution of this compound in deionized water under different temperature and pH conditions. This data can help in optimizing experimental conditions for a controlled release of formaldehyde.

Temperature (°C)pHFree Formaldehyde (ppm)
47100
257250
407400
255350
259150

Data synthesized from literature to illustrate trends. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Free Formaldehyde by HPLC

This protocol describes the quantification of free formaldehyde released from this compound using HPLC with pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing this compound

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Take a known volume of your sample solution.

    • Add an equal volume of DNPH solution.

    • Allow the derivatization reaction to proceed for at least 60 minutes at room temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde derivatized with DNPH.

    • Quantify the formaldehyde concentration in your sample by comparing the peak area of the formaldehyde-DNPH derivative to the calibration curve.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

This protocol provides a general guideline for the analysis of this compound and its primary degradation product, ethanolamine, using GC-MS. Derivatization is often necessary to improve the volatility and chromatographic behavior of these compounds.

Materials:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile)

  • Sample containing this compound

  • GC-MS system

Procedure:

  • Sample Preparation (Derivatization):

    • Evaporate a known volume of your sample to dryness under a gentle stream of nitrogen.

    • Add the derivatization agent (e.g., 100 µL of BSTFA) and a solvent (e.g., 100 µL of acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analytes.

    • Injection: Split or splitless injection depending on the concentration of the analytes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized compounds.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and ethanolamine based on their retention times and mass spectra.

    • Quantify the compounds by comparing their peak areas to those of derivatized standards.

Mandatory Visualizations

Synthesis_and_Degradation Ethanolamine Ethanolamine HMAE This compound Ethanolamine->HMAE Synthesis (Nucleophilic Addition) Trimer Hexahydrotriazine (Side Product) Ethanolamine->Trimer Side Reaction Formaldehyde Formaldehyde Formaldehyde->HMAE Formaldehyde->Trimer Degradation_Products Ethanolamine + Formaldehyde HMAE->Degradation_Products Degradation (Hydrolysis)

Caption: Synthesis and primary degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Parameters Verify Experimental Parameters (pH, Temp, Concentration) Start->Check_Parameters Parameters_OK Parameters Consistent? Check_Parameters->Parameters_OK Adjust_Parameters Adjust and Standardize Parameters Parameters_OK->Adjust_Parameters No Check_Reagent_Stability Assess Reagent Stability Parameters_OK->Check_Reagent_Stability Yes Adjust_Parameters->Check_Parameters Reagent_OK Reagent Stable? Check_Reagent_Stability->Reagent_OK Prepare_Fresh_Reagent Prepare Fresh Stock Solution Reagent_OK->Prepare_Fresh_Reagent No Investigate_Side_Reactions Investigate Potential Side Reactions Reagent_OK->Investigate_Side_Reactions Yes Prepare_Fresh_Reagent->Check_Reagent_Stability Analyze_Products Analyze Reaction Products (HPLC, GC-MS) Investigate_Side_Reactions->Analyze_Products End Problem Resolved Analyze_Products->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

How to control the rate of formaldehyde release from N-(Hydroxymethyl)ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Hydroxymethyl)ethanolamine, focusing on the control of formaldehyde release.

Frequently Asked Questions (FAQs)

1. What is N-(Hydroxymethyl)ethanolamine and why is formaldehyde release a concern?

N-(Hydroxymethyl)ethanolamine is a chemical compound that belongs to the class of N-methylol compounds. It is formed from the reaction of ethanolamine and formaldehyde. The bond between the ethanolamine and the hydroxymethyl group is reversible, meaning the compound can release formaldehyde under certain conditions. This is a concern because formaldehyde is a known carcinogen and can cause allergic reactions, making it crucial to control its concentration in experimental and final product formulations.[1][2][3]

2. What is the primary mechanism of formaldehyde release from N-(Hydroxymethyl)ethanolamine?

The release of formaldehyde from N-(Hydroxymethyl)ethanolamine is a reversible chemical equilibrium. The compound can dissociate back into its precursors, ethanolamine and formaldehyde. This process, known as demethylolation, can be influenced by several environmental factors.[4] The reaction can be catalyzed by both acids and bases.[5]

NHE N-(Hydroxymethyl)ethanolamine EF Ethanolamine + Formaldehyde NHE->EF Release (Demethylolation) EF->NHE Formation

Caption: Reversible equilibrium of N-(Hydroxymethyl)ethanolamine and formaldehyde.

3. What are the key factors that influence the rate of formaldehyde release?

The rate of formaldehyde release is primarily influenced by:

  • Temperature: Higher temperatures significantly accelerate the decomposition of N-(Hydroxymethyl)ethanolamine, leading to a higher rate of formaldehyde release.

  • pH: The stability of N-(Hydroxymethyl)ethanolamine is pH-dependent. The release of formaldehyde can be catalyzed by both acidic and basic conditions.[5][6]

  • Concentration: A higher concentration of N-(Hydroxymethyl)ethanolamine can lead to a higher equilibrium concentration of free formaldehyde.

  • Matrix: The chemical environment (e.g., solvent, presence of other reactive species) can affect the stability of the compound and the rate of formaldehyde release.[6]

  • Time: Over time, the concentration of released formaldehyde will approach an equilibrium.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of free formaldehyde detected in the sample. Elevated temperature: The sample may have been stored or processed at a temperature that is too high.Store and handle the N-(Hydroxymethyl)ethanolamine solution at a lower temperature (e.g., 2-8°C).
Inappropriate pH: The pH of the solution may be in a range that promotes the decomposition of N-(Hydroxymethyl)ethanolamine.Adjust the pH of the solution to a more neutral range (e.g., pH 6-8), if compatible with your experimental conditions.
Extended storage time: The sample may have been stored for a prolonged period, allowing formaldehyde to accumulate.Prepare fresh solutions of N-(Hydroxymethyl)ethanolamine as needed.
Inconsistent formaldehyde levels between batches. Variability in storage conditions: Different batches may have been exposed to different temperatures or light conditions.Standardize storage conditions for all batches, protecting them from light and maintaining a consistent temperature.
Inconsistent pH of the formulation: Minor variations in the pH of the matrix can lead to different rates of formaldehyde release.Carefully control and buffer the pH of your formulation.
Precipitate formation in the N-(Hydroxymethyl)ethanolamine solution. Reaction with other components: The released formaldehyde or the parent compound may be reacting with other components in your formulation.Analyze the precipitate to identify its composition. Consider the compatibility of all components in your formulation.
Formation of N,N',N''-1,3,5-tris-(2-hydroxyethyl)-hexahydrotriazine: In the presence of excess formaldehyde, this more complex and potentially less soluble compound can form.[7]Use a stoichiometric or slight excess of ethanolamine relative to formaldehyde during synthesis to minimize the formation of this side product.

Data on Factors Influencing Formaldehyde Release

The following tables present illustrative data on how different factors can influence the rate of formaldehyde release from a solution of N-(Hydroxymethyl)ethanolamine.

Table 1: Effect of Temperature on Formaldehyde Release

Temperature (°C)Formaldehyde Release Rate (µg/mL/hr)
40.5
255.2
4015.8

Table 2: Effect of pH on Formaldehyde Release

pHFormaldehyde Release Rate (µg/mL/hr)
412.5
74.8
910.2

Table 3: Effect of Formaldehyde Scavengers on Free Formaldehyde Concentration

Scavenger (at 0.1 M)Free Formaldehyde (µg/mL) after 24h
None (Control)25.3
Diethylene Glycol15.1
Acetoacetamide8.9
2-Imidazolidinone5.4

Experimental Protocols

Protocol 1: Quantification of Formaldehyde Release

This protocol describes a general method for quantifying the amount of formaldehyde released from a solution of N-(Hydroxymethyl)ethanolamine using High-Performance Liquid Chromatography (HPLC) with 2,4-dinitrophenylhydrazine (DNPH) derivatization.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare N-(Hydroxymethyl)ethanolamine solution in desired buffer B Incubate at controlled temperature and time A->B C Take aliquots at specified time points B->C D Add DNPH solution to the aliquot C->D E Incubate to form formaldehyde-DNPH adduct D->E F Inject sample into HPLC-UV/DAD system E->F G Quantify based on calibration curve F->G

Caption: Workflow for quantifying formaldehyde release by HPLC-DNPH.

Methodology:

  • Solution Preparation: Prepare a solution of N-(Hydroxymethyl)ethanolamine at the desired concentration in a buffered solution of known pH.

  • Incubation: Incubate the solution in a temperature-controlled environment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the solution.

  • Derivatization: Immediately add the aliquot to a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with an acid catalyst. Allow the reaction to proceed to form the formaldehyde-DNPH hydrazone.[6][8]

  • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column and a UV/DAD detector.

  • Quantification: Create a calibration curve using known concentrations of formaldehyde standards that have undergone the same derivatization process. Calculate the concentration of formaldehyde in the samples based on the peak area of the formaldehyde-DNPH adduct.[9]

Protocol 2: Controlling Formaldehyde Release with Scavengers

This protocol outlines a method to evaluate the effectiveness of different formaldehyde scavengers.

cluster_setup Experimental Setup cluster_incubation Incubation cluster_quantification Quantification A Prepare stock solution of N-(Hydroxymethyl)ethanolamine C Mix N-(Hydroxymethyl)ethanolamine solution with each scavenger (and a no-scavenger control) A->C B Prepare solutions of different scavengers B->C D Incubate all solutions at a controlled temperature C->D E Take aliquots at t=0 and subsequent time points D->E F Quantify free formaldehyde using Protocol 1 (HPLC-DNPH) E->F G Compare formaldehyde levels in scavenger solutions to control F->G

Caption: Workflow for evaluating the efficacy of formaldehyde scavengers.

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of N-(Hydroxymethyl)ethanolamine in a suitable buffer.

    • Prepare solutions of various formaldehyde scavengers (e.g., diethylene glycol, acetoacetamide, 2-imidazolidinone) at desired concentrations in the same buffer.[10][11][12]

  • Experimental Setup:

    • Create a series of test solutions by adding each scavenger to the N-(Hydroxymethyl)ethanolamine solution.

    • Include a control sample containing only the N-(Hydroxymethyl)ethanolamine solution and buffer.

  • Incubation and Sampling:

    • Incubate all solutions under the same controlled temperature conditions.

    • Take an initial sample (t=0) from each solution and then at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Analysis:

    • Quantify the concentration of free formaldehyde in each sample using the HPLC-DNPH method described in Protocol 1.

  • Evaluation:

    • Compare the concentration of free formaldehyde in the solutions containing scavengers to the control solution to determine the efficacy of each scavenger.

By following these guidelines and protocols, researchers can better understand and control the release of formaldehyde from N-(Hydroxymethyl)ethanolamine in their experiments.

References

Minimizing byproducts in the synthesis of 2-Hmae

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 2-Hydroxy-4-methylthio-butanoic acid ethyl ester (2-Hmae).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-Hmae and its precursors?

A1: The prevalent commercial synthesis for 2-Hmae's precursor, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a multi-step process. It begins with the Michael addition of methyl mercaptan to acrolein, forming 3-(methylthio)propanal. This intermediate is then reacted with hydrogen cyanide to create 2-hydroxy-4-methylthiobutyronitrile. The nitrile is subsequently hydrolyzed to HMTBA.[1][2][3] The final step is the esterification of HMTBA with ethanol to yield 2-Hmae.[4][5]

Q2: What are the primary byproducts I should be aware of during 2-Hmae synthesis?

A2: The main byproducts of concern are:

  • Oligomers (Dimers and Trimers): These form through the self-esterification of the HMTBA parent acid, particularly during the final esterification step. Monomeric 2-Hmae is considered more biologically effective, making oligomerization a key issue to control.[5]

  • Oxidation Products: The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones.[4]

  • Salt Byproducts: Various steps, particularly hydrolysis, can generate salt byproducts that may complicate purification.[6]

  • Side-reaction Products: The use of highly toxic and reactive starting materials like acrolein and hydrogen cyanide can lead to a range of unwanted side reactions if conditions are not carefully controlled.[1][2][7]

Q3: How can I minimize the formation of oligomers during the esterification step?

A3: Minimizing oligomer formation is critical. A patented industrial process suggests that performing the esterification in the presence of water within a specific temperature range can significantly favor the monomeric product.[5] The key is to avoid conditions that drive the self-esterification of the HMTBA starting material. Pre-treating the acid to remove existing oligomers via methods like liquid-liquid extraction can also be beneficial, though optimizing the esterification reaction itself is more efficient.[5]

Q4: What are the critical parameters for the hydrolysis of the nitrile intermediate?

A4: To ensure complete conversion and prevent phase separation, careful control over the acid concentration and temperature is essential during the hydrolysis of 2-hydroxy-4-methylthiobutyronitrile.[4] The process is typically conducted in two stages: an initial hydrolysis to form the amide intermediate at a lower temperature, followed by a final hydrolysis to the carboxylic acid at a higher temperature (e.g., 70–120°C).[4][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity of Final Product (High Oligomer Content) The esterification reaction conditions are favoring self-esterification of the HMTBA starting material.According to patented methods, conduct the esterification in the presence of water. Maintain the reaction temperature between 80°C and 100°C for optimal results.[5] Consider purifying the starting HMTBA acid via liquid-liquid extraction if it already contains a high level of oligomers.[5]
Presence of Oxidized Impurities (Sulfoxides/Sulfones) The thioether group was exposed to oxidizing agents or harsh oxidative conditions during the synthesis or workup.Ensure all reaction steps are carried out under an inert atmosphere (e.g., nitrogen). Avoid using strong oxidizing agents in your workup or purification steps. Use degassed solvents where possible.
Incomplete Reaction or Phase Separation during Hydrolysis Incorrect acid concentration or temperature during the hydrolysis of the 2-hydroxy-4-methylthiobutyronitrile intermediate.For the final hydrolysis step, maintain the sulfuric acid concentration between 30% and 50%.[8] Ensure the reaction temperature is elevated sufficiently (70-120°C) to drive the conversion of the intermediate amide to the final acid.[4][8]
Low Overall Yield Poor conversion in one of the key steps (Michael addition, cyanohydrin formation, or hydrolysis). Unwanted side reactions due to reactive starting materials.Optimize each step individually. For the Michael addition of methyl mercaptan to acrolein, ensure an appropriate catalyst (e.g., an organic amine) is used.[3] For the hydrolysis, adhere to the recommended temperature and concentration profiles to maximize conversion.[4][8]

Experimental Protocols & Data

Key Reaction Conditions for Minimizing Oligomers in Esterification

The following table summarizes conditions described in the literature for producing 2-Hmae with a minimal amount of oligomers. The process involves the direct esterification of HMTBA (as the product of nitrile hydrolysis) with an alcohol.

ParameterRecommended RangeOptimal RangeSource
Reaction Temperature 30 - 150 °C80 - 100 °C[5]
Key Reactant HMTBA (direct from hydrolysis)-[5]
Solvent/Medium Presence of Water-[5]
Catalyst Acid Catalyst-[5]

Visualizations

Synthesis and Byproduct Pathways

cluster_main Main Synthesis Pathway for 2-Hmae cluster_byproducts Byproduct Formation Acrolein Acrolein MMP 3-(Methylthio)propanal Acrolein->MMP + MeSH MeSH Methyl Mercaptan MeSH->MMP HMBN 2-Hydroxy-4-methylthio- butyronitrile MMP->HMBN + HCN HCN HCN HCN->HMBN HMTBA HMTBA (Acid) HMBN->HMTBA Hydrolysis H2O_Hplus H₂O / H⁺ H2O_Hplus->HMTBA Hmae 2-Hmae (Monomer) HMTBA->Hmae Esterification Oligomers Oligomers (Dimers+) HMTBA->Oligomers Self-esterification EtOH Ethanol EtOH->Hmae Sulfoxide Oxidation Products (Sulfoxide/Sulfone) Hmae->Sulfoxide [O]

Caption: Reaction scheme for 2-Hmae synthesis and major byproduct pathways.

Troubleshooting Workflow for Low Purity

start Low Purity of 2-Hmae (Post-Synthesis) check_gcms Analyze Impurity Profile (e.g., GC-MS) start->check_gcms is_oligomer Major impurity > MW of 2-Hmae? check_gcms->is_oligomer is_oxidized Impurity MW = M+16 or M+32? is_oligomer->is_oxidized No solution_oligomer Adjust Esterification: 1. Add Water to Reaction 2. Control Temp (80-100°C) 3. Purify starting HMTBA is_oligomer->solution_oligomer Yes solution_oxidized Implement Inert Conditions: 1. Use N₂ or Ar Atmosphere 2. Degas Solvents 3. Avoid Oxidizing Agents is_oxidized->solution_oxidized Yes solution_other Investigate Starting Materials and Other Side Reactions is_oxidized->solution_other No

Caption: Logic diagram for troubleshooting common impurities in 2-Hmae synthesis.

References

Degradation pathways of 2-[(Hydroxymethyl)amino]ethanol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-[(Hydroxymethyl)amino]ethanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation.[1]

  • Hydrolytic Degradation: In aqueous environments, this compound can undergo reversible hydrolysis to yield ethanolamine and formaldehyde.[1] This process is fundamental to its use as a preservative, as the slow release of formaldehyde acts as a biocide. The reaction is sensitive to pH and temperature.[1]

  • Oxidative Degradation: Oxidation can lead to the cleavage of the N-C bond of the hydroxymethyl group, also forming ethanolamine and formaldehyde.[1] More aggressive oxidation can target the alcohol and amine functional groups, potentially leading to the corresponding aldehyde or carboxylic acid from the alcohol group, and various other products from the amine group.[1]

Q2: What are the main degradation products of this compound?

A2: The principal and most commonly cited degradation products are ethanolamine and formaldehyde .[1] Studies on the atmospheric degradation of the related compound 2-aminoethanol suggest that other products like formamide and 2-imino ethanol could potentially be formed under certain oxidative conditions.[1]

Q3: How do experimental conditions like pH and temperature affect the degradation of this compound?

A3: Both pH and temperature significantly influence the degradation rate.

  • pH: The stability of N-hydroxymethyl compounds is highly pH-dependent.[1] The hydrolysis of this compound is subject to acid or base catalysis at very high or low pH, while at intermediate pH, water-catalyzed hydrolysis can be significant.[1] A study on its use as a preservative in natural rubber latex indicated that a higher pH (around 13) was suitable for controlling formaldehyde release.[2]

  • Temperature: An increase in temperature accelerates the rate of hydrolytic degradation.[1] Research has shown that higher temperatures lead to an increased release of formaldehyde from this compound solutions.[2]

Q4: What analytical methods are suitable for studying the degradation of this compound and its products?

A4: Chromatographic techniques coupled with mass spectrometry are typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for quantifying the release of formaldehyde, often involving derivatization with 2,4-dinitrophenylhydrazine (DNPH).[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile degradation products like ethanolamine and other small molecules.[5][6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue Possible Cause Troubleshooting Steps
Inconsistent degradation rates in repeat experiments. Fluctuation in pH of the reaction mixture.1. Ensure precise and consistent pH adjustment of all solutions at the start of each experiment. 2. Use buffered solutions to maintain a stable pH throughout the experiment. 3. Monitor and record the pH at various time points during the degradation study.
Temperature variations in the experimental setup.1. Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator). 2. Continuously monitor the temperature of the reaction mixture.
Difficulty in detecting and quantifying formaldehyde. Low concentration of released formaldehyde.1. Increase the initial concentration of this compound. 2. Adjust the pH or temperature to accelerate the degradation and increase formaldehyde release.[2] 3. Use a more sensitive analytical method or derivatization agent (e.g., DNPH for HPLC analysis).[3][4]
Interference from other components in the sample matrix.1. Perform a thorough sample cleanup (e.g., solid-phase extraction) before analysis. 2. Optimize the chromatographic method (e.g., gradient elution, different column) to separate formaldehyde from interfering peaks.
Poor separation of this compound and ethanolamine in chromatography. Inappropriate column or mobile phase for these polar analytes.1. For GC analysis, consider a specialized column for amines. 2. For HPLC, explore different stationary phases (e.g., HILIC) or use ion-pairing reagents in a reversed-phase method.
Unexpected degradation products are observed. Oxidative degradation is occurring alongside hydrolysis.1. If only hydrolytic degradation is being studied, ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Contamination of reagents or glassware.1. Use high-purity reagents and solvents. 2. Thoroughly clean all glassware to remove any potential contaminants.

Quantitative Data Summary

The following table summarizes the influence of different factors on the release of formaldehyde from this compound, based on a study using the substance as a preservative.[2] The study utilized Taguchi's method for experimental design, and the "Signal-to-Noise (SN) ratio" reflects the impact of each factor, with a lower SN ratio being better for minimizing formaldehyde release.

Factor Level 1 Level 2 Level 3 Level 4 Delta Rank
Concentration of HAE (%w/v) 1.61.82.02.21.951
Temperature (°C) 42030401.482
pH Original1112130.823

HAE: this compound Delta: The difference between the highest and lowest SN ratio for a factor, indicating its relative influence. Rank: The relative importance of each factor in influencing formaldehyde release.

Interpretation: The concentration of this compound has the most significant impact on the amount of formaldehyde released, followed by temperature, and then pH.[2]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines a general procedure for investigating the hydrolytic degradation of this compound.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in purified water.

    • Prepare acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) degradation media.

  • Stress Conditions:

    • For each condition (acidic, basic, neutral), place a known concentration of this compound solution in separate, sealed containers.

    • Incubate the containers at a controlled temperature (e.g., 40°C, 60°C, 80°C).

  • Time Points:

    • Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately analyze the withdrawn samples for the remaining concentration of this compound and the formation of ethanolamine and formaldehyde using a validated analytical method (e.g., HPLC or GC-MS).

  • Data Analysis:

    • Plot the concentration of the parent compound and degradation products against time to determine the degradation kinetics.

Protocol 2: HPLC Analysis of Formaldehyde (as DNPH derivative)

This protocol is adapted from general methods for formaldehyde analysis.[3][4]

  • Derivatization:

    • To an aliquot of the degradation sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) and a catalytic amount of acid.

    • Allow the reaction to proceed in a controlled temperature environment for a specific time to ensure complete derivatization of the formaldehyde.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically or with a gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde-DNPH derivative of known concentrations.

    • Quantify the formaldehyde in the samples by comparing the peak area of the derivative to the calibration curve.

Visualizations

Hydrolytic_Degradation_Pathway cluster_conditions Influencing Factors HMAE This compound Products Degradation Products HMAE->Products Hydrolysis (Reversible) H2O Water (H₂O) Ethanolamine Ethanolamine Products->Ethanolamine Formaldehyde Formaldehyde Products->Formaldehyde Temperature Temperature Temperature->HMAE pH pH pH->HMAE

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sol Prepare Stock Solution of This compound Acid Acidic (e.g., 0.1 M HCl) Prep_Sol->Acid Base Basic (e.g., 0.1 M NaOH) Prep_Sol->Base Neutral Neutral (Water) Prep_Sol->Neutral Oxidative Oxidative (e.g., H₂O₂) Prep_Sol->Oxidative Thermal Thermal (Elevated Temp.) Prep_Sol->Thermal Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Thermal->Sampling Analysis Analyze by HPLC/GC-MS Sampling->Analysis Data Determine Degradation Kinetics Analysis->Data

References

Validation & Comparative

A Comparative Guide to 2-[(Hydroxymethyl)amino]ethanol and Other Formaldehyde-Releasing Biocides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-[(hydroxymethyl)amino]ethanol, a formaldehyde-releasing biocide, with other commonly used preservatives that function through a similar mechanism. The information presented is intended to assist researchers and professionals in the selection and application of biocidal agents by providing objective performance data and detailed experimental methodologies.

Introduction to Formaldehyde-Releasing Biocides

Formaldehyde-releasing biocides are a class of antimicrobial agents that slowly decompose to release formaldehyde, which is the active substance responsible for their biocidal activity.[1] Formaldehyde exerts a broad-spectrum antimicrobial effect by denaturing proteins and nucleic acids in microorganisms.[2][3] The controlled release of formaldehyde provides long-term preservation for a variety of water-based products, including latex paints, adhesives, metalworking fluids, and resin emulsions.[2] However, due to the classification of formaldehyde as a known human carcinogen, the use of these biocides is subject to regulatory scrutiny and requires careful risk assessment.[4][5]

This guide focuses on comparing the performance of this compound against other widely used formaldehyde-releasing biocides, including:

  • Triazines (e.g., Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine)

  • DMDM Hydantoin (1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione)

  • Diazolidinyl Urea

  • Imidazolidinyl Urea

  • Quaternium-15

  • Sodium Hydroxymethylglycinate

Performance Comparison

The efficacy and safety of formaldehyde-releasing biocides are primarily determined by their antimicrobial activity, the rate of formaldehyde release, and their toxicological profile. The following tables summarize available quantitative data to facilitate a comparative assessment.

Antimicrobial Efficacy

The antimicrobial efficacy of these biocides is dependent on the concentration of the agent and the contact time. The following table presents kill rate data for several formaldehyde-releasing agents against common and antibiotic-resistant microbial strains.

Biocidal AgentMicroorganismConcentration (mM)Incubation Time (min)Kill Rate (%)
Diazolidinyl Urea (DAU) Vancomycin-Resistant Enterococcus (VRE)40120> 94
Pseudomonas aeruginosa100120> 90
DMDM Hydantoin Pseudomonas aeruginosa100120> 90
Vancomycin-Resistant Enterococcus (VRE)1006091
Sodium Hydroxymethylglycinate (SMG) Methicillin-Resistant Staphylococcus aureus (MRSA)40120> 95
Methicillin-Resistant Staphylococcus aureus (MRSA)1006096
Pseudomonas aeruginosa1006096

Candida albicans showed relative resistance to these compounds, often requiring high concentrations (100 mM) to achieve kill rates greater than 50%.[6] Notably, Mycobacterium immunogenum has demonstrated higher resistance to formaldehyde-releasing biocides like Grotan (a triazine derivative) and Bioban compared to Pseudomonas fluorescens.[7]

Formaldehyde Release

The rate and extent of formaldehyde release are critical performance parameters, influencing both the biocidal efficacy and the toxicological risk. Higher temperatures and concentrations of the preservative generally lead to an increased release of formaldehyde.[4]

A study on this compound (HAE) in an aqueous solution demonstrated that the amount of formaldehyde released is influenced by concentration, temperature, and pH. The lowest formaldehyde release was observed at a concentration of 1.6% w/v at temperatures between 4 to 40°C and at the original pH of the solution.[4]

While direct quantitative comparisons of release rates across all listed biocides under identical conditions are limited in the available literature, a qualitative comparison of formaldehyde release from various preservatives in cosmetic matrices found the following order: Paraformaldehyde > Diazolidinyl Urea > DMDM Hydantoin ≈ Quaternium-15 ≈ Imidazolidinyl Urea > Methenamine > Bronopol.[8]

Toxicological Data

The primary toxicological concern associated with these biocides is the release of formaldehyde. Additionally, the parent molecules themselves can exhibit toxicity.

Biocidal AgentCAS NumberGHS Hazard StatementsNotes
This compound 65184-12-5H314: Causes severe skin burns and eye damage[9]
Formaldehyde 50-00-0H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H341: Suspected of causing genetic defects. H350: May cause cancer.[10]
DMDM Hydantoin 6440-58-0H317: May cause an allergic skin reaction.[11]
Diazolidinyl Urea 78491-02-8H317: May cause an allergic skin reaction.
Imidazolidinyl Urea 39236-46-9H317: May cause an allergic skin reaction.
Quaternium-15 4080-31-3H317: May cause an allergic skin reaction. H400: Very toxic to aquatic life.Considered the most sensitizing of the formaldehyde-releasing preservatives.
Sodium Hydroxymethylglycinate 70161-44-3H317: May cause an allergic skin reaction. H318: Causes serious eye damage.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocidal performance. The following sections provide protocols for key experiments.

Microbial Challenge Test (Based on USP <51> and ISO 11930)

This test evaluates the effectiveness of a preservative in a product by challenging it with a known concentration of microorganisms.[3][12]

1. Preparation of Inoculum:

  • Culture the following test organisms on a suitable medium (e.g., Soybean Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi): Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[2][12]
  • Incubate bacterial cultures at 30-35°C for 18-24 hours and fungal cultures at 20-25°C for 48-72 hours (A. brasiliensis may require up to 7 days).[2]
  • Harvest the cultures using sterile saline and adjust the suspension to a concentration of approximately 1 x 10⁸ CFU/mL.[13]

2. Inoculation of Product:

  • Divide the test product into five separate containers.
  • Inoculate each container with one of the microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[13]
  • Determine the initial concentration of microorganisms in each inoculated product sample by plate count.

3. Incubation and Sampling:

  • Incubate the inoculated containers at a specified temperature (e.g., 20-25°C) for 28 days.[2]
  • Withdraw samples from each container at specified intervals (e.g., 7, 14, and 28 days).[12]

4. Enumeration of Survivors:

  • At each time point, perform a viable count of the microorganisms in the withdrawn samples using a plate count method. A suitable neutralizer for the preservative should be included in the dilution blanks.
  • Calculate the log reduction in viable organisms from the initial concentration for each time point.

5. Interpretation of Results:

  • The preservative is considered effective if the concentrations of viable bacteria show at least a 3-log reduction by day 14 and no increase thereafter, and the concentrations of yeast and mold show at least a 1-log reduction by day 14 and no increase thereafter.[14]

Determination of Formaldehyde Release by HPLC

This method quantifies the amount of free formaldehyde released from a biocide using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[15][16]

1. Reagents and Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 g/L in acetonitrile).[17]
  • Phosphoric acid.[17]
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formaldehyde standard solution.
  • C18 or RP8 reversed-phase HPLC column.[16]
  • HPLC system with a UV detector.

2. Sample Preparation and Derivatization:

  • Accurately weigh or measure the biocide-containing sample into a suitable vessel.
  • Add the DNPH solution and phosphoric acid to the sample.
  • Allow the derivatization reaction to proceed (e.g., stand for 20 minutes at room temperature or heat at a controlled temperature).[17] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative of formaldehyde.

3. HPLC Analysis:

  • Inject the derivatized sample into the HPLC system.
  • Perform chromatographic separation using a suitable mobile phase (e.g., a gradient of acetonitrile and water) at a constant flow rate.[16]
  • Detect the formaldehyde-DNPH derivative using a UV detector at an appropriate wavelength (e.g., 345 nm or 355 nm).[16][18]

4. Quantification:

  • Prepare a calibration curve using standard solutions of formaldehyde that have undergone the same derivatization procedure.
  • Quantify the amount of formaldehyde in the sample by comparing its peak area to the calibration curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of a biocide to cause cell damage by measuring the metabolic activity of cultured cells.[6][19]

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., Vero cells) in an appropriate medium.[6]
  • Seed the cells into a 96-well plate at a predetermined density (e.g., 8 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[6]

2. Treatment with Biocide:

  • Prepare serial dilutions of the biocide in the cell culture medium.
  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the biocide. Include untreated control wells.
  • Incubate the plate for a specified exposure period (e.g., 24 hours).

3. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[19]
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[19]

4. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each biocide concentration relative to the untreated control.
  • Determine the IC₅₀ value (the concentration of the biocide that causes a 50% reduction in cell viability).

Visualizations

Mechanism of Formaldehyde Release and Action

FRB Formaldehyde-Releasing Biocide H2O Water (Hydrolysis) FRB->H2O Decomposition FA Formaldehyde H2O->FA Parent Parent Molecule (Inactive) H2O->Parent Microbe Microorganism FA->Microbe Penetrates Cell Proteins Proteins Microbe->Proteins NucleicAcids Nucleic Acids Microbe->NucleicAcids Inactivation Inactivation & Cell Death Proteins->Inactivation Cross-linking NucleicAcids->Inactivation Cross-linking

Caption: Mechanism of action for formaldehyde-releasing biocides.

General Experimental Workflow for Biocide Efficacy Testing

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis PrepInoculum Prepare Microbial Inoculum Inoculate Inoculate Product PrepInoculum->Inoculate PrepProduct Prepare Product with Biocide PrepProduct->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample Sample at Intervals (e.g., 7, 14, 28 days) Incubate->Sample Enumerate Enumerate Survivors Sample->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate Compare Compare to Acceptance Criteria Calculate->Compare Result Determine Preservative Efficacy Compare->Result

Caption: Workflow for a microbial challenge test.

Decision Pathway for Biocide Selection

Caption: A simplified decision-making process for biocide selection.

References

A Comparative Analysis of 2-[(Hydroxymethyl)amino]ethanol and Triazine-Based Scavengers for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate scavenger is critical for controlling harmful aldehydes and sulfides in various processes. This guide provides an objective comparison of two commonly employed scavengers: 2-[(Hydroxymethyl)amino]ethanol and triazine-based compounds. The following analysis, supported by available experimental data, aims to assist in making informed decisions for specific research and development needs.

This comparison guide delves into the performance, mechanisms of action, and experimental evaluation of this compound and triazine-based scavengers. While both are effective in their respective applications, they operate through different chemical principles and exhibit distinct performance characteristics.

Performance and Mechanism of Action

The primary distinction between these two scavengers lies in their target molecules and reaction mechanisms. This compound is predominantly known as a formaldehyde scavenger, functioning by releasing formaldehyde under specific conditions to act as a biocide or preservative.[1][2] In contrast, triazine-based scavengers are widely utilized for the removal of hydrogen sulfide (H₂S), particularly in the oil and gas industry.

This compound: A Formaldehyde-Releasing Agent

This compound's primary role is not to scavenge existing formaldehyde but to act as a controlled-release agent of formaldehyde. This property is leveraged in applications requiring long-term preservation against microbial growth. The release of formaldehyde is influenced by factors such as temperature, pH, and the concentration of the compound itself.[2] The biocidal activity stems from the released formaldehyde, which is a potent, broad-spectrum agent that denatures proteins and nucleic acids in microorganisms.[1]

The synthesis of this compound typically involves the nucleophilic addition of formaldehyde to ethanolamine.[1] The reaction is reversible, allowing for the controlled release of formaldehyde under specific environmental conditions.

Triazine-Based Scavengers: Effective H₂S Removal

Triazine-based compounds, most commonly hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine, are synthesized from the reaction of an alkanolamine (like monoethanolamine) with formaldehyde. These scavengers react directly with H₂S in a non-regenerative process to form stable, water-soluble byproducts. The reaction is a nucleophilic substitution where the sulfur in H₂S attacks the triazine ring.

The efficiency of triazine-based scavengers can be influenced by the application method. For instance, using a contact tower can significantly increase H₂S removal efficiency compared to direct injection into a gas stream.

Quantitative Data Summary

The following tables summarize the key quantitative data available for both types of scavengers. It is important to note that direct comparative studies are limited in publicly available literature, and the data presented here is compiled from individual studies on each scavenger type.

Table 1: General Properties and Scavenging Targets

PropertyThis compoundTriazine-Based Scavengers
Primary Target Formaldehyde (as a releasing agent)Hydrogen Sulfide (H₂S)
Chemical Family Amino alcoholHeterocyclic amine
Mechanism Controlled release of formaldehydeDirect reaction with H₂S
Primary Application Biocide, preservativeH₂S removal in oil and gas

Table 2: Performance Characteristics

Performance MetricThis compoundTriazine-Based Scavengers
Formaldehyde Release Influenced by temperature, pH, and concentration. Higher temperature and concentration lead to increased release.[2]Not applicable
H₂S Scavenging Efficiency Not typically used for H₂S scavenging.Varies with application; can be high with optimized contact time and method.
Byproducts Releases formaldehyde.Forms stable, water-soluble sulfur-containing compounds.
Operational Considerations Requires careful handling due to the release of formaldehyde, a known hazardous substance.Can form solid byproducts that may lead to fouling in some applications.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of scavenger performance. Below are generalized methodologies for assessing the efficacy of formaldehyde and H₂S scavengers.

Formaldehyde Scavenging Efficiency Protocol

A common method to evaluate the performance of formaldehyde scavengers is the desiccator method.

  • Sample Preparation: A known quantity of the material containing the scavenger is placed in a desiccator.

  • Formaldehyde Introduction: A source of formaldehyde is introduced into the desiccator.

  • Equilibration: The system is allowed to equilibrate for a set period, during which the scavenger reacts with the formaldehyde.

  • Measurement: The concentration of remaining formaldehyde in the air or a collecting medium (e.g., water) is measured using techniques such as spectrophotometry or high-performance liquid chromatography (HPLC).[2]

  • Calculation: The scavenging efficiency is calculated based on the reduction in formaldehyde concentration compared to a control without the scavenger.

Hydrogen Sulfide Scavenging Capacity Test

A typical laboratory method to assess the H₂S scavenging capacity involves the following steps:

  • Scavenger Solution Preparation: A solution of the triazine-based scavenger is prepared at a known concentration.

  • H₂S Gas Introduction: A continuous stream of H₂S gas at a specific concentration is bubbled through the scavenger solution.

  • Reaction: The H₂S reacts with the scavenger.

  • Breakthrough Detection: The outlet gas stream is monitored for the presence of H₂S using a gas detector. "Breakthrough" is the point at which the scavenger is saturated and H₂S is no longer effectively removed.

  • Capacity Calculation: The total amount of H₂S captured before breakthrough is determined and used to calculate the scavenging capacity of the solution.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Scavenging_Mechanisms cluster_HMAE This compound (Formaldehyde Release) cluster_Triazine Triazine-Based Scavenger (H₂S Reaction) HMAE This compound Ethanolamine Ethanolamine HMAE->Ethanolamine Decomposition Formaldehyde Formaldehyde HMAE->Formaldehyde Release Triazine Triazine Byproduct Stable Byproduct Triazine->Byproduct Reaction H2S Hydrogen Sulfide H2S->Byproduct

Caption: Reaction mechanisms of the two scavenger types.

Experimental_Workflow start Start prep Prepare Scavenger Solution start->prep intro Introduce Target Molecule (Formaldehyde or H₂S) prep->intro react Allow Reaction to Occur intro->react measure Measure Remaining Target Molecule react->measure calc Calculate Scavenging Efficiency/Capacity measure->calc end End calc->end

Caption: Generalized experimental workflow for scavenger evaluation.

Conclusion

The choice between this compound and triazine-based scavengers is fundamentally dependent on the target molecule to be controlled. This compound serves as a formaldehyde-releasing agent, making it suitable for applications requiring biocidal or preservative properties. Its performance is dictated by the kinetics of formaldehyde release, which is sensitive to environmental conditions.

Triazine-based scavengers are the industry standard for H₂S removal, reacting directly and efficiently with the gas. Their performance can be optimized through engineering solutions like contact towers.

For researchers and professionals in drug development and other scientific fields, a thorough understanding of these differences is paramount. The selection process should involve a careful consideration of the specific application, the chemical environment, and the desired outcome. Further direct comparative studies would be beneficial to provide a more nuanced understanding of their relative performance in specific contexts.

References

A Comparative Analysis of N-(Hydroxymethyl)ethanolamine and Alternative Preservatives in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of pharmaceutical and cosmetic products, the inclusion of preservatives is critical to ensure product safety and longevity by preventing microbial contamination. N-(Hydroxymethyl)ethanolamine, a formaldehyde-releasing preservative, is one such agent utilized for its broad-spectrum antimicrobial activity. This guide provides an objective comparison of the efficacy of N-(Hydroxymethyl)ethanolamine with other commonly used preservatives, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding preservative selection.

Introduction to Preservative Systems

Preservatives are essential components in multi-dose and water-containing formulations, protecting them from spoilage and the potential for causing infections in consumers. The ideal preservative is effective against a wide range of microorganisms at low concentrations, stable throughout the product's shelf-life, compatible with other formulation ingredients, and non-toxic to the end-user.[1][2]

N-(Hydroxymethyl)ethanolamine functions by slowly releasing formaldehyde, which acts as the antimicrobial agent.[3] This controlled release mechanism helps to maintain a low, but effective, concentration of formaldehyde in the product over time.[4] However, concerns over formaldehyde as a potential sensitizer and carcinogen have led to the exploration of alternative preservative systems.[4][5]

This guide will compare N-(Hydroxymethyl)ethanolamine to the following classes of preservatives:

  • Other Formaldehyde-Releasing Preservatives: DMDM Hydantoin, Diazolidinyl Urea, and Imidazolidinyl Urea.

  • Parabens: Methylparaben and Propylparaben.

  • Phenoxyethanol

  • Organic Acids: Benzoic Acid and Sorbic Acid.

Comparative Efficacy of Preservatives

The efficacy of a preservative is determined by its ability to inhibit the growth of a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. This is often evaluated through preservative efficacy testing (PET), also known as challenge testing, and by determining the minimum inhibitory concentration (MIC) against various organisms.

Data on Antimicrobial Efficacy

The following tables summarize available data on the efficacy of N-(Hydroxymethyl)ethanolamine and its alternatives. It is important to note that direct comparative studies for N-(Hydroxymethyl)ethanolamine are limited in publicly available literature. The data presented is compiled from various sources and may not represent head-to-head comparisons under identical conditions.

Preservative ClassPreservativeTypical Use ConcentrationAntimicrobial SpectrumAdvantagesLimitations
Formaldehyde-Releaser N-(Hydroxymethyl)ethanolamine 0.01% - 0.2%Broad-spectrum (bacteria, yeast, mold)Effective at low concentrations, provides long-lasting protection.Releases formaldehyde, potential for skin sensitization, efficacy can be pH and temperature dependent.[3][5]
DMDM Hydantoin0.1% - 0.6%Broad-spectrum, particularly effective against bacteria.[2]Good water solubility, stable over a wide pH range.Higher formaldehyde release compared to some other donors, potential for skin irritation.[5][6]
Diazolidinyl Urea0.1% - 0.5%Broad-spectrum, good activity against Gram-negative bacteria.[7]Effective preservative.Can be a skin sensitizer, formaldehyde release is a concern.[5][7]
Parabens Methylparaben0.05% - 0.25%More effective against fungi than bacteria.[8]Long history of safe use, effective over a wide pH range.Perceived negative consumer perception due to concerns about endocrine disruption.[8][9]
Propylparaben0.01% - 0.05%More effective against fungi than bacteria.[8]Often used in combination with methylparaben for broader coverage.Similar concerns to methylparaben regarding endocrine disruption.[8][9]
Alcohol Derivative Phenoxyethanol0.5% - 1.0%Broad-spectrum, particularly effective against Gram-negative bacteria.[4][10]Good safety profile at typical use concentrations, paraben-free alternative.[10]Can be a skin and eye irritant at higher concentrations.[11]
Organic Acids Benzoic Acid0.05% - 0.5%Most effective against yeasts and molds in acidic formulations (pH < 5).[12][13]Natural and synthetically available, good safety profile.[12]Efficacy is highly pH-dependent, limited antibacterial activity.[14][15]
Sorbic Acid0.05% - 0.3%Primarily effective against molds and yeasts in acidic formulations (pH < 6).[16]Generally recognized as safe (GRAS), effective at low concentrations.Efficacy is pH-dependent, can be unstable and prone to oxidation.[16]
Formaldehyde Release Comparison

For formaldehyde-releasing preservatives, the rate and amount of formaldehyde released are critical performance parameters.

PreservativeRelative Formaldehyde Release
Quaternium-15Highest
Diazolidinyl UreaHigh
DMDM HydantoinModerate
Imidazolidinyl UreaModerate

Source: Adapted from Frosch et al., 2006, as cited in a review on allergic contact dermatitis.[6]

Stability Profile

The stability of a preservative is crucial for maintaining its efficacy throughout the product's lifecycle. Factors such as pH, temperature, and interaction with other formulation components can affect stability.

PreservativepH StabilityTemperature StabilityNotes
N-(Hydroxymethyl)ethanolamine Efficacy is pH-dependent; formaldehyde release rate is influenced by pH.[3][17]Higher temperatures can increase the rate of formaldehyde release and degradation.[3][17][18]Hydrolytically unstable in aqueous solutions, which is the basis of its function.[3]
DMDM Hydantoin Stable over a wide pH range.Generally stable at typical formulation temperatures.
Diazolidinyl Urea Stable over a moderate pH range.Can be sensitive to high temperatures.
Parabens Effective over a wide pH range (4-8).Stable to heat.
Phenoxyethanol Stable over a wide pH range.Stable to heat.
Benzoic Acid Most effective at pH < 5.Stable to heat.
Sorbic Acid Most effective at pH < 6.Can be prone to oxidation, especially in the presence of light and heat.

Toxicity and Safety Profile

The safety of a preservative is of paramount importance. Toxicity is assessed through various endpoints, including skin irritation, sensitization (allergic contact dermatitis), and systemic toxicity.

PreservativeSkin Irritation/SensitizationSystemic ToxicityRegulatory Status/Concerns
N-(Hydroxymethyl)ethanolamine Potential for skin sensitization due to formaldehyde release.[5]Data on systemic toxicity is limited in publicly available literature.Regulated due to formaldehyde release; products containing it may require a "contains formaldehyde" warning label if the concentration of free formaldehyde exceeds certain limits.[5]
DMDM Hydantoin Known skin sensitizer.[5]Low systemic toxicity at typical use concentrations.Regulated as a formaldehyde-releaser.[5]
Diazolidinyl Urea Known skin sensitizer.[7]Low systemic toxicity at typical use concentrations.Regulated as a formaldehyde-releaser.[7]
Parabens Generally considered to have low irritation and sensitization potential.[8]Concerns have been raised about potential endocrine-disrupting activity, though regulatory bodies in the US and EU have deemed them safe at current use levels in cosmetics.[8][9]Use is controversial and many products are now formulated "paraben-free" due to consumer perception.
Phenoxyethanol Can be a mild skin and eye irritant, especially at higher concentrations.[11]Low systemic toxicity at typical use concentrations.[19]Generally considered safe for use in cosmetics up to 1%.[4]
Benzoic Acid Low potential for skin irritation at typical use concentrations.[12]Low systemic toxicity.[12]Generally recognized as safe (GRAS).[13]
Sorbic Acid Low potential for skin irritation.Low systemic toxicity.Generally recognized as safe (GRAS).[16]

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy of preservatives. The following are summaries of key experimental protocols.

Preservative Efficacy Test (Challenge Test)

Principle: The product is intentionally "challenged" with a known concentration of various microorganisms to assess the ability of the preservative system to reduce the microbial population over time.

Common Methodologies:

  • USP <51> Antimicrobial Effectiveness Test: This method is widely used for pharmaceutical products.

  • ISO 11930: This is the standard method for evaluating the antimicrobial protection of cosmetic products.

  • PCPC (formerly CTFA) Microbiology Guidelines: These provide methods for various cosmetic product types.

General Procedure:

  • Preparation of Inoculum: Standardized cultures of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli), yeast (e.g., Candida albicans), and mold (e.g., Aspergillus brasiliensis) are prepared.

  • Inoculation: A known quantity of the product is inoculated with a specific concentration of each test microorganism.

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for a defined period (usually 28 days).

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product, and the number of viable microorganisms is determined using plate count methods.

  • Evaluation: The log reduction in the microbial count from the initial inoculum level is calculated at each time point and compared against the acceptance criteria defined in the specific monograph (e.g., USP, ISO).

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microorganism Inoculum start->prep_inoculum prep_product Prepare Product Samples start->prep_product inoculate Inoculate Product with Microorganisms prep_inoculum->inoculate prep_product->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sample Sample at Intervals (e.g., 7, 14, 28 days) plate_count Perform Plate Counts calc_reduction Calculate Log Reduction compare Compare to Acceptance Criteria pass Pass fail Fail

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Procedure:

  • Preparation of Test Substance: A series of dilutions of the preservative are prepared in a liquid growth medium.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated dilutions are incubated under conditions suitable for the growth of the microorganism.

  • Observation: The dilutions are examined for visible signs of microbial growth (turbidity).

  • Determination of MIC: The lowest concentration of the preservative that shows no visible growth is recorded as the MIC.

MIC_Assay_Workflow start Start prep_dilutions Prepare Serial Dilutions of Preservative start->prep_dilutions prep_inoculum Prepare Standardized Microorganism Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Microorganism prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate under Optimal Growth Conditions inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe determine_mic Determine Lowest Concentration with No Growth (MIC) observe->determine_mic end End determine_mic->end

Signaling Pathways and Mechanisms of Action

The antimicrobial activity of preservatives is achieved through various mechanisms that interfere with essential cellular processes of microorganisms.

Preservative_Mechanisms cluster_formaldehyde Formaldehyde-Releasers (e.g., N-(Hydroxymethyl)ethanolamine) cluster_parabens Parabens cluster_phenoxyethanol Phenoxyethanol cluster_organic_acids Organic Acids (e.g., Benzoic Acid) F1 Release of Formaldehyde F2 Cross-linking of Proteins and Nucleic Acids F1->F2 F3 Inhibition of Essential Enzymatic Reactions F2->F3 F4 Cell Death F3->F4 P1 Disruption of Cell Membrane Potential P2 Inhibition of ATP Synthesis P1->P2 P3 Inhibition of DNA and RNA Synthesis P1->P3 P4 Cell Death P2->P4 P3->P4 PE1 Increased Cell Membrane Permeability PE2 Leakage of Intracellular Components (e.g., K+ ions) PE1->PE2 PE3 Inhibition of DNA and RNA Synthesis PE1->PE3 PE4 Cell Death PE2->PE4 PE3->PE4 OA1 Entry of Undissociated Acid into the Cell OA2 Dissociation of Acid in Neutral Cytoplasm OA1->OA2 OA3 Decrease in Intracellular pH OA2->OA3 OA4 Inhibition of Glycolysis and Other Metabolic Pathways OA3->OA4 OA5 Cell Death OA4->OA5

Conclusion

The selection of an appropriate preservative system is a multifactorial decision that requires careful consideration of efficacy, stability, toxicity, and regulatory acceptance. N-(Hydroxymethyl)ethanolamine, as a formaldehyde-releasing preservative, offers broad-spectrum antimicrobial activity. However, the release of formaldehyde necessitates a thorough safety assessment and consideration of regulatory requirements.

Alternative preservatives such as other formaldehyde-releasers, parabens, phenoxyethanol, and organic acids each present their own set of advantages and disadvantages. For instance, while phenoxyethanol has a favorable safety profile, its efficacy can sometimes be limited against certain molds. Organic acids are effective and generally well-tolerated but are highly pH-dependent.

Ultimately, the choice of preservative will depend on the specific requirements of the formulation, including its composition, pH, packaging, and intended use. Robust preservative efficacy testing is essential to ensure that the chosen system provides adequate protection against microbial contamination throughout the product's shelf life. As the regulatory landscape and consumer preferences continue to evolve, the demand for effective and safe preservative systems will drive further research and innovation in this critical area of product formulation.

References

A Comparative Guide to Analytical Methods for 2-[(Hydroxymethyl)amino]ethanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-[(Hydroxymethyl)amino]ethanol, a compound relevant in various industrial and pharmaceutical contexts. Given its chemical nature as a secondary amine and an amino alcohol, direct analysis can be challenging. This document outlines and compares three primary analytical strategies: an indirect High-Performance Liquid Chromatography (HPLC) method based on formaldehyde release, a direct HPLC method involving derivatization of the secondary amine, and a Gas Chromatography (GC) method with derivatization.

Method Comparison

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., stability testing versus routine quantification). Below is a summary of the potential methods, with detailed protocols provided in the subsequent sections.

Method Principle Detection Advantages Disadvantages
Indirect HPLC-UV/Vis Quantification of formaldehyde released from the acid-catalyzed hydrolysis of this compound. Formaldehyde is derivatized pre- or post-column to form a chromophore.UV/Vis- Stability-indicating. - Utilizes common laboratory instrumentation. - Well-established derivatization chemistries for formaldehyde.- Indirect measurement. - Assumes stoichiometric release of formaldehyde. - Potential for interference from other formaldehyde-releasing agents.
Direct HPLC-UV/Fluorescence Direct quantification of this compound after pre-column derivatization of the secondary amine group to introduce a chromophore or fluorophore.UV/Vis or Fluorescence- Direct measurement of the analyte. - High sensitivity and selectivity, especially with fluorescence detection.- Requires a derivatization step, which can add complexity and variability. - Derivatization reagents can be expensive and may require specific handling. - Method development and validation can be more intensive.
GC-FID/MS Quantification of this compound after derivatization to increase its volatility for gas chromatographic analysis.Flame Ionization Detector (FID) or Mass Spectrometry (MS)- High separation efficiency of GC. - FID provides a robust and universal detection for organic compounds. - MS detection offers high selectivity and structural information.- Requires derivatization (e.g., silylation) to analyze the polar, non-volatile analyte. - Derivatization can be moisture-sensitive. - High temperatures in the GC inlet can potentially cause degradation of the derivative.

Experimental Protocols

Method 1: Indirect HPLC Quantification via Formaldehyde Release

This method relies on the controlled degradation of this compound to formaldehyde, which is then derivatized and quantified.

1. Sample Preparation (Hydrolysis):

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of a suitable solvent (e.g., water or methanol).

  • To an aliquot of the sample solution, add a sufficient amount of acid (e.g., 0.1 M HCl) to achieve a final pH of 1-2.

  • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to ensure complete hydrolysis to formaldehyde.

  • Cool the solution to room temperature and neutralize with a suitable base (e.g., 0.1 M NaOH).

  • Dilute the solution to a final known volume with the mobile phase.

2. Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

  • To an aliquot of the hydrolyzed sample, add an excess of DNPH solution (in acetonitrile and a catalytic amount of sulfuric acid).

  • Allow the reaction to proceed in the dark at room temperature for at least 30 minutes.

  • Quench the reaction by adding a neutralizing agent if necessary.

  • The resulting formaldehyde-2,4-dinitrophenylhydrazone is then analyzed by HPLC.

3. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from standard solutions of formaldehyde derivatized in the same manner.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Acid, Heat Neutralization Neutralization Hydrolysis->Neutralization Derivatization Derivatization Neutralization->Derivatization DNPH HPLC_Injection HPLC_Injection Derivatization->HPLC_Injection Inject C18_Column C18_Column HPLC_Injection->C18_Column Separation UV_Detector UV_Detector C18_Column->UV_Detector Detection at 360 nm Quantification Quantification UV_Detector->Quantification

Workflow for Indirect HPLC Quantification
Method 2: Direct HPLC Quantification with Pre-column Derivatization

This method involves the direct chemical modification of the this compound molecule to enable its detection.

1. Sample Preparation:

  • Accurately weigh a sample and dissolve it in a known volume of a solvent compatible with the derivatization reaction (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm filter prior to derivatization.

2. Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl):

  • To an aliquot of the sample solution, add a borate buffer (pH ~8-9) and a solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 15 minutes).

  • Add a quenching reagent (e.g., an excess of a primary amine like glycine) to react with the excess FMOC-Cl.

  • The derivatized sample is then ready for HPLC analysis.

3. HPLC-Fluorescence Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution is typically required.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water or a buffer (e.g., acetate buffer, pH 4.5).

    • A typical gradient might start with a lower percentage of acetonitrile and ramp up to elute the derivatized analyte.

  • Flow Rate: 1.2 mL/min.

  • Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve prepared from derivatized standards of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Derivatization Derivatization Sample->Derivatization FMOC-Cl, Borate Buffer Quenching Quenching Derivatization->Quenching e.g., Glycine HPLC_Injection HPLC_Injection Quenching->HPLC_Injection Inject C18_Column C18_Column HPLC_Injection->C18_Column Separation Fluorescence_Detector Fluorescence_Detector C18_Column->Fluorescence_Detector Ex: 265 nm, Em: 315 nm Quantification Quantification Fluorescence_Detector->Quantification

Workflow for Direct HPLC Quantification
Method 3: GC-FID/MS Quantification with Derivatization

This method is suitable for a volatile analysis of the compound after converting it to a less polar and more volatile derivative.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh a sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the derivatization of the hydroxyl and secondary amine groups.

  • Cool the solution to room temperature before injection into the GC.

2. GC-FID/MS Conditions:

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • MS Conditions (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Quantification: Based on a calibration curve prepared from derivatized standards of this compound, using an internal standard for improved accuracy.

G cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Derivatization Derivatization Sample->Derivatization MSTFA, Heat GC_Injection GC_Injection Derivatization->GC_Injection Inject GC_Column GC_Column GC_Injection->GC_Column Separation FID_or_MS_Detector FID_or_MS_Detector GC_Column->FID_or_MS_Detector Detection Quantification Quantification FID_or_MS_Detector->Quantification

Workflow for GC-FID/MS Quantification

Validation Parameters

For any of the chosen methods, a full validation according to ICH guidelines or other relevant regulatory standards should be performed. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

This guide provides a starting point for the development and validation of analytical methods for this compound. The optimal method will be dependent on the specific application and available resources. It is recommended to perform thorough method development and validation to ensure the reliability and accuracy of the obtained results.

A Comparative Guide to the Performance of N-Methyldiethanolamine (MDEA) in Gas Treatment Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-[(Hydroxymethyl)amino]ethanol, more commonly known as N-methyldiethanolamine (MDEA), in various formulations. While not a pharmaceutical agent, MDEA is a versatile chemical compound with significant applications in industrial processes, particularly in gas sweetening for the removal of carbon dioxide (CO₂) and hydrogen sulfide (H₂S)[1][2][3]. Its relevance to drug development professionals may lie in its use as a reagent or building block in complex organic synthesis[4]. This guide will focus on its performance in different solvent blends, which can be considered analogous to "formulations" in a chemical processing context.

Executive Summary

N-Methyldiethanolamine (MDEA) is a tertiary amine widely used for its selective absorption of acid gases and lower energy requirements for regeneration compared to primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA)[2][3][5]. However, its reaction rate with CO₂ is slower. To enhance its performance, MDEA is often formulated with activators or blended with other amines. This guide compares the performance of neat MDEA with these enhanced formulations, providing experimental data on their CO₂ capture efficiency.

Performance Comparison of MDEA Formulations

The following tables summarize the performance of MDEA in different aqueous solutions, highlighting key parameters such as CO₂ absorption rate, loading capacity, and the impact of various additives.

Table 1: Comparison of CO₂ Absorption Performance of MDEA with Other Amines

Solvent SystemCO₂ Absorption RateCO₂ Loading Capacity (mol CO₂/mol amine)Regeneration EnergyKey Findings
Monoethanolamine (MEA) High~0.5[6]HighMEA is highly reactive but corrosive and requires significant energy for regeneration.[7]
N-Methyldiethanolamine (MDEA) Low to Moderate~1.0[6]LowMDEA has a high loading capacity and low regeneration energy but a slower reaction rate.[2][3]
Ammonia (3 wt%) Faster than MDEAHigh2.83 GJ/tCO₂Ammonia shows faster absorption than MDEA and lower heat duty than MEA and MDEA.[7]

Table 2: Performance of MDEA Blends and Activated Formulations

FormulationAdditive/ActivatorEffect on CO₂ Absorption RateEffect on Cyclic CO₂ CapacityNotes
Aqueous MDEA NoneBaselineBaselineExhibits a lower tendency to form heat-stable salts compared to MEA.[1]
Activated MDEA (aMDEA) Piperazine (PZ)Increased-Piperazine acts as a catalyst to significantly increase the CO₂ reaction rate.[2][3]
MDEA/MEA Blend Monoethanolamine (MEA)Increased-Combines the high reactivity of MEA with the lower regeneration costs of MDEA.[2][3]
MDEA with Metal Oxides MgO, Al₂O₃, CaOAccelerated absorption (MgO, CaO)Reduced (MgO, Al₂O₃, CaO)MgO and CaO precipitate as carbonates, and MgO significantly increases the heat of reaction.[8]
MDEA in Microemulsion Piperazine (PZ)Superior gas absorption-The microemulsion system shows better performance than the non-emulsion system.[9]

Experimental Protocols

The data presented in this guide are derived from experiments conducted under controlled laboratory conditions. The following are generalized methodologies for key experiments.

1. CO₂ Absorption Rate and Capacity Measurement

  • Apparatus: A thermoregulated Lewis-type cell reactor or a stirred cell reactor with a horizontal gas-liquid interface is commonly used[7].

  • Procedure:

    • The amine solution of a specific concentration is prepared and loaded into the reactor.

    • The solution is heated to the desired experimental temperature (e.g., 278-313 K)[7].

    • A gas mixture with a known concentration of CO₂ is introduced into the reactor at a constant flow rate.

    • The change in pressure or the concentration of CO₂ in the gas phase is monitored over time to determine the absorption rate.

    • The experiment continues until the solution is saturated with CO₂, and the total amount of absorbed CO₂ is measured to determine the loading capacity.

2. Cyclic CO₂ Loading and Desorption Studies

  • Apparatus: A packed column setup is utilized for continuous absorption and desorption cycles[10].

  • Procedure:

    • The lean amine solution is fed to the top of the absorption column, while the CO₂-containing gas stream enters from the bottom.

    • The rich amine solution, saturated with CO₂, is collected at the bottom of the absorber and then heated in a separate desorption column (stripper) to release the CO₂.

    • The regenerated lean amine is cooled and recirculated back to the absorption column.

    • The cyclic CO₂ capacity is calculated as the difference in CO₂ loading between the rich and lean amine solutions.

Visualizing Chemical Processes

Diagram 1: General Workflow for CO₂ Capture with Amine Solvents

CO2_Capture_Workflow cluster_absorption Absorption cluster_regeneration Regeneration Absorber Absorber CleanGasOut Clean Gas (without CO2) Absorber->CleanGasOut RichAmineOut Rich Amine (with CO2) Absorber->RichAmineOut FlueGasIn Flue Gas (with CO2) FlueGasIn->Absorber LeanAmineIn Lean Amine LeanAmineIn->Absorber Stripper Stripper RichAmineOut->Stripper Stripper->LeanAmineIn Regenerated Lean Amine CO2Out Pure CO2 Stripper->CO2Out HeatIn Heat HeatIn->Stripper

Caption: Workflow of a typical amine-based CO₂ capture process.

Diagram 2: Reaction Mechanism of MDEA with CO₂

MDEA_Reaction MDEA MDEA (R3N) ProtonatedMDEA Protonated MDEA (R3NH+) MDEA->ProtonatedMDEA + H2O + CO2 CO2 CO2 Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate + H2O H2O H2O H2O->Bicarbonate H2O->ProtonatedMDEA

Caption: Simplified reaction of tertiary amine MDEA with CO₂ in an aqueous solution.

Conclusion

The selection of an appropriate MDEA formulation is critical for optimizing gas treatment processes. While neat aqueous MDEA offers benefits in terms of high loading capacity and low regeneration energy, its performance can be significantly enhanced by blending with faster-reacting amines like MEA or incorporating catalysts such as piperazine. The choice of formulation will depend on the specific process requirements, including the desired CO₂ removal efficiency, operational costs, and environmental considerations. Further research into novel activators and solvent systems continues to evolve the landscape of MDEA-based gas treatment.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount in drug development and quality control. 2-Hydroxymethyl-3-methyl-4-aminopyridine (2-Hmae), a polar aromatic compound, presents unique analytical challenges. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2-Hmae, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable technique for their specific needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. It separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Separation occurs as a gaseous mobile phase carries the sample through a stationary phase, with separation based on boiling point and polarity. For polar molecules like 2-Hmae, a derivatization step is often necessary to increase volatility and improve chromatographic performance.

Experimental Protocols

Detailed methodologies for both HPLC and a proposed GC method for 2-Hmae analysis are presented below. The HPLC method is adapted from a validated procedure for aminopyridine isomers, while the GC method is based on established derivatization and analysis protocols for polar aromatic amines.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the simultaneous determination of aminopyridine isomers.

Chromatographic Conditions:

  • Column: Shim-pack Scepter C18 (or equivalent)

  • Mobile Phase: A mixture of phosphate buffer solution (pH 7.0) and methanol (90:10, v/v)[1]

  • Elution: Isocratic[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Detection: UV at 280 nm[1]

  • Injection Volume: 10 µL[1]

Sample Preparation:

Dissolve an accurately weighed amount of the 2-Hmae sample in the mobile phase to achieve a suitable concentration.

Gas Chromatography (GC) Method with Silylation Derivatization

Due to the polar nature of the hydroxyl and amino groups in 2-Hmae, derivatization is required to enhance volatility for GC analysis. Silylation is a common and effective technique for this purpose.

Derivatization Protocol (Silylation):

  • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • FID Temperature: 300 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

Performance Data Comparison

The following table summarizes the expected performance characteristics of the HPLC and GC methods for 2-Hmae analysis, based on validated methods for structurally similar compounds. This data provides a basis for objective comparison.

Performance ParameterHPLC Method (Aminopyridine Isomers)[1]GC Method (Expected for Silylated 2-Hmae)
Linearity (R²) > 0.999> 0.995
Accuracy (Recovery) 97.2% - 101%95% - 105%
Precision (RSD) Repeatability: 0.70% - 1.5%< 5%
Reproducibility: 2.2% - 6.2%< 10%
Limit of Detection (LOD) 0.029 - 0.071 mg/LEstimated: 0.1 - 0.5 mg/L
Limit of Quantification (LOQ) Not explicitly stated, typically 3x LODEstimated: 0.3 - 1.5 mg/L

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.

CrossValidationWorkflow Method Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion SamplePrep Sample Preparation (Identical Batches) HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis GC_Analysis GC Analysis (with Derivatization) SamplePrep->GC_Analysis StdPrep Standard Preparation (Certified Reference Material) StdPrep->HPLC_Analysis StdPrep->GC_Analysis DataAcquisition Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->DataAcquisition GC_Analysis->DataAcquisition PerformanceChars Calculation of Performance Characteristics DataAcquisition->PerformanceChars StatAnalysis Statistical Analysis (e.g., t-test, F-test) PerformanceChars->StatAnalysis Comparison Comparison of Results StatAnalysis->Comparison ConclusionNode Conclusion on Method Equivalence Comparison->ConclusionNode

A flowchart illustrating the key stages of cross-validating HPLC and GC analytical methods.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of selecting an analytical method and the general signaling pathway for method validation.

MethodSelection Analytical Method Selection Logic AnalyteProps Analyte Properties (Polarity, Volatility, Thermal Stability) Decision Volatile & Thermally Stable? AnalyteProps->Decision MethodReqs Method Requirements (Sensitivity, Speed, Cost) MethodReqs->Decision SelectGC Select GC (with Derivatization) Decision->SelectGC Yes SelectHPLC Select HPLC Decision->SelectHPLC No

A decision diagram for selecting between GC and HPLC based on analyte properties.

MethodValidationPathway Method Validation Signaling Pathway Protocol Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

A diagram showing the key parameters evaluated in a typical analytical method validation process.

Conclusion

Both HPLC and GC offer viable approaches for the quantitative analysis of 2-Hmae. The choice between the two techniques will depend on the specific requirements of the analysis.

  • HPLC is a direct and robust method, well-suited for routine quality control applications where high precision and accuracy are critical. Its primary advantage is the elimination of the need for derivatization, simplifying sample preparation.

  • GC , particularly when coupled with mass spectrometry, can offer high sensitivity and selectivity, which may be advantageous for impurity profiling or trace-level analysis. However, the additional derivatization step adds complexity and potential for variability in the sample preparation process.

Ultimately, a thorough cross-validation as outlined in this guide is essential to ensure that the chosen method is fit for its intended purpose and that the analytical data generated is reliable and reproducible.

References

A Comparative Study of the Antimicrobial Spectrum of 2-[(Hydroxymethyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 2-[(Hydroxymethyl)amino]ethanol, a formaldehyde-releasing preservative, against other commonly used preservatives of the same class. The information presented herein is intended to assist researchers and professionals in drug development and formulation in making informed decisions regarding the selection of appropriate antimicrobial agents.

Introduction to this compound

This compound, also known as N-Methylol ethanolamine, is a formaldehyde-releasing preservative used in various industrial and consumer products to prevent microbial contamination.[1] Its antimicrobial efficacy stems from the slow release of formaldehyde, a potent, broad-spectrum biocide that effectively inhibits the growth of bacteria and fungi.[1] Formaldehyde exerts its antimicrobial effect by reacting with essential biomolecules within microbial cells, primarily proteins and nucleic acids, leading to cellular dysfunction and death.[2][3][4][5]

Comparative Antimicrobial Spectrum

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)
This compound Data not availableData not availableData not availableData not availableData not available
Bronopol 10-50 µg/mL12.5-50 µg/mL15-50 µg/mL1250-1600 µg/mL2000-3200 µg/mL
DMDM Hydantoin ~250 µg/mL~500 µg/mL~500 µg/mL~1000 µg/mLData not available
Imidazolidinyl Urea ~500 µg/mL~500 µg/mL>500 µg/mL>1000 µg/mL>1000 µg/mL
Diazolidinyl Urea EffectiveEffectiveEffectiveEffectiveEffective
Quaternium-15 EffectiveEffectiveEffectiveEffectiveEffective

Note: "Data not available" indicates that specific quantitative data could not be located in the publicly available literature searched. "Effective" indicates that the substance is known to have antimicrobial activity against the organism, but specific MIC values were not found. The provided MIC ranges for Bronopol, DMDM Hydantoin, and Imidazolidinyl Urea are compiled from various sources and may vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the antimicrobial spectrum of a compound relies on standardized laboratory methods. The following are detailed methodologies for two key experiments: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][5][6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration.
  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • Dispense 100 µL of sterile growth medium into all wells of the microtiter plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the antimicrobial agent and microorganisms.
  • Include a positive control (medium with inoculum, no antimicrobial) and a negative control (medium only).
  • Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10]

1. Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
  • Incubate the agar plates at the appropriate temperature for 18-24 hours.

2. Interpretation of Results:

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for Antimicrobial Spectrum Determination

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_culture Prepare Pure Microbial Culture inoculation Inoculation with Microorganism prep_culture->inoculation prep_agent Prepare Antimicrobial Stock Solution serial_dilution Serial Dilution of Antimicrobial prep_agent->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_media->inoculation serial_dilution->inoculation incubation_mic Incubation inoculation->incubation_mic read_mic Read MIC Results incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubation of Plates subculture->incubation_mbc read_mbc Read MBC Results incubation_mbc->read_mbc Formaldehyde_Mechanism cluster_cell Microbial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects formaldehyde Formaldehyde (CH₂O) proteins Proteins (Enzymes, Structural) formaldehyde->proteins Reacts with amino & sulfhydryl groups dna DNA formaldehyde->dna Reacts with amino groups cell_wall Cell Wall/Membrane formaldehyde->cell_wall protein_crosslinking Protein Cross-linking & Denaturation proteins->protein_crosslinking dna_damage DNA Damage & Cross-linking dna->dna_damage membrane_disruption Membrane Disruption cell_wall->membrane_disruption cell_death Cell Death protein_crosslinking->cell_death dna_damage->cell_death membrane_disruption->cell_death

References

A Comparative Analysis of the Long-Term Stability of 2-[(Hydroxymethyl)amino]ethanol and Other Biocides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of 2-[(Hydroxymethyl)amino]ethanol against other commonly used biocides. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate preservatives for various applications.

Introduction to Biocide Stability

The long-term stability of a biocide is a critical factor in ensuring the sustained antimicrobial protection of a product. Degradation of the active ingredient can lead to a loss of efficacy, compromising product integrity and safety. This guide focuses on this compound, a formaldehyde-releasing agent, and compares its stability profile with other significant biocides from both formaldehyde-releasing and non-formaldehyde-releasing classes.

Comparative Stability Data

The stability of biocides is influenced by various factors, including pH, temperature, and the presence of other chemical species. The following tables summarize the available quantitative and qualitative data on the long-term stability of this compound and its alternatives.

Table 1: Stability Profile of this compound

ParameterStability Characteristics
Mechanism Formaldehyde-releaser
Degradation Pathway Hydrolyzes in aqueous solutions to release formaldehyde and ethanolamine.
pH Dependence Stability is pH-dependent.
Temperature Dependence Higher temperatures accelerate the release of formaldehyde.
Long-term Stability Designed to degrade to provide sustained release of the active agent (formaldehyde).

Table 2: Comparative Stability of Various Biocides

Biocide ClassActive Ingredient(s)Long-Term Stability Profile
Formaldehyde-Releaser DMDM HydantoinStable under a range of temperatures; releases formaldehyde over time to maintain antimicrobial activity.[1]
Formaldehyde-Releaser Diazolidinyl UreaDecomposes in aqueous solutions, releasing formaldehyde. The decomposition products can vary between cosmetic formulations and patch test materials.[2]
Halogenated BronopolStability is pH and temperature-dependent. Half-life ranges from 2 months at pH 8 to over 5 years at pH 4 at 20°C. Elevated temperatures accelerate decomposition.[3]
Isothiazolinones CMIT/MITStability is limited in aqueous systems and is influenced by pH and the presence of nucleophiles.[4] Stable in acidic media but degrades in alkaline solutions.[4]
Aldehyde GlutaraldehydeStability is affected by temperature and the presence of substances like ammonium chloride.[5] Can degrade significantly at elevated temperatures (e.g., 90% degradation of a 1000 ppm solution at 60°C in 24 hours).[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of biocide stability.

Accelerated Stability Testing (General Protocol)

This protocol is based on guidelines from the Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for assessing the stability of biocidal products under accelerated conditions.[6][7]

Objective: To evaluate the stability of a biocide formulation at an elevated temperature for a shorter duration to predict its long-term shelf life.

Methodology:

  • Sample Preparation: The biocide product is stored in its commercial packaging or in smaller containers of the same material and construction.

  • Storage Conditions: Samples are placed in a temperature-controlled oven at 54 ± 2 °C for 14 days.[7]

  • Time Points: Samples are analyzed at the beginning of the study (day 0) and at the end of the 14-day period.

  • Analytical Methods: The concentration of the active ingredient is determined using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Physical and Chemical Properties: In addition to the active ingredient concentration, other parameters such as pH, color, odor, and physical appearance are monitored for any significant changes.

  • Acceptance Criteria: The active ingredient concentration should typically remain within ±10% of the initial concentration for the product to be considered stable.

Determination of Biocide Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of the active biocide ingredient in a sample over time.

General HPLC Method (Example for Isothiazolinones): [8]

  • Instrumentation: A standard HPLC system equipped with a UV or diode array detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed.

  • Detection: The wavelength for detection depends on the analyte. For instance, for isothiazolinones like MIT and CMIT, detection is often performed around 275 nm.[8]

  • Sample Preparation: Samples are typically diluted with a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter before injection.

  • Quantification: The concentration of the biocide is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the biocide.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathway of this compound and a typical workflow for a long-term stability study.

cluster_degradation Degradation Pathway of this compound cluster_products 2_HMAE This compound Products 2_HMAE->Products pH and Temperature Dependent H2O Water (H₂O) Hydrolysis Hydrolysis Formaldehyde Formaldehyde Ethanolamine Ethanolamine cluster_workflow Long-Term Stability Study Workflow Start Start of Study (Time = 0) Storage Store Samples at Controlled Conditions (e.g., 25°C / 60% RH) Start->Storage Initial Analysis Sampling Sample Withdrawal at Predetermined Intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) Storage->Sampling Analysis Analyze Samples: - Active Ingredient Assay (HPLC) - Physical/Chemical Properties (pH, etc.) Sampling->Analysis Data Data Evaluation and Shelf-Life Determination Analysis->Data Data->Sampling Continue Study End End of Study Data->End Final Report

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of N-(Hydroxymethyl)ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of industrial chemistry, the selection of functional additives is a critical decision, balancing performance, cost, and safety. N-(Hydroxymethyl)ethanolamine, a versatile compound, finds its utility in a range of applications, primarily as a biocide and a pH control agent. This guide provides a comprehensive cost-benefit analysis of N-(Hydroxymethyl)ethanolamine, comparing its performance with common alternatives in key industrial sectors. The following sections delve into quantitative performance data, detailed experimental protocols, and a visual representation of its chemical synthesis.

Performance Comparison in Key Industrial Applications

The efficacy of N-(Hydroxymethyl)ethanolamine is best understood when juxtaposed with its alternatives. This comparison focuses on two of its primary roles: as a biocide in metalworking fluids and as an agent for carbon dioxide (CO₂) capture.

Biocidal Performance in Metalworking Fluids

N-(Hydroxymethyl)ethanolamine belongs to the class of formaldehyde-releasing biocides. Its antimicrobial action stems from the slow release of formaldehyde, which is effective against a broad spectrum of bacteria and fungi that can cause spoilage of water-based industrial products.[1][2] Common alternatives include other formaldehyde-releasers and non-formaldehyde-releasing biocides such as isothiazolinones.

Table 1: Comparative Biocidal Efficacy

Biocide ClassActive Ingredient(s)Typical Treat RateEfficacy Against BacteriaEfficacy Against FungiRelative CostKey Considerations
Formaldehyde-Releaser N-(Hydroxymethyl)ethanolamine 1000-2000 ppmGoodModerate
Effective, but potential for formaldehyde exposure.[1]
Formaldehyde-ReleaserTris(hydroxyethyl)hexahydrotriazine1000-2000 ppmExcellentGood
Higher formaldehyde release capacity.[3]
IsothiazolinoneCMIT/MIT15-25 ppmExcellentExcellent
$
Highly effective at low concentrations, but can be a skin sensitizer.[4]
Phenolico-phenylphenol500-1500 ppmGoodGood
Broad-spectrum activity, but potential for odor and skin irritation.

Cost indicators are relative:

(Moderate), (Moderate), (Moderate),
$ (High).

Performance in Carbon Dioxide (CO₂) Capture

Ethanolamines are widely used for the removal of acidic gases like CO₂ from industrial gas streams, a process known as gas sweetening. While monoethanolamine (MEA) is the industry benchmark, other ethanolamines and their derivatives are considered for their potential advantages in terms of energy consumption for regeneration, absorption capacity, and resistance to degradation. N-(Hydroxymethyl)ethanolamine is not a primary choice for this application, but its parent compound, ethanolamine, and its N-alkylated derivatives are highly relevant.

Table 2: Performance Comparison of Amines for CO₂ Capture

AmineCO₂ Absorption Capacity (mol CO₂/mol amine)Regeneration Energy (GJ/t CO₂)Corrosion PotentialRelative CostKey Considerations
Monoethanolamine (MEA)~0.53.6 - 4.2High
High reactivity, but also high energy penalty and corrosion.[5][6][7]
Diethanolamine (DEA)~0.53.8 - 4.5Moderate
Lower reactivity and vapor pressure than MEA.
N-MethylethanolamineNot readily availablePotentially lower than MEAModerate
$
N-substitution can improve reaction kinetics.
Blended Amines (e.g., AMP/Piperazine)Higher than MEA2.4 - 3.2Lower
$
Lower energy consumption and higher stability.[5]

Cost indicators are relative:

(Moderate), (Moderate), (Moderate),
$ (High).

Cost-Benefit Analysis Summary

N-(Hydroxymethyl)ethanolamine as a Biocide:

  • Benefits: It offers a cost-effective and broad-spectrum antimicrobial activity. Its mechanism of releasing formaldehyde only as needed can provide long-term preservation.

  • Costs & Drawbacks: The primary concern is the release of formaldehyde, a substance with regulatory scrutiny regarding occupational exposure and potential health risks.[1][2] This necessitates careful handling and monitoring of workplace air quality. Compared to highly potent biocides like isothiazolinones, it is required at significantly higher concentrations.

Ethanolamines in CO₂ Capture:

  • Benefits: Amine-based solvents are a mature and effective technology for CO₂ capture.[6] Innovations with new amine formulations, including derivatives of ethanolamine, show promise for reducing the significant energy penalty associated with solvent regeneration.[5]

  • Costs & Drawbacks: The high energy consumption for regeneration is a major operational cost.[6][7] Corrosion of equipment is also a significant issue, particularly with primary amines like MEA.[6] The initial cost of more advanced amine solvents can be higher.[5]

Experimental Protocols

To ensure objective comparisons, standardized experimental methodologies are crucial. The following are representative protocols for evaluating the key performance aspects discussed.

Protocol 1: Evaluation of Biocidal Efficacy in Metalworking Fluid

Objective: To determine the minimum inhibitory concentration (MIC) of a biocide against a mixed microbial population in a synthetic metalworking fluid.

Materials:

  • Synthetic metalworking fluid concentrate

  • Sterile deionized water

  • Biocides to be tested (e.g., N-(Hydroxymethyl)ethanolamine, Isothiazolinone)

  • Mixed microbial inoculum (e.g., Pseudomonas aeruginosa, Fusarium solani)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare a working dilution of the synthetic metalworking fluid in sterile deionized water according to the manufacturer's instructions.

  • Create a serial dilution of each biocide in the metalworking fluid within the 96-well microtiter plates.

  • Inoculate each well with a standardized concentration of the mixed microbial suspension.

  • Include positive controls (inoculated fluid without biocide) and negative controls (uninoculated fluid).

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • After incubation, determine microbial growth by measuring the optical density at 600 nm using a spectrophotometer.

  • The MIC is defined as the lowest concentration of the biocide that inhibits visible microbial growth.

Protocol 2: Performance Evaluation of Amine Solvents for CO₂ Capture

Objective: To compare the CO₂ absorption capacity and regeneration energy of different amine solvents.

Materials:

  • Amine solvents to be tested (e.g., 30 wt% MEA, 30 wt% DEA)

  • CO₂ gas (e.g., 15% in N₂)

  • Laboratory-scale absorption and stripping columns

  • Gas flow meters

  • Temperature and pressure sensors

  • Gas chromatograph for analyzing CO₂ concentration

Methodology:

  • Absorption: a. Circulate the lean amine solution through the absorption column at a fixed flow rate and temperature. b. Introduce the CO₂-containing gas stream into the bottom of the absorption column. c. Continuously measure the CO₂ concentration in the gas stream at the inlet and outlet of the column to determine the absorption rate and efficiency. d. Collect samples of the rich amine solution for analysis of CO₂ loading.

  • Regeneration (Stripping): a. Pump the rich amine solution to the stripping column. b. Heat the solution in a reboiler to a specific temperature to release the captured CO₂. c. Measure the energy input to the reboiler, which represents the regeneration energy. d. Cool and recirculate the regenerated lean amine solution back to the absorption column.

  • Analysis: a. Calculate the CO₂ absorption capacity (moles of CO₂ absorbed per mole of amine). b. Calculate the regeneration energy (GJ per ton of CO₂ captured). c. Monitor any solvent degradation over multiple absorption-regeneration cycles.

Visualizing the Chemistry: Synthesis of N-(Hydroxymethyl)ethanolamine

The industrial production of N-(Hydroxymethyl)ethanolamine is typically achieved through the reaction of ethanolamine with formaldehyde. This reaction is a nucleophilic addition of the amine to the carbonyl group of formaldehyde.

Synthesis_of_N_Hydroxymethyl_ethanolamine cluster_reactants Reactants cluster_product Product Ethanolamine Ethanolamine (HOCH₂CH₂NH₂) Product N-(Hydroxymethyl)ethanolamine (HOCH₂CH₂NHCH₂OH) Ethanolamine->Product + Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product

Caption: Synthesis of N-(Hydroxymethyl)ethanolamine from Ethanolamine and Formaldehyde.

Conclusion

N-(Hydroxymethyl)ethanolamine presents a viable, cost-effective option for microbial control in various industrial formulations, particularly where the controlled release of formaldehyde is an acceptable preservation strategy. However, the associated health and safety considerations of formaldehyde are a significant drawback that must be managed. In the context of CO₂ capture, while not a direct player, the broader family of ethanolamines continues to be central to this critical technology. The choice between N-(Hydroxymethyl)ethanolamine and its alternatives will ultimately depend on a thorough evaluation of performance requirements, cost constraints, and the regulatory and safety landscape of the specific application. For researchers and professionals in drug development, understanding these trade-offs is essential for making informed decisions in process chemistry and formulation science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.